molecular formula CrH2O4Sr B1219968 Strontium chromate CAS No. 7789-06-2

Strontium chromate

Cat. No.: B1219968
CAS No.: 7789-06-2
M. Wt: 205.63 g/mol
InChI Key: CTFPICRHZMOKIE-UHFFFAOYSA-L
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Description

Strontium Chromate is a yellowish, crystalline, inorganic compound that emits toxic chromium fumes upon heating. This compound is highly corrosive and is a strong oxidizing agent. This substance is used as a colorant in polyvinyl chloride, in pyrotechnics, in chrome plating, in aluminum flake coatings, and as a corrosion inhibitor and metal conditioner. This compound primarily affects the lungs causing shortness of breath, bronchitis, pneumonia and asthma but can also affect the gastrointestinal tract, liver, kidneys and immune system. This substance is a known human carcinogen and is associated with an increased risk of developing lung cancer and cancer of the sinonasal cavity. (NCI05)
This compound is a light yellow powder or granular solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a pigment, a protective coating against corrosion, and in pyrotechnics.

Properties

CAS No.

7789-06-2

Molecular Formula

CrH2O4Sr

Molecular Weight

205.63 g/mol

IUPAC Name

strontium;dioxido(dioxo)chromium

InChI

InChI=1S/Cr.2H2O.2O.Sr/h;2*1H2;;;/q+2;;;;;/p-2

InChI Key

CTFPICRHZMOKIE-UHFFFAOYSA-L

SMILES

[O-][Cr](=O)(=O)[O-].[Sr+2]

Canonical SMILES

O[Cr](=O)(=O)O.[Sr]

Color/Form

Yellow powder
Yellow monoclinic crystals
Light yellow powder or granular solid

density

3.895 at 59 °F (USCG, 1999)
3.89
3.9 g/cm³

melting_point

Decomposes

Other CAS No.

7789-06-2

physical_description

Strontium chromate is a light yellow powder or granular solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a pigment, a protective coating against corrosion, and in pyrotechnics.
DryPowder;  Liquid
YELLOW CRYSTALLINE POWDER.

Pictograms

Irritant; Health Hazard; Environmental Hazard

solubility

0.106 g/100 g water at 20 °C
Soluble in 840 parts cold water, 5 parts boiling water
Freely soluble in dilute hydrochloric, nitric or acetic
Solubility in water, g/100ml at 15 °C: 0.12 (poor)

Synonyms

strontium chromate
strontium chromate(VI)

Origin of Product

United States

Foundational & Exploratory

Strontium Chromate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of strontium chromate (SrCrO₄), a compound of significant industrial importance, particularly as a corrosion inhibitor and pigment. However, its utility is paralleled by significant health and environmental concerns due to its hexavalent chromium content. This document details the chemical formula, physical and chemical properties, synthesis and analysis protocols, and the molecular mechanisms underlying its toxicity. Quantitative data are presented in structured tables for clarity. Detailed experimental methodologies for synthesis and chemical analysis are provided to support laboratory research. Furthermore, this guide illustrates the key cellular signaling pathways implicated in hexavalent chromium-induced carcinogenicity using standardized diagrams to aid in the understanding of its toxicological profile, a critical consideration for drug development and occupational safety.

Core Chemical Identity and Properties

This compound is an inorganic compound with the chemical formula SrCrO₄.[1][2][3] It is a light yellow, crystalline powder or granular solid.[1][4] The primary hazard associated with this compound is its threat to the environment and its carcinogenicity in humans, which is attributed to the hexavalent chromium [Cr(VI)] ion.[2][5]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a quantitative overview for easy reference.

Table 1: Physical Properties of this compound

PropertyValueCitations
Molecular Formula SrCrO₄[2][6][7]
Molar Mass 203.61 g/mol [1][2][8]
Appearance Light yellow powder or granular solid[1][2][4]
Density 3.353 - 3.9 g/cm³[2][6][9]
Melting Point Decomposes[6][9]
Solubility in Water 0.12 g/100 mL at 15 °C3 g/100 mL at 100 °C[1][2][8]
Solubility in other solvents Soluble in dilute acids (HCl, HNO₃, acetic acid) and ammonia.[2][6][7]
Crystal Structure Monoclinic[2]

Table 2: Chemical and Safety Properties of this compound

PropertyDescriptionCitations
Chemical Stability Stable under ordinary conditions.[10]
Reactivity Strong oxidizing agent. Reacts with reducing agents, potentially causing heat generation or explosion.[3][4]
Decomposition Emits toxic chromium fumes upon heating.[3]
CAS Number 7789-06-2[2]
GHS Hazard Statements H302 (Harmful if swallowed)H350 (May cause cancer)H410 (Very toxic to aquatic life with long lasting effects)[2]
Carcinogenicity IARC Group 1: Carcinogenic to humans.[2]

Experimental Protocols

Detailed methodologies for the synthesis and chemical analysis of this compound are crucial for research and quality control. The following protocols are based on established chemical principles.

Synthesis of this compound by Aqueous Precipitation

This protocol describes a common laboratory method for synthesizing this compound powder via the reaction of a soluble strontium salt with a soluble chromate salt.[1][3][11]

Materials:

  • Strontium chloride hexahydrate (SrCl₂·6H₂O)

  • Sodium chromate tetrahydrate (Na₂CrO₄·4H₂O)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of strontium chloride by dissolving 26.66 g of SrCl₂·6H₂O in deionized water and diluting to 1 L.

    • Prepare a 0.1 M solution of sodium chromate by dissolving 23.41 g of Na₂CrO₄·4H₂O in deionized water and diluting to 1 L.

  • Precipitation:

    • Place a defined volume of the 0.1 M strontium chloride solution into a beaker equipped with a magnetic stir bar.

    • While stirring continuously at room temperature, slowly add an equimolar volume of the 0.1 M sodium chromate solution dropwise to the strontium chloride solution.

    • A yellow precipitate of this compound will form immediately.

    • Continue stirring for 1 hour to ensure the reaction goes to completion and to homogenize the particle size.

  • Isolation and Purification:

    • Isolate the yellow precipitate by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the precipitate on the filter paper multiple times with deionized water to remove soluble byproducts (e.g., sodium chloride).

    • Continue washing until the filtrate is clear and colorless.

  • Drying:

    • Carefully transfer the filtered this compound cake to a watch glass or drying dish.

    • Dry the product in a drying oven at 60-100°C for 8-12 hours, or until a constant weight is achieved.

    • The final product is a fine, light yellow powder of this compound.

Chemical Analysis of this compound Pigment (Based on ASTM D1845 Principles)

The following protocols outline the quantitative analysis of strontium and chromium content in a this compound sample.

This method is based on the oxidation of iodide ions by hexavalent chromium in an acidic solution, followed by the titration of the liberated iodine with a standard sodium thiosulfate solution.[7][9]

Materials:

  • This compound sample

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium iodide (KI), crystal

  • Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

  • Erlenmeyer flask

  • Buret

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the this compound pigment into an Erlenmeyer flask.

    • Dissolve the sample in 15 mL of concentrated HCl and 30 mL of deionized water.

  • Reduction of Cr(VI):

    • Add approximately 3 g of potassium iodide crystals to the solution. Swirl the flask to dissolve the KI. The solution will turn a dark reddish-brown due to the liberation of iodine (I₂).

    • CrO₄²⁻ + 8H⁺ + 3I⁻ → Cr³⁺ + 1.5I₂ + 4H₂O

  • Titration:

    • Allow the reaction to proceed for 5 minutes.

    • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution.

    • As the endpoint approaches, the solution color will fade to a pale yellow.

    • Add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black.

    • Continue the titration dropwise with vigorous swirling until the blue color disappears completely, leaving a pale green solution (due to the Cr³⁺ ion). This is the endpoint.

    • Record the volume of Na₂S₂O₃ solution used.

  • Calculation:

    • Calculate the percentage of chromium (% Cr) or chromium trioxide (% CrO₃) using the volume and normality of the titrant and the initial sample weight.

This method involves converting the strontium in the sample to the highly insoluble strontium sulfate, which is then isolated, dried, and weighed.

Materials:

  • This compound sample

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄), 1:1 solution

  • Ethanol

  • Gooch crucible or fine-porosity filter paper

  • Muffle furnace

Procedure:

  • Sample Digestion:

    • Accurately weigh approximately 0.5 g of the this compound pigment.

    • Dissolve the sample in a mixture of HCl and water.

  • Precipitation of Strontium Sulfate:

    • Heat the solution to boiling.

    • Slowly add a slight excess of the 1:1 sulfuric acid solution while stirring. This will precipitate white strontium sulfate (SrSO₄).

    • Add about 100 mL of ethanol to decrease the solubility of the precipitate.

    • Allow the mixture to stand for at least 4 hours, or preferably overnight, to ensure complete precipitation.

  • Isolation and Drying:

    • Filter the precipitate through a pre-weighed Gooch crucible or ashless filter paper.

    • Wash the precipitate with a 50% ethanol-water solution, followed by pure ethanol, to remove impurities.

    • Dry the crucible and precipitate in an oven.

  • Ignition and Weighing:

    • Ignite the crucible and precipitate in a muffle furnace at approximately 800-900°C to a constant weight.

    • Cool the crucible in a desiccator and weigh it accurately.

  • Calculation:

    • Calculate the percentage of strontium (% Sr) or strontium oxide (% SrO) based on the weight of the SrSO₄ precipitate and the initial sample weight.

Visualization of Workflows and Toxicity Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes, aiding in comprehension for researchers and professionals.

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates the logical flow of the synthesis and subsequent chemical analysis of this compound as detailed in the protocols above.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase prep_srcl2 Prepare SrCl₂ Solution mix Mix Solutions (Precipitation) prep_srcl2->mix prep_nacro4 Prepare Na₂CrO₄ Solution prep_nacro4->mix wash Filter & Wash Precipitate mix->wash dry Dry Product (SrCrO₄) wash->dry sample Take SrCrO₄ Sample dry->sample Final Product dissolve_cr Dissolve in HCl sample->dissolve_cr dissolve_sr Dissolve in HCl sample->dissolve_sr add_ki Add KI (Liberate I₂) dissolve_cr->add_ki add_h2so4 Precipitate SrSO₄ dissolve_sr->add_h2so4 titrate Iodometric Titration add_ki->titrate calc_cr Calculate % Cr titrate->calc_cr filter_sr Filter & Dry SrSO₄ add_h2so4->filter_sr weigh_sr Ignite & Weigh SrSO₄ filter_sr->weigh_sr calc_sr Calculate % Sr weigh_sr->calc_sr G cluster_cell Inside Cell CrVI_in Cr(VI) (CrO₄²⁻) Reduction Intracellular Reduction (Ascorbate, Glutathione) CrVI_in->Reduction CrV_IV Reactive Intermediates (Cr(V), Cr(IV)) Reduction->CrV_IV ROS Reactive Oxygen Species (ROS) Reduction->ROS CrIII Cr(III) (Stable) CrV_IV->CrIII DNA_Damage DNA Damage (Adducts, Crosslinks, Strand Breaks) ROS->DNA_Damage Oxidative Stress CrIII->DNA_Damage Forms Adducts Signaling Altered Signaling (p53, NF-κB, MAPK) DNA_Damage->Signaling Apoptosis Apoptosis Signaling->Apoptosis Carcinogenesis Carcinogenesis Signaling->Carcinogenesis CrVI_out Extracellular Cr(VI) (from SrCrO₄) CrVI_out->CrVI_in Uptake Membrane Cell Membrane (Anion Transporter) G DNA_Damage Cr-induced DNA Damage (Adducts, Breaks) ATM_ATR Sensor Kinase Activation (ATM/ATR) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Repair DNA Repair Pathways (NER, HR, NHEJ) ATM_ATR->Repair CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis SuccessfulRepair Successful Repair (Cell Survival) Repair->SuccessfulRepair FailedRepair Failed/Mutagenic Repair Repair->FailedRepair CellCycleArrest->Repair Allows time for repair GenomicInstability Genomic Instability FailedRepair->GenomicInstability Carcinogenesis Carcinogenesis GenomicInstability->Carcinogenesis

References

An In-depth Technical Guide to the Crystal Structure of Strontium Chromate (SrCrO4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium chromate (SrCrO₄) is an inorganic compound notable for its distinct lemon-yellow hue and its application as a corrosion inhibitor and pigment.[1][2][3][4] Comprised of strontium cations (Sr²⁺) and chromate anions (CrO₄²⁻), its crystalline structure is a key determinant of its physical and chemical properties.[1] This guide provides a comprehensive overview of the crystal structure of this compound, including its crystallographic data, synthesis methodologies, and a visual representation of its structural arrangement.

Crystallographic Data

This compound crystallizes in a monoclinic system, a structure characterized by three unequal crystallographic axes with one oblique angle.[1] It adopts a monazite-type structure.[1] Within this framework, strontium atoms are coordinated by twelve oxygen atoms, forming complex dodecahedral arrangements, while chromium atoms are tetrahedrally coordinated by four oxygen atoms.[1] The chromate groups (CrO₄) are isolated tetrahedra, with chromium in its hexavalent (Cr⁶⁺) oxidation state.[1]

Crystal System and Space Group

The crystal system for this compound is consistently identified as monoclinic.[1][5][6] The designated space group is typically P2₁/n (No. 14) or the equivalent P2₁/c.[1][5][6]

Lattice Parameters

The lattice parameters for this compound have been determined through X-ray diffraction studies.[1] Slight variations in the reported values can be attributed to different experimental conditions. A summary of reported lattice parameters is presented in Table 1.

Parameter Value (Å) Source
a6.73Smolecule (2023)[1]
b7.33Smolecule (2023)[1]
c7.07Smolecule (2023)[1]
β104°Smolecule (2023)[1]
a7.083Smolecule (2023)[1]
b7.388Smolecule (2023)[1]
c6.771Smolecule (2023)[1]
a7.504Materials Project[5]
b6.842Materials Project[5]
c8.729Materials Project[5]
α53.477°Materials Project[5]
β90.000°Materials Project[5]
γ90.000°Materials Project[5]

Note: The data from the Materials Project presents a different unit cell setting.

Experimental Protocols

The synthesis and crystallographic analysis of this compound can be achieved through various established methods. The following protocols provide an overview of common experimental procedures.

Synthesis of this compound

Method 1: Precipitation from Aqueous Solution

This method involves the reaction of a soluble strontium salt with a soluble chromate salt.

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of strontium chloride (SrCl₂).

    • Prepare an aqueous solution of sodium chromate (Na₂CrO₄).

  • Precipitation:

    • Slowly add the sodium chromate solution to the strontium chloride solution with constant stirring. A yellow precipitate of this compound will form.

    • The reaction is: SrCl₂(aq) + Na₂CrO₄(aq) → SrCrO₄(s) + 2NaCl(aq).

  • Isolation and Purification:

    • Filter the precipitate using a suitable filtration apparatus.

    • Wash the collected solid with deionized water to remove any soluble impurities.

    • Dry the purified this compound powder in an oven at a controlled temperature (e.g., 100 °C) for several hours.[6]

Method 2: Solid-State Synthesis

This method involves the direct reaction of solid precursors at elevated temperatures.

  • Precursor Preparation:

    • Thoroughly grind a stoichiometric mixture of potassium chromate (K₂CrO₄) and strontium carbonate (SrCO₃) in a mortar for approximately 30 minutes.[6]

  • Reaction:

    • Mix the ground powder with potassium hydroxide (KOH) powder and continue grinding for another 30 minutes at room temperature.[6]

  • Drying:

    • Dry the resulting product in an oven at 100°C for about 8 hours to obtain the final this compound powder.[6]

Crystal Structure Determination

The primary technique for determining the crystal structure of this compound is X-ray Diffraction (XRD).[6][7][8]

  • Sample Preparation:

    • The synthesized this compound powder is finely ground to ensure random orientation of the crystallites.

    • The powder is then mounted on a sample holder for the diffractometer.

  • Data Collection:

    • An X-ray diffractometer is used to bombard the sample with monochromatic X-rays of a known wavelength.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis:

    • The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed.

    • The positions of the diffraction peaks are used to determine the lattice parameters (a, b, c, α, β, γ) using Bragg's Law.

    • The systematic absences in the diffraction pattern are used to identify the space group.

    • The relative intensities of the peaks are used to determine the positions of the atoms within the unit cell. This data is then refined to generate a final crystal structure model.

Visualization of the this compound Crystal Structure

The following diagram provides a conceptual representation of the key components and their relationship within the this compound crystal structure.

G Conceptual Diagram of this compound (SrCrO4) Crystal Structure cluster_crystal_system Monoclinic Crystal System cluster_unit_cell Unit Cell Components cluster_coordination Coordination Geometry Lattice Parameters:\na, b, c, β Lattice Parameters: a, b, c, β Sr_ion Sr²⁺ Strontium Cation Sr_coordination SrO₁₂ Dodecahedral Sr_ion->Sr_coordination is coordinated as CrO4_ion CrO₄²⁻ Chromate Anion Cr_coordination CrO₄ Tetrahedral CrO4_ion->Cr_coordination has geometry

Caption: A conceptual diagram illustrating the components and coordination within the monoclinic crystal structure of this compound.

References

A Technical Guide to the Synthesis of Strontium Chromate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methodologies for producing strontium chromate (SrCrO4) nanoparticles. It includes detailed experimental protocols, a comparative summary of resulting nanoparticle characteristics, and visualizations of experimental workflows. Additionally, it explores the potential biological signaling pathways relevant to the nanoparticle's constituent ions, offering a crucial perspective for professionals in drug development and biomedical research.

Synthesis Methodologies

The physicochemical properties of this compound nanoparticles, such as size, morphology, and crystallinity, are heavily dependent on the chosen synthesis route. Various methods have been successfully employed, each offering distinct advantages in terms of control, scalability, and reaction conditions.[1] Key methods include co-precipitation, sol-gel, solid-state, and ultrasonic synthesis.[1][2][3]

Co-Precipitation / Reflux Method

Co-precipitation is a straightforward and widely used technique that involves the simultaneous precipitation of precursors from a solution to form the desired nanoparticles.[4] It is often valued for its simplicity and rapid preparation time.[4]

Experimental Protocol: A typical reflux-based co-precipitation synthesis is performed as follows:

  • Prepare a 0.1 N aqueous solution of strontium carbonate (SrCO3) and a 0.1 N aqueous solution of potassium chromate (K2CrO4).[5]

  • Mix the two solutions in a reaction vessel.[5]

  • Heat the mixture under reflux at 100°C for 1 hour.[5]

  • After the reaction, allow the precipitate to settle.

  • Wash the resulting lemon-yellow precipitate multiple times with double-distilled water to remove impurities.[5]

  • Dry the final powdered SrCrO4 nanoparticles in an oven at 60°C for 8 hours.[5]

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used for fabricating materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel).[6] This method allows for excellent control over the final product's purity, composition, and morphology by adjusting reaction parameters.[3][6] The Pechini sol-gel method is a notable variation used for complex oxides.[7]

General Experimental Protocol:

  • Sol Preparation: Dissolve a strontium precursor (e.g., strontium nitrate) and a chromium precursor in a suitable solvent, often with a complexing agent like citric acid and a polymerizing agent like ethylene glycol.

  • Gel Formation: Heat the solution (typically below 100°C) to promote polymerization between the complexed metal ions, resulting in a viscous, homogeneous gel.

  • Drying: Carefully dry the gel to remove the solvent, forming a solid precursor.

  • Calcination: Heat the dried gel at elevated temperatures (e.g., 500°C to 800°C) to burn off organic residues and induce the crystallization of SrCrO4 nanoparticles.[7] The final crystallite size is highly dependent on the calcination temperature.[7]

Solid-State Synthesis

Solid-state synthesis involves the direct reaction of solid precursors at elevated temperatures. This method is often simple in execution but may require high temperatures and can sometimes result in larger, more agglomerated particles.[8]

Experimental Protocol:

  • Weigh 1.9419 g of potassium chromate (K2CrO4) and 1.6987 g of strontium carbonate (SrCO3).[5]

  • Grind the mixed powders in a mortar for 30 minutes at room temperature.[5]

  • Add potassium hydroxide (KOH) powder to the mixture and continue grinding for an additional 30 minutes.[5]

  • Transfer the resulting powder to an oven and dry at 100°C for approximately 8 hours to obtain the final SrCrO4 nanoparticle product.[5]

Ultrasonic Method

The ultrasonic method utilizes high-frequency sound waves to induce acoustic cavitation in a solution, creating localized hot spots with extreme temperatures and pressures. This energy facilitates chemical reactions and the formation of nanoparticles.

Experimental Protocol:

  • Prepare a 100 mL aqueous solution of 0.1 N potassium chromate (K2CrO4) and place it in an ultrasonic bath for 20 minutes.[5]

  • Separately, prepare a 100 mL aqueous solution of 0.1 N strontium carbonate (SrCO3).[5]

  • Add the SrCO3 solution dropwise into the K2CrO4 solution while both are under continuous ultrasonic irradiation.[5]

  • Allow the solutions to react under ultrasonic conditions for approximately 1 hour.[5]

  • Let the resulting solution stand overnight to allow for complete precipitation before collecting the nanoparticles.[5]

Experimental Workflow Visualizations

Visualizing the synthesis workflows provides a clear, high-level understanding of the procedural steps involved in fabricating this compound nanoparticles.

G General Synthesis Workflow for SrCrO4 Nanoparticles cluster_input Inputs cluster_process Synthesis Core cluster_output Analysis Sr_Precursor Strontium Precursor (e.g., SrCO3, Sr(NO3)2) Reaction Reaction (Mixing, Heating, Sonication) Sr_Precursor->Reaction Cr_Precursor Chromium Precursor (e.g., K2CrO4) Cr_Precursor->Reaction Precipitation Precipitation & Separation (Filtration/Centrifugation) Reaction->Precipitation Post_Processing Post-Processing (Washing, Drying, Calcination) Precipitation->Post_Processing Characterization Characterization (XRD, SEM, TEM) Post_Processing->Characterization Nanoparticles SrCrO4 Nanoparticles Characterization->Nanoparticles

A generalized workflow for nanoparticle synthesis.

G Sol-Gel Synthesis Workflow Precursors Metal Precursors + Solvent Sol Sol Formation (Hydrolysis & Condensation) Precursors->Sol Gel Gelation (Network Formation) Sol->Gel Aging Aging Gel->Aging Drying Drying (Solvent Removal) Aging->Drying Calcination Calcination (Crystallization) Drying->Calcination Nanoparticles SrCrO4 Nanoparticles Calcination->Nanoparticles

Key stages of the sol-gel synthesis method.

Characterization and Quantitative Data

Characterization is essential to confirm the synthesis of SrCrO4 nanoparticles and to determine their physical properties. X-ray Diffraction (XRD) is used to identify the crystalline phase and calculate the average crystallite size using the Debye-Scherrer equation.[5][9] Electron microscopy techniques (SEM and TEM) are employed to observe the particle morphology and measure their actual size.[3][10]

The synthesis method and its parameters, such as temperature, directly influence the resulting nanoparticle characteristics.

Synthesis MethodConditionCrystallite Size (nm)Particle Size (nm)Band Gap (eV)Reference
Solid-State / UltrasonicRoom Temp / Ultrasonic Bath82-1.82[5]
Sol-Gel (Pechini)500°C Calcination50.64--[7]
Sol-Gel (Pechini)700°C Calcination58.39--[7]
Sol-Gel (Pechini)600°C Calcination60.2618.40-[7]
Sol-Gel (Pechini)800°C Calcination65.5135.19-[7]
Solvothermal--90 - 170-[11]
Green Synthesis (Henna)Room Temp40--[10]

Note: Crystallite size is a measure of the size of coherently scattering domains within a particle, determined from XRD peak broadening. Particle size refers to the overall physical dimension of the particle and is typically measured by microscopy. A single nanoparticle may be composed of multiple crystallites.[12][13]

Potential Biological Interactions and Signaling Pathways

For applications in drug development and biomedicine, understanding the potential interaction of nanoparticles with biological systems is critical. Upon partial dissolution, SrCrO4 nanoparticles can release strontium (Sr²⁺) and chromate (CrO₄²⁻) ions, which have distinct and well-documented biological effects.

Strontium (Sr²⁺) Ions: Strontium is known to influence bone metabolism.[14] It can interact with the Calcium-Sensing Receptor (CaSR), a key regulator in bone cells.[15][16] Activation of CaSR by strontium can trigger downstream signaling cascades, such as the Wnt/β-catenin and ERK1/2 pathways, which promote the proliferation and differentiation of osteoblasts (bone-forming cells) and inhibit the activity of osteoclasts (bone-resorbing cells).[16][17][18]

Chromate (CrO₄²⁻) Ions: Hexavalent chromium (Cr(VI)) as chromate is a known cytotoxic and carcinogenic agent.[19][20] Its toxicity is primarily mediated through the generation of reactive oxygen species (ROS) during its intracellular reduction to other chromium species (e.g., Cr(V), Cr(IV)).[21] This leads to oxidative stress, which can cause widespread cellular damage, including DNA lesions, protein oxidation, and apoptosis (programmed cell death).[21][22]

G Conceptual Biological Pathways of SrCrO4 Nanoparticle Constituents cluster_Sr Strontium Pathway (Bone Metabolism) cluster_Cr Chromate Pathway (Toxicity) NP SrCrO4 Nanoparticle (in biological medium) Dissolution Ion Dissolution NP->Dissolution Sr_ion Sr²⁺ Ions Dissolution->Sr_ion Cr_ion CrO₄²⁻ Ions (Hexavalent Chromium) Dissolution->Cr_ion CaSR Calcium-Sensing Receptor (CaSR) Sr_ion->CaSR Wnt Wnt/β-catenin & ERK Signaling Pathways CaSR->Wnt Osteoblast ↑ Osteoblast Proliferation ↓ Osteoclast Activity Wnt->Osteoblast Reduction Intracellular Reduction Cr_ion->Reduction ROS Reactive Oxygen Species (ROS) Generation Reduction->ROS Damage Oxidative Stress & Cellular Damage (DNA, Proteins, Apoptosis) ROS->Damage

Potential divergent biological effects of ions from SrCrO4.

Conclusion

The synthesis of this compound nanoparticles can be achieved through a variety of robust methods, including co-precipitation, sol-gel, and solid-state reactions. The choice of method profoundly impacts the final characteristics of the nanoparticles, such as crystallite size and morphology. Control over synthesis parameters like temperature and precursor concentration is paramount for producing materials with desired and reproducible properties. For researchers in the biomedical field, it is crucial to consider not only the properties of the nanoparticle itself but also the well-established biological activities of its constituent ions, which can dictate the ultimate cellular response.

References

A Technical Guide to the Low-Temperature Synthesis of Strontium Chromate (SrCrO4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of various low-temperature methods for the synthesis of strontium chromate (SrCrO4). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation of this inorganic compound for diverse applications, including as a corrosion inhibitor and pigment. This document details experimental protocols, presents quantitative data in structured tables, and offers visualizations of key processes to facilitate a deeper understanding of the synthesis methodologies.

Overview of Low-Temperature Synthesis Methods

The low-temperature synthesis of this compound offers several advantages over high-temperature methods, including better control over particle size and morphology, reduced energy consumption, and the potential for creating metastable phases. The primary low-temperature methods discussed in this guide are chemical precipitation, hydrothermal/solvothermal synthesis, and solid-state/mechanochemical synthesis.

Chemical Precipitation

Chemical precipitation is a widely utilized and straightforward method for synthesizing SrCrO4 at or near room temperature. This technique involves the reaction of a soluble strontium salt with a soluble chromate salt in an aqueous solution, leading to the formation of insoluble this compound which then precipitates out of the solution.[1]

Experimental Protocols

Method 1: Using Strontium Chloride and Sodium Chromate

A common approach involves the double displacement reaction between strontium chloride (SrCl2) and sodium chromate (Na2CrO4).

  • Step 1: Precursor Solution Preparation

    • Prepare a solution of strontium chloride (SrCl2) by dissolving a specific molar concentration in deionized water.

    • Separately, prepare a solution of sodium chromate (Na2CrO4) of equimolar concentration in deionized water.

  • Step 2: Precipitation

    • Slowly add the sodium chromate solution to the strontium chloride solution while stirring continuously.

    • The reaction proceeds, and a yellow precipitate of this compound (SrCrO4) forms.

  • Step 3: Separation and Washing

    • Separate the precipitate from the supernatant liquid via filtration or centrifugation.

    • Wash the precipitate multiple times with deionized water to remove any unreacted ions and byproducts.

  • Step 4: Drying

    • Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) to obtain the final SrCrO4 powder.

Method 2: Utilizing Celestite Mineral

This compound nanorods can be synthesized at low temperatures using celestite (a naturally occurring strontium sulfate mineral) as the strontium source.[2]

  • Step 1: Preparation of Strontium Nitrate Solution

    • Dissolve celestite mineral in nitric acid to obtain a strontium nitrate (Sr(NO3)2) solution.

  • Step 2: Precipitation

    • Prepare a sodium dichromate (Na2Cr2O7) solution.

    • Add the sodium dichromate solution dropwise to the strontium nitrate solution at room temperature with constant stirring.

  • Step 3: pH Adjustment and Aging

    • Adjust the pH of the mixture to a specific value (e.g., by adding a base) to control the precipitation process.

    • Allow the mixture to age for a designated period to ensure complete precipitation and crystal growth.

  • Step 4: Separation, Washing, and Drying

    • Follow the same separation, washing, and drying procedures as described in Method 1.

Data Presentation
ParameterMethod 1 (SrCl2 + Na2CrO4)Method 2 (from Celestite)
Strontium Source Strontium Chloride (SrCl2)Celestite (SrSO4)
Chromate Source Sodium Chromate (Na2CrO4)Sodium Dichromate (Na2Cr2O7)
Temperature Room TemperatureRoom Temperature
pH Neutral to slightly basicAdjusted during synthesis
Stirring Speed Continuous stirringContinuous stirring
Product Morphology Varies with conditionsNanorods[2]
Reaction Pathway

The fundamental reaction in chemical precipitation of SrCrO4 is a double displacement reaction.

G Sr^2+(aq) Sr^2+(aq) SrCrO4(s) SrCrO4(s) (Precipitate) Sr^2+(aq)->SrCrO4(s) 2Cl^-(aq) 2Cl^-(aq) 2Cl^-(aq)_p 2Cl^-(aq) 2Na^+(aq) 2Na^+(aq) 2Na^+(aq)_p 2Na^+(aq) CrO4^2-(aq) CrO4^2-(aq) CrO4^2-(aq)->SrCrO4(s)

Chemical Precipitation of SrCrO4

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at temperatures above ambient and elevated pressures. These techniques are particularly effective for producing crystalline nanomaterials with controlled morphologies.

Experimental Protocol: Hydrothermal Conversion of SrSO4

This method focuses on the conversion of strontium sulfate (SrSO4) to this compound (SrCrO4) under hydrothermal conditions.

  • Step 1: Precursor Preparation

    • Place a known amount of strontium sulfate (SrSO4) powder or crystals into a Teflon-lined stainless steel autoclave.

  • Step 2: Addition of Chromate Solution

    • Add an aqueous solution of a soluble chromate salt (e.g., K2CrO4 or Na2CrO4) to the autoclave. The molar ratio of chromate to sulfate ions is a critical parameter.

  • Step 3: Hydrothermal Treatment

    • Seal the autoclave and heat it to a specific temperature (e.g., 150-250 °C) for a defined duration (e.g., 12-48 hours). The autogenous pressure will increase during the heating process.

  • Step 4: Cooling and Product Recovery

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the solid product by filtration or centrifugation.

  • Step 5: Washing and Drying

    • Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a low temperature.

Data Presentation
ParameterHydrothermal Conversion of SrSO4
Strontium Source Strontium Sulfate (SrSO4)
Chromate Source Potassium Chromate (K2CrO4) or Sodium Chromate (Na2CrO4)
Solvent Water
Temperature 150 - 250 °C
Time 12 - 48 hours
Pressure Autogenous
Product Morphology Dependent on reaction conditions
Dissolution-Precipitation Mechanism

The conversion of SrSO4 to SrCrO4 under hydrothermal conditions is believed to occur via a dissolution-precipitation mechanism.

G cluster_solid Solid Phase cluster_liquid Aqueous Phase (High T, P) SrSO4_solid SrSO4 (solid) Sr_aq Sr^2+(aq) SrSO4_solid->Sr_aq Dissolution SO4_aq SO4^2-(aq) SrSO4_solid->SO4_aq Dissolution SrCrO4_solid SrCrO4 (solid) (New Phase) Sr_aq->SrCrO4_solid Precipitation CrO4_aq CrO4^2-(aq) CrO4_aq->SrCrO4_solid Precipitation

Dissolution-Precipitation Mechanism

Solid-State and Mechanochemical Synthesis

Solid-state synthesis at low temperatures, often facilitated by mechanical energy (mechanochemistry), provides a solvent-free route to produce SrCrO4.

Experimental Protocol: Mechanochemical Synthesis

This method utilizes a high-energy ball mill to induce a solid-state reaction between the precursors.

  • Step 1: Precursor Preparation

    • Weigh stoichiometric amounts of strontium carbonate (SrCO3) and chromium(III) oxide (Cr2O3) or another suitable chromium source.

  • Step 2: Ball Milling

    • Place the precursor powders into a milling jar along with milling balls.

    • Mill the mixture at a specific rotational speed for a predetermined duration. The milling parameters (speed, time, ball-to-powder ratio) are crucial for the reaction outcome.

  • Step 3: Product Recovery

    • After milling, separate the product powder from the milling balls.

  • Step 4: (Optional) Annealing

    • In some cases, a low-temperature annealing step may be required to improve the crystallinity of the final product.

Data Presentation
ParameterMechanochemical Synthesis
Strontium Source Strontium Carbonate (SrCO3)
Chromium Source Chromium(III) Oxide (Cr2O3)
Method High-Energy Ball Milling
Temperature Room Temperature (local heating may occur)
Solvent None
Product Morphology Nanocrystalline powder

Workflow Diagram

G start Start precursors Weigh Stoichiometric Precursors (e.g., SrCO3, Cr2O3) start->precursors milling High-Energy Ball Milling precursors->milling recovery Product Recovery milling->recovery annealing Optional Low-Temp Annealing recovery->annealing end End (SrCrO4 Powder) recovery->end Directly to end if annealing is skipped annealing->end

References

A Comprehensive Technical Guide to the Solubility of Strontium Chromate in Aqueous and Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of strontium chromate (SrCrO₄). The document details its dissolution behavior in water and various acidic solutions, presents quantitative solubility data in structured tables, and outlines the experimental protocols for solubility determination. The underlying chemical principles governing its solubility are elucidated through reaction pathways and equilibrium diagrams.

Physicochemical Properties of this compound

This compound is a yellow crystalline powder with the molecular formula SrCrO₄ and a molar mass of 203.61 g/mol .[1][2] It is recognized for its use as a corrosion inhibitor and pigment.[1][3][4] However, due to the presence of hexavalent chromium, it is classified as a human carcinogen and requires careful handling.[1][5]

Solubility in Water

This compound is classified as a sparingly soluble salt in water.[6] Its dissolution in water is an equilibrium process where the solid salt dissociates into its constituent ions, strontium (Sr²⁺) and chromate (CrO₄²⁻).

The equilibrium reaction is: SrCrO₄(s) ⇌ Sr²⁺(aq) + CrO₄²⁻(aq)

The solubility product constant (Ksp) for this equilibrium is a measure of the compound's solubility. A smaller Ksp value indicates lower solubility. The dissolution of this compound is an endothermic process, meaning its solubility increases significantly with temperature.[2] For instance, its solubility is approximately 25 to 30 times greater in boiling water compared to its solubility at room temperature.[2][5]

The following table summarizes the reported solubility and solubility product constant of this compound in water.

ParameterValueTemperature (°C)Reference(s)
Solubility 1.2 g/L (0.12 g/100 mL)15[2][3]
0.8 - 1.5 g/L20
1.06 g/L (0.106 g/100g water)20[2]
30 g/L (3 g/100 mL)100[2][3]
Molar Solubility 0.0059 mol/LNot Specified[7]
Solubility Product (Ksp) 2.2 x 10⁻⁵~25[8][9]
pKsp 4.65Not Specified[2][6]

The dissolution of solid this compound into its aqueous ions is a fundamental equilibrium process.

G cluster_solid Solid Phase cluster_aqueous Aqueous Phase SrCrO4_solid SrCrO₄ (s) Sr_ion Sr²⁺ (aq) SrCrO4_solid->Sr_ion Dissolution CrO4_ion CrO₄²⁻ (aq) Sr_ion->SrCrO4_solid Precipitation

Caption: Dissolution equilibrium of this compound in water.

Solubility in Acids

This compound is freely soluble in dilute mineral acids such as hydrochloric acid (HCl), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), as well as in weaker acids like acetic acid (CH₃COOH).[1][2][6] This increased solubility is a direct consequence of the reaction of the chromate ion (CrO₄²⁻) with hydrogen ions (H⁺) supplied by the acid.

In an acidic solution, the yellow chromate ion is converted to the orange dichromate ion (Cr₂O₇²⁻), and in strongly acidic conditions, to chromic acid (H₂CrO₄). This reaction consumes the chromate ions from the dissolution equilibrium. According to Le Chatelier's principle, the equilibrium SrCrO₄(s) ⇌ Sr²⁺(aq) + CrO₄²⁻(aq) shifts to the right to replenish the consumed chromate ions, leading to further dissolution of the solid this compound.

The key reactions in acidic solution are:

  • Chromate-Dichromate Equilibrium: 2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

  • Dichromate-Chromic Acid Equilibrium (in strong acid): Cr₂O₇²⁻(aq) + 2 H⁺(aq) + H₂O(l) ⇌ 2 H₂CrO₄(aq)

The addition of acid effectively removes the chromate ion product, driving the dissolution of this compound to completion.

G cluster_acid Acidic Environment SrCrO4_solid SrCrO₄ (s) Ions Sr²⁺ (aq) + CrO₄²⁻ (aq) SrCrO4_solid->Ions Dissolution Ions->SrCrO4_solid Precipitation (Inhibited) H_ion H⁺ (from Acid) Ions->H_ion CrO₄²⁻ reacts Dichromate Cr₂O₇²⁻ (aq) + H₂O H_ion->Dichromate Forms Dichromate

Caption: Le Chatelier's principle applied to SrCrO₄ solubility in acid.

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound requires precise and reproducible methods. The shake-flask method is considered the gold standard for its accuracy.[10]

This method measures the equilibrium solubility of a compound in a given solvent at a controlled temperature.

Principle: A surplus of the solid solute is agitated in a solvent for an extended period until the solution becomes saturated and equilibrium is established between the undissolved solid and the dissolved solute. The concentration of the solute in the saturated solution is then determined.[10]

Detailed Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., deionized water or a specific acid solution) in a sealed, inert container (e.g., a glass flask). The excess solid is necessary to ensure that equilibrium is reached and maintained.[10]

  • Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer in a temperature-controlled water bath. The agitation time should be sufficient to reach equilibrium, typically 24 to 48 hours.[10]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation followed by filtration through a non-reactive, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to avoid including any solid particles in the sample.[10] All separation steps must be performed at the same temperature as the equilibration to prevent changes in solubility.

  • Analysis: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of strontium (Sr²⁺) or chromate (CrO₄²⁻) ions in the diluted sample using a suitable analytical technique.

    • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): Highly sensitive methods for determining the concentration of strontium ions.

    • UV-Visible Spectrophotometry: Can be used to determine the concentration of the chromate ion, which has a characteristic absorbance in the UV-visible spectrum.

    • Ion Chromatography: A chromatographic method to separate and quantify both Sr²⁺ and CrO₄²⁻ ions.[10]

  • Calculation: From the measured ion concentration, calculate the solubility of this compound in the desired units (e.g., g/L or mol/L). If the Ksp is the target, it can be calculated from the molar concentrations of the ions at equilibrium.

G A 1. Preparation Add excess SrCrO₄ to solvent B 2. Equilibration Agitate at constant T (24-48h) A->B C 3. Phase Separation Centrifuge and/or filter supernatant B->C D 4. Sample Analysis Dilute and measure ion concentration (e.g., ICP-MS, UV-Vis) C->D E 5. Calculation Determine Solubility / Ksp D->E

Caption: Workflow for the Shake-Flask solubility determination method.

Conclusion

The solubility of this compound is highly dependent on the chemical environment. It is sparingly soluble in neutral water, with its solubility increasing significantly at higher temperatures. In acidic solutions, its solubility is dramatically enhanced due to the protonation of the chromate ion, which shifts the dissolution equilibrium. For professionals in research and drug development, a thorough understanding of these solubility characteristics is crucial for applications ranging from the design of corrosion-resistant coatings to assessing environmental fate and toxicity. The standardized experimental protocols outlined provide a reliable framework for quantifying these properties in various media.

References

An In-depth Technical Guide to the Preparation of Strontium Chromate from Strontium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of strontium chromate (SrCrO₄) via the precipitation method, utilizing strontium chloride (SrCl₂) as the strontium source. The document details the underlying chemical principles, a step-by-step experimental protocol, and critical parameters influencing the reaction.

Introduction

This compound is an inorganic compound that presents as a light yellow powder or granular solid.[1][2] It is primarily recognized for its application as a corrosion inhibitor and pigment, particularly in protective coatings for metals like aluminum and its alloys, which are crucial in the aerospace industry.[1][2][3][4] The synthesis of this compound is typically achieved through a double decomposition or precipitation reaction involving a soluble strontium salt and a soluble chromate salt.[1][3][5] This guide focuses on the widely used method employing strontium chloride and a chromate source.

Physicochemical Properties of this compound

A summary of the key quantitative data and physical properties of this compound is presented in Table 1. Understanding these properties is essential for its handling, application, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula SrCrO₄[6][7]
Molar Mass 203.61 g/mol [1][7]
Appearance Light yellow crystalline powder/solid[1][2][7][8]
Density 3.895 g/cm³[1][8]
Melting Point Decomposes[1]
Solubility in Water 0.12 g/100 mL (at 15 °C)[1][6]
3.0 g/100 mL (at 100 °C)[1][6]
Solubility in other solvents Soluble in dilute acids and ammonia[7][8][9]
CAS Number 7789-06-2[6][7]

Synthesis of this compound via Precipitation

The preparation of this compound from strontium chloride is based on a straightforward precipitation reaction where aqueous solutions of the reactants are mixed to form the insoluble this compound product.

Balanced Chemical Equation:

SrCl₂(aq) + K₂CrO₄(aq) → SrCrO₄(s) + 2KCl(aq)[10]

Alternatively, using sodium chromate:

SrCl₂(aq) + Na₂CrO₄(aq) → SrCrO₄(s) + 2NaCl(aq)

The reaction proceeds by mixing a solution of a strontium salt, such as strontium chloride, with a solution of a chromate salt, like sodium or potassium chromate.[1][3][6] The low solubility of this compound in water drives the formation of a solid yellow precipitate.[1][11]

Experimental Workflow

The overall process for the synthesis of this compound is outlined in the workflow diagram below. This diagram illustrates the logical progression from reagent preparation to the final, purified product.

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Purification & Drying A Dissolve SrCl₂·6H₂O in Distilled Water C Adjust pH of SrCl₂ solution (Optional, e.g., to 6-8) A->C B Dissolve Na₂CrO₄·4H₂O in Distilled Water D Add Na₂CrO₄ solution to SrCl₂ solution with stirring B->D C->D E Precipitation of Yellow SrCrO₄ D->E F Filter the Precipitate E->F G Wash with Distilled Water F->G H Dry the Solid (e.g., at 60°C) G->H I Final Product: Pure SrCrO₄ Powder H->I

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a composite method based on established procedures for the synthesis of this compound.[5][12]

Materials and Reagents:

  • Strontium chloride hexahydrate (SrCl₂·6H₂O)

  • Sodium chromate tetrahydrate (Na₂CrO₄·4H₂O)

  • Distilled or deionized water

  • Ammonia water (optional, for pH adjustment)

  • Dilute hydrochloric acid (optional, for pH adjustment)

  • Beakers, graduated cylinders, magnetic stirrer, and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Strontium Chloride Solution: Prepare a 0.1 M to 1.0 M solution of strontium chloride. For example, to make a 1.0 M solution, dissolve 26.7 g of strontium chloride hexahydrate (SrCl₂·6H₂O) in distilled water to make a final volume of 100 mL.[12]

    • Sodium Chromate Solution: Prepare a 0.1 M to 1.0 M solution of sodium chromate. To make a 1.0 M solution, dissolve 23.4 g of sodium chromate tetrahydrate (Na₂CrO₄·4H₂O) in distilled water to make a final volume of 100 mL.[12]

  • pH Adjustment (Optional):

    • For specific morphological control, the pH of the strontium chloride solution can be adjusted. One patented method involves adjusting the pH to 9-10 with ammonia water, followed by a downward adjustment to pH 6-8 with dilute hydrochloric acid.[12] For a standard precipitation, this step is not typically required.

  • Precipitation Reaction:

    • Place the strontium chloride solution in a beaker on a magnetic stirrer and begin stirring.

    • Slowly add the sodium chromate solution to the strontium chloride solution. A vibrant yellow precipitate of this compound will form immediately.[10]

    • Continue stirring the mixture for approximately 20-30 minutes at room temperature to ensure the reaction goes to completion.[5]

  • Isolation and Purification:

    • Separate the yellow precipitate from the supernatant by filtration. A Büchner funnel under vacuum is recommended for efficiency.

    • Wash the collected precipitate several times with distilled water to remove soluble byproducts such as sodium chloride or potassium chloride.

    • Continue washing until the filtrate is clear and free of residual reactants.

  • Drying:

    • Carefully transfer the filtered solid to a watch glass or drying dish.

    • Dry the this compound precipitate in an oven at 60-80°C for several hours (e.g., 8 hours) or until a constant weight is achieved.[5]

    • The final product is a fine, light yellow powder.

Critical Experimental Parameters

Several factors can influence the yield, purity, and morphology of the synthesized this compound.

  • Temperature: The reaction is typically performed at room temperature. However, temperature significantly affects the solubility of this compound. Its solubility increases nearly 30-fold between room temperature and 100°C, a property that is critical for controlling precipitation and can be exploited for purification or recrystallization.[6]

  • pH: The pH of the reaction medium can influence the particle size and morphology of the precipitate. One study notes the preparation of this compound at a pH of 10 under controlled conditions.[13] A patent suggests a pH range of 6-8 for the synthesis of spherical micro-particles.[12]

  • Reactant Concentration: The concentration of the strontium and chromate solutions will affect the rate of precipitation and the resulting particle size. Higher concentrations tend to lead to faster precipitation and smaller particle sizes.

  • Stirring Rate: Adequate stirring is essential to ensure homogeneous mixing of the reactants and to promote uniform particle formation.

Safety and Handling

This compound contains hexavalent chromium, which is a known human carcinogen and poses significant health and environmental risks.[1][7] All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All waste materials containing chromates must be disposed of as hazardous waste according to institutional and regulatory guidelines.[8]

Conclusion

The synthesis of this compound from strontium chloride via a precipitation reaction is a robust and straightforward method. By carefully controlling key parameters such as reactant concentration, temperature, and pH, the properties of the final product can be tailored for specific applications. The protocol detailed in this guide provides a reliable foundation for the laboratory-scale production of this important inorganic compound. Given the hazardous nature of hexavalent chromium, strict adherence to safety protocols is paramount throughout the synthesis and handling process.

References

The Thermal Decomposition of Strontium Chromate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the thermal degradation of strontium chromate (SrCrO₄), summarizing current knowledge on its decomposition pathway, products, and the analytical techniques used for its characterization.

Introduction

This compound (SrCrO₄) is a light yellow, crystalline inorganic compound with significant applications as a corrosion inhibitor, particularly in primers for aircraft and marine vessels, and as a pigment.[1] Its utility is primarily derived from the controlled release of chromate ions, which act as powerful oxidizing agents to passivate metal surfaces. However, the thermal stability of this compound is a critical parameter that dictates its performance in high-temperature applications and is also a key consideration in safety and environmental assessments, given that toxic chromium fumes are emitted upon heating.[1] This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of this compound.

Thermal Decomposition Pathway and Products

The thermal decomposition of this compound is an oxidative process that results in the formation of strontium oxide (SrO) and chromium(III) oxide (Cr₂O₃), with the release of oxygen gas. While the overall reaction is generally agreed upon, the precise mechanism and the influence of the surrounding atmosphere and impurities are still areas of active investigation.

The primary decomposition reaction can be summarized as follows:

4 SrCrO₄(s) → 4 SrO(s) + 2 Cr₂O₃(s) + 3 O₂(g)

This reaction indicates a significant mass loss due to the evolution of oxygen. In some conditions, particularly in the presence of reducing agents, the decomposition temperature can be lowered.[2] It has been noted that at high temperatures, there is a potential for the release of hexavalent chromium (Cr⁶⁺) or the formation of chromium trioxide (CrO₃) under oxidizing conditions, which are of significant toxicological concern.[2]

Quantitative Thermal Analysis Data

A comprehensive search of the available scientific literature did not yield a definitive, publicly accessible dataset from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for the thermal decomposition of pure this compound. However, based on safety data sheets and related studies, the following information on decomposition temperatures has been reported. It is important to note the significant variation in these values, which likely reflects the influence of experimental conditions such as heating rate, atmosphere, and the presence of other substances.

ParameterReported Value(s)Source(s)Notes
Decomposition Temperature ~500 °C (in air)[2]Can be reduced to ~200°C in the presence of reducing agents.
Decomposition Temperature 1283 °CThis higher value may represent a different decomposition stage or conditions.
Decomposition Temperature 500 °C / 932 °F

The lack of a consensus on the decomposition temperature highlights the need for further research with standardized experimental protocols to fully characterize the thermal behavior of this compound.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely powdered this compound is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The experiment can be conducted under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic decomposition, or in an oxidizing atmosphere (e.g., air or oxygen) to investigate oxidative degradation. A typical purge gas flow rate is 20-50 mL/min.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C or higher) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset and peak temperatures of decomposition events are determined from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in a sample pan (e.g., aluminum or alumina). An empty, sealed pan is used as a reference.

  • Atmosphere: Similar to TGA, the atmosphere can be controlled (inert or oxidizing).

  • Heating Program: The sample and reference are subjected to the same heating program as in TGA.

  • Data Analysis: The DSC curve plots heat flow versus temperature. Endothermic or exothermic peaks correspond to phase transitions (e.g., melting) or decomposition events. The area under the peak can be used to quantify the enthalpy change of the process.

Logical Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the investigation of the thermal decomposition of a compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_interpretation Data Interpretation Sample This compound Sample Grinding Grinding to Fine Powder Sample->Grinding Weighing Accurate Weighing Grinding->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Weighing->DSC XRD X-ray Diffraction (XRD) TGA->XRD Kinetics Kinetic Analysis TGA->Kinetics DSC->Kinetics Mechanism Mechanism Elucidation XRD->Mechanism SEM Scanning Electron Microscopy (SEM) SEM->Mechanism FTIR FTIR Spectroscopy FTIR->Mechanism Kinetics->Mechanism

Caption: Workflow for Investigating Thermal Decomposition.

Signaling Pathway of Decomposition

The term "signaling pathway" is not directly applicable to a solid-state thermal decomposition reaction in the same way it is in biology. However, we can represent the logical progression of the decomposition as a reaction pathway. The following diagram illustrates the proposed transformation of this compound upon heating.

Decomposition_Pathway cluster_products Decomposition Products SrCrO4 SrCrO₄ (s) (this compound) Heat Δ (Heat) SrCrO4->Heat SrO SrO (s) (Strontium Oxide) Cr2O3 Cr₂O₃ (s) (Chromium(III) Oxide) O2 O₂ (g) (Oxygen) Heat->SrO Heat->Cr2O3 Heat->O2

Caption: Proposed Thermal Decomposition Pathway of SrCrO₄.

Conclusion

The thermal decomposition of this compound is a complex process that results in the formation of strontium oxide and chromium(III) oxide. While the general decomposition products are known, there is a notable lack of detailed, publicly available quantitative data from techniques like TGA and DSC for pure this compound. The reported decomposition temperatures vary significantly, indicating a strong dependence on experimental conditions. Further research is required to fully elucidate the decomposition mechanism, determine precise kinetic parameters, and establish a definitive temperature range for its degradation under various atmospheric conditions. Such data would be invaluable for optimizing its use in high-temperature applications and for conducting more accurate safety and environmental risk assessments.

References

A Technical Guide to the Physical and Chemical Properties of Strontium Chromate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of strontium chromate (SrCrO₄), a compound of significant industrial importance, particularly as a corrosion inhibitor and pigment.[1][2][3][4] Given its classification as a hazardous and carcinogenic substance, a thorough understanding of its characteristics is paramount for safe handling and for the development of safer alternatives.[3][5][6] This guide consolidates key data, outlines relevant experimental protocols, and visualizes complex processes to support research and development activities.

General and Physicochemical Identifiers

This compound is an inorganic compound recognized by several names and identifiers crucial for regulatory and research purposes.[1] It is a yellow crystalline powder known commercially as Strontium Yellow or Pigment Yellow 32.[2][4][7]

IdentifierValue
Chemical Name This compound
CAS Number 7789-06-2[1][2]
Molecular Formula SrCrO₄[7][8]
Molecular Weight 203.61 g/mol [1][2]
Synonyms Strontium Yellow, Deep Lemon Yellow, C.I. Pigment Yellow 32[1][8][9]
EINECS Number 232-142-6[1]
RTECS Number GB3240000[10]

Physical Properties

This compound presents as a light yellow, odorless, crystalline powder or granular solid.[1][7][9][11] It has poor tinting strength and low opacity compared to other pigments.[2]

PropertyValue
Appearance Light yellow powder or granular solid.[1][2][9]
Odor Odorless.[1][9]
Melting Point Decomposes before melting, starting around 500 °C.[7][10]
Density / Specific Gravity 3.89 - 3.90 g/cm³ at 15 °C.[1][9][11]
Solubility In Water: - 0.12 g/100 mL at 15 °C (poorly soluble).[1][11]- 3 g/100 mL at 100 °C.[1]In Other Solvents: - Soluble in dilute acids (hydrochloric, nitric, acetic) and ammonia.[2][7][12]- Insoluble in alcohol.[12]
pH 8.5 (for aqueous solution).[1]
Crystal Structure Monoclinic, monazite-type structure.[4]

Chemical Properties

The chemical behavior of this compound is largely dictated by the hexavalent chromium (Cr⁶⁺) ion, making it a strong oxidizing agent.[1][3]

PropertyValue
Chemical Stability Stable under normal storage conditions and temperatures.[8][13]
Reactivity Strong oxidizing agent; can react with reducing agents to generate heat.[1][2] It is incompatible with flammable substances, organic materials, and metal powders.[14]
Reactivity with Acids Dissolves readily in acids, which can generate dichromate or chromic acid depending on the pH.[12]
Decomposition Temperature Decomposes at approximately 500 °C.[10] The presence of reducing agents can lower this temperature.
Hazardous Decomposition Products Upon heating, it emits toxic chromium fumes.[1][3] Thermal decomposition can release strontium oxide and chromium oxides.[13][14][15]

Experimental Protocols and Workflows

Experimental Protocol: Synthesis of this compound Powder

This compound is typically synthesized via a precipitation reaction.[1][5] This protocol describes a generalized method based on the reaction between an aqueous strontium salt and a sodium chromate solution.

Materials:

  • Strontium chloride hexahydrate (SrCl₂·6H₂O)

  • Sodium chromate (Na₂CrO₄)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Methodology:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of strontium chloride by dissolving the appropriate amount of SrCl₂·6H₂O in deionized water.

    • Prepare a 0.1 M solution of sodium chromate by dissolving Na₂CrO₄ in deionized water.

  • Precipitation:

    • Place the strontium chloride solution in a beaker on a magnetic stir plate and begin stirring.

    • Slowly add the sodium chromate solution dropwise to the stirring strontium chloride solution.

    • A yellow precipitate of this compound (SrCrO₄) will form immediately according to the reaction: SrCl₂(aq) + Na₂CrO₄(aq) → SrCrO₄(s) + 2NaCl(aq).

  • Isolation and Purification:

    • Continue stirring for 30 minutes to ensure the reaction goes to completion.

    • Separate the yellow precipitate from the solution via vacuum filtration.

    • Wash the collected precipitate with deionized water multiple times to remove residual sodium chloride and other soluble impurities.

  • Drying:

    • Transfer the washed this compound powder to a drying dish.

    • Dry the powder in an oven at 80-100 °C until a constant weight is achieved.

    • The final product is a fine, yellow this compound powder.

Synthesis Workflow

G Diagram 1: Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_process Reaction & Purification cluster_product Final Product A 0.1M SrCl₂ Solution C Mixing & Stirring A->C B 0.1M Na₂CrO₄ Solution B->C D Precipitation of SrCrO₄ C->D Yellow solid forms E Vacuum Filtration D->E F Washing with Deionized Water E->F G Drying in Oven F->G H This compound (SrCrO₄) Powder G->H

Diagram 1: Workflow for this compound Synthesis

Toxicological Properties and Biological Pathways

The primary toxicological concern with this compound stems from its hexavalent chromium (Cr⁶⁺) content, which is a known human carcinogen.[1][5][6][16] The substance can be absorbed into the body through inhalation and ingestion.[11][16]

Mechanism of Toxicity

The carcinogenicity of hexavalent chromium is attributed to its ability to enter cells and subsequently generate genotoxic damage.

  • Cellular Uptake: As the chromate anion (CrO₄²⁻) is structurally similar to sulfate (SO₄²⁻) and phosphate (PO₄³⁻) anions, it is readily transported into cells via non-specific anion transport channels.

  • Intracellular Reduction: Once inside the cell, Cr⁶⁺ undergoes a series of reduction reactions, first to the unstable pentavalent chromium (Cr⁵⁺) and then to the more stable trivalent chromium (Cr³⁺).

  • Generation of Reactive Oxygen Species (ROS): This reduction process generates reactive oxygen species (ROS), including hydroxyl radicals, which can cause significant oxidative stress.

  • DNA Damage: Both ROS and the chromium intermediates (Cr³⁺) can directly damage DNA, leading to DNA strand breaks, DNA-protein crosslinks, and chromosomal aberrations. This genetic damage can disrupt normal cellular processes and initiate carcinogenesis.

Toxicity DataValue
IARC Carcinogen Classification Group 1 (Carcinogenic to humans).[5][6]
NTP Carcinogen Classification Known to be a human carcinogen.[6]
Acute Oral Toxicity (LD50) 811 - 3118 mg/kg (Rat).[6][15][17]
Primary Health Effects Lung cancer, sinonasal cancer, respiratory tract irritation, skin sensitization, kidney and liver damage.[1][16][18]

Cellular Toxicity Pathway

G Diagram 2: Cellular Toxicity Pathway of Hexavalent Chromium cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) cluster_nucleus Nucleus SrCrO4 SrCrO₄ Dissociation Cr6 Cr⁶⁺ (Chromate Ion) SrCrO4->Cr6 membrane Cell Membrane (Sulfate Anion Transporter) Cr6->membrane Cr6_in Cr⁶⁺ Cr5 Reduction to Cr⁵⁺ Cr6_in->Cr5 Cellular Reductants Cr3 Reduction to Cr³⁺ Cr5->Cr3 ROS Reactive Oxygen Species (ROS) Cr5->ROS generates DNAdamage DNA Damage (Strand Breaks, Cross-linking) Cr3->DNAdamage forms adducts & cross-links ROS->DNAdamage causes oxidative stress Carcinogenesis Carcinogenesis DNAdamage->Carcinogenesis membrane->Cr6_in

Diagram 2: Cellular Toxicity Pathway of Hexavalent Chromium

References

Strontium chromate CAS number 7789-06-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Strontium Chromate (CAS 7789-06-2)

Introduction

This compound (SrCrO₄) is an inorganic compound appearing as a vibrant yellow crystalline solid or powder.[1] Identified by CAS number 7789-06-2, it is most recognized for its efficacy as a corrosion inhibitor, particularly in protective coatings for aluminum and its alloys in the aerospace and marine industries.[2][3] It also finds use as a pigment, known as Strontium Yellow or Pigment Yellow 32, in polyvinyl chloride (PVC) resins, pyrotechnics, and various coatings.[1][4][5]

Despite its industrial utility, the presence of chromium in its hexavalent state (Cr(VI)) makes this compound a significant occupational and environmental hazard. Hexavalent chromium compounds are established human carcinogens, and their handling requires stringent safety protocols.[6][7][8] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, applications, toxicological profile, and safety procedures for researchers, scientists, and drug development professionals who may encounter this compound in laboratory or industrial settings.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Its poor solubility in water is a key property related to its use in corrosion-inhibiting pigments.[2]

PropertyValueReference
CAS Number 7789-06-2[2]
Molecular Formula SrCrO₄[2]
Molecular Weight 203.61 g/mol [2]
Appearance Light yellow powder or granular solid[1][2]
Density 3.895 - 3.9 g/cm³[1][9]
Decomposition Temp. ~500°C[10]
Water Solubility 0.12 g/100 mL at 15°C3 g/100 mL at 100°C[2]
Solubility Product (Ksp) pKsp: 4.65[1]
Other Solubilities Soluble in dilute acids, ammonia salts, and boiling water.[1]

Synthesis and Experimental Protocols

This compound is typically synthesized via a straightforward aqueous precipitation reaction, also known as a double decomposition reaction.[2]

General Synthesis Methodology

The most common laboratory and industrial preparation involves reacting a soluble strontium salt, such as strontium chloride (SrCl₂), with a soluble chromate salt, like sodium chromate (Na₂CrO₄).[5] The reaction yields insoluble this compound, which precipitates out of the solution and can be collected through filtration.

Illustrative Experimental Protocol: Aqueous Precipitation

Objective: To synthesize this compound (SrCrO₄) powder.

Materials:

  • Strontium chloride (SrCl₂)

  • Sodium chromate (Na₂CrO₄)

  • Deionized water

  • Beakers

  • Stirring rod or magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of strontium chloride by dissolving the appropriate mass in a volume of deionized water.

    • Prepare a 0.5 M solution of sodium chromate by dissolving the appropriate mass in a separate volume of deionized water.

  • Precipitation:

    • While stirring continuously, slowly add the sodium chromate solution to the strontium chloride solution.

    • A bright yellow precipitate of this compound will form immediately.

    • Continue stirring for 15-20 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Separate the precipitate from the supernatant liquid by vacuum filtration.

    • Wash the collected solid with several portions of deionized water to remove any soluble impurities, such as sodium chloride (NaCl).

  • Drying:

    • Carefully transfer the filtered solid to a watch glass or evaporating dish.

    • Dry the product in a drying oven at 100-110°C until a constant weight is achieved.

  • Characterization:

    • The final product is a fine, yellow powder. Confirmation can be achieved through analytical techniques such as X-ray Diffraction (XRD) or Fourier-Transform Infrared (FTIR) Spectroscopy.

G Diagram 1: this compound Synthesis Workflow cluster_0 A Prepare Aqueous Solution of Strontium Salt (e.g., SrCl₂) C Mix Solutions with Stirring A->C B Prepare Aqueous Solution of Chromate Salt (e.g., Na₂CrO₄) B->C D Precipitation of SrCrO₄ (s) C->D Double Decomposition E Filter Precipitate D->E F Wash with Deionized Water E->F G Dry Solid Product (100-110°C) F->G H Yellow SrCrO₄ Powder G->H

Caption: Workflow for the synthesis of this compound via aqueous precipitation.

Industrial and Research Applications

This compound's properties make it suitable for several specialized applications, primarily driven by its corrosion resistance.

  • Corrosion Inhibitor: Its most significant use is as an anti-corrosive pigment in primers.[2][3] These coatings are standard for protecting structural aluminum, zinc, and magnesium alloys in the aerospace and shipbuilding industries.[2]

  • Pigment and Colorant: It is used as a colorant in PVC plastics and in oil-based paints under the name "Strontium Yellow".[3][4]

  • Pyrotechnics: It is employed to produce red colors in pyrotechnic formulations.[2][4]

  • Electroplating: It is used in electrochemical baths to control the concentration of sulfate ions.[1][2]

  • Material Science Research: The compound is studied for the development of new materials with enhanced thermal stability and mechanical strength.[3]

Toxicology and Mechanism of Carcinogenicity

The primary health risk associated with this compound stems from its hexavalent chromium content. Cr(VI) is a confirmed human carcinogen, primarily through inhalation.[6][8][9]

Mechanism of Genotoxicity

The carcinogenicity of Cr(VI) is a complex, multi-step process that occurs after the compound enters a cell.[7][11]

  • Cellular Uptake: As an oxyanion (CrO₄²⁻), this compound's structure mimics that of sulfate (SO₄²⁻) and phosphate (PO₄³⁻) ions. This allows it to be actively transported into cells through non-specific anion channels in the cell membrane.[11][12][13]

  • Intracellular Reduction: Once inside the cell, Cr(VI) is rapidly reduced by cellular reductants like ascorbate and glutathione (GSH).[7][11] This reduction process generates highly reactive intermediates, including Cr(V) and Cr(IV), before ultimately forming the more stable trivalent state, Cr(III).[11][13]

  • Generation of Reactive Oxygen Species (ROS): The reduction of Cr(VI) is a major source of oxidative stress, producing reactive oxygen species (ROS) such as hydroxyl radicals.[11][14]

  • DNA Damage: The generated Cr(III), reactive intermediates, and ROS can all damage cellular macromolecules. The primary mechanism of genotoxicity involves the formation of DNA lesions, including Cr-DNA adducts, DNA-protein crosslinks, and DNA strand breaks. This damage can lead to mutations and genomic instability if not properly repaired.[7][11]

  • Inhibition of DNA Repair: The DNA damage response can be overwhelmed, and Cr(VI) exposure has been shown to interfere with DNA repair processes, further promoting the fixation of mutations.[7]

G Diagram 2: Mechanism of Cr(VI) Genotoxicity cluster_cell Intracellular Space cluster_nucleus Nucleus CrVI_in Cr(VI) (CrO₄²⁻) Reduction Cellular Reduction (e.g., Glutathione, Ascorbate) CrVI_in->Reduction Intermediates Reactive Intermediates (Cr(V), Cr(IV)) Reduction->Intermediates ROS Reactive Oxygen Species (ROS) Reduction->ROS CrIII Cr(III) Intermediates->CrIII Damage DNA Damage (Adducts, Crosslinks, Strand Breaks) Intermediates->Damage Direct Binding CrIII->Damage Cr-DNA Adducts ROS->Damage Oxidative Damage DNA DNA CrVI_out Extracellular Cr(VI) (from SrCrO₄) Transport Anion Transport Channel CrVI_out->Transport Transport->CrVI_in

Caption: Cellular uptake and genotoxic pathway of hexavalent chromium (Cr(VI)).

Quantitative Toxicity Data
ParameterValueSpeciesClassificationReference
Acute Oral LD₅₀ 3118 mg/kgRat-[6]
IARC Group 1HumanKnown Human Carcinogen (for Cr(VI) compounds)[6]
NTP Group 1HumanKnown to be a Human Carcinogen (for Cr(VI) compounds)[6]
Health Effects

Exposure to this compound can cause both acute and chronic health effects.

  • Acute Effects: Inhalation can cause respiratory irritation, coughing, and wheezing.[9] Direct contact may lead to skin and eye irritation or burns.[10] Ingestion can cause severe gastrointestinal distress, including nausea, vomiting, and abdominal pain.[9]

  • Chronic Effects: Repeated or prolonged exposure is associated with severe health risks. Skin contact can lead to sensitization and allergic dermatitis.[9][15] Chronic inhalation may cause nasal ulceration, perforation of the nasal septum, and asthma.[9] Long-term exposure is definitively linked to an increased risk of lung cancer.[9][16] The substance may also have effects on the kidneys and liver.[9][10]

Safety, Handling, and Regulatory Information

Given its high toxicity and carcinogenicity, all work with this compound must be conducted with extreme caution and appropriate engineering controls.

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound powder within a certified chemical fume hood or a glovebox to prevent inhalation of dust.[6] Use process enclosures or local exhaust ventilation for any operation that may generate dust.[6]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: Use an approved and certified dust respirator (e.g., N95 or higher) or a self-contained breathing apparatus for situations with potential for high dust exposure.[6][10]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[6]

    • Eye Protection: Use chemical safety goggles or a face shield.[9]

    • Body Protection: Wear a lab coat, and consider a full protective suit for large-scale handling.[6]

  • General Hygiene: Avoid all contact.[9] Do not eat, drink, or smoke in areas where the chemical is handled.[9] Wash hands thoroughly after handling.[17] Contaminated work clothing should not be allowed out of the workplace.[17]

  • Storage: Store in a dry, cool, well-ventilated place in tightly sealed containers.[10][15] Store locked up and separated from food, feedstuffs, and incompatible materials like strong reducing agents.[9][15]

  • Spill & Disposal: For spills, avoid generating dust.[10] Moisten the material first if appropriate, then carefully collect it into covered, labeled containers for disposal.[9] Dispose of contents and containers as hazardous waste in accordance with all local, state, and federal regulations.[15][17]

G Diagram 3: Risk Management Workflow for SrCrO₄ cluster_controls Hierarchy of Controls Start Handling SrCrO₄ Required Assess Assess Risk: Quantity, Duration, Dust Potential Start->Assess Eng Engineering Controls: Fume Hood / Glovebox Local Exhaust Ventilation Assess->Eng Admin Administrative Controls: Restricted Access Specialized Training Eng->Admin PPE Personal Protective Equipment: Respirator, Gloves, Goggles, Lab Coat Admin->PPE Procedure Execute Procedure PPE->Procedure Decon Decontaminate Work Area & Remove PPE Procedure->Decon Waste Segregate Hazardous Waste for Disposal Decon->Waste End Work Complete Waste->End

Caption: A workflow outlining the hierarchy of controls for safely handling this compound.

Occupational Exposure Limits

Exposure to airborne this compound is regulated by various national and international bodies. Limits are typically set for hexavalent chromium.

AgencyLimit (as Cr(VI))NotesReference
ACGIH TLV 0.0002 mg/m³ (TWA)Inhalable fraction, A1 (Confirmed Human Carcinogen), Skin, SEN[9]
NIOSH REL 0.0002 mg/m³ (TWA)-[1]
EU-OEL 0.005 mg/m³ (TWA)Limit of 0.010 mg/m³ until Jan 2025[9]

Conclusion

This compound (CAS 7789-06-2) is a compound of significant industrial importance, primarily as a high-performance anti-corrosion agent. However, its utility is overshadowed by its severe toxicity. As a hexavalent chromium compound, it is a proven human carcinogen that can cause extensive DNA damage through a well-understood mechanism of cellular uptake and reductive activation. For researchers, scientists, and any professionals in drug development or material science, a thorough understanding of its properties and risks is paramount. Strict adherence to the hierarchy of safety controls—from engineering solutions to personal protective equipment—is not merely recommended but essential to prevent occupational exposure and mitigate the profound health risks associated with this hazardous chemical.

References

An In-depth Technical Guide to the Electrochemical Properties of Strontium Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium chromate (SrCrO₄) is an inorganic compound recognized for its distinctive yellow hue and, more significantly, its potent anticorrosive properties.[1] This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, with a focus on its role as a corrosion inhibitor, particularly for aluminum and its alloys.[1] The document details quantitative electrochemical data, experimental methodologies for key analytical techniques, and a visualization of the corrosion inhibition pathway. This guide is intended for researchers, scientists, and professionals in fields where the electrochemical behavior of chromates is of paramount importance.

Core Electrochemical Properties

The electrochemical characteristics of this compound are fundamental to its primary application as a corrosion inhibitor. While a standard electrode potential for the solid SrCrO₄ is not readily defined in literature due to its sparingly soluble nature, the electrochemical behavior is dominated by the chromate ion (CrO₄²⁻) in solution.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the electrochemical and physical properties of this compound.

PropertyValueReference(s)
Molecular Weight203.614 g/mol [2]
Density3.353 g/cm³[2]
Solubility in Water 0.12 g/100 mL at 15 °C[2]
3 g/100 mL at 100 °C[2]
Solubility Product (Ksp) Approximately 3.6 x 10⁻⁵
Conductivity 1.3 mS/cm (max)[3]
Electrochemical ParameterRelevant InformationReference(s)
Standard Electrode Potential (E°) A standard electrode potential for solid SrCrO₄ is not typically reported. The electrochemical potential is primarily associated with the redox reactions of the chromate ion in solution. The Pourbaix diagram for chromium provides a detailed map of the stable chromium species as a function of pH and potential.[4][5][6]
Corrosion Inhibition Acts as both an anodic and cathodic inhibitor. The primary mechanism involves the reduction of hexavalent chromium (Cr⁶⁺) to trivalent chromium (Cr³⁺), leading to the formation of a protective passive layer of chromium(III) hydroxide or oxide on the metal surface.[7][8][9] Strontium ions are not believed to play a significant role in the inhibition process.[9]

Corrosion Inhibition Mechanism

The primary electrochemical role of this compound is as a corrosion inhibitor, particularly for active metals like aluminum and zinc.[1][9] The mechanism is a multi-step process initiated by the dissolution of this compound from its matrix (e.g., a primer coating) in the presence of an electrolyte.

The chromate ions (CrO₄²⁻) migrate to the active corrosion sites on the metal surface. At cathodic sites, the local pH increases due to the consumption of protons or the production of hydroxide ions. In this environment, the hexavalent chromium (Cr⁶⁺) in the chromate ion is reduced to trivalent chromium (Cr³⁺). This Cr³⁺ then precipitates as a hydrated chromium(III) oxide or hydroxide (Cr₂O₃·nH₂O or Cr(OH)₃), forming a passive, protective film that inhibits further cathodic reactions.[7][8]

Simultaneously, at anodic sites, the chromate ions can also adsorb and contribute to the stability of the passive oxide layer, thus inhibiting the dissolution of the metal.[7] The overall effect is a significant reduction in the corrosion rate.

Corrosion Inhibition Pathway Diagram

Corrosion_Inhibition_Pathway Corrosion Inhibition Pathway of this compound SrCrO4 This compound (SrCrO₄) Dissolution Dissolution in Electrolyte SrCrO4->Dissolution CrO4_ion Chromate Ion (CrO₄²⁻) Dissolution->CrO4_ion Migration Migration to Corrosion Sites CrO4_ion->Migration Cathodic_Site Cathodic Site (e.g., on Aluminum Alloy) Migration->Cathodic_Site Anodic_Site Anodic Site (e.g., on Aluminum Alloy) Migration->Anodic_Site Reduction Reduction (Cr⁶⁺ + 3e⁻ → Cr³⁺) Cathodic_Site->Reduction Adsorption Adsorption and Passivation Anodic_Site->Adsorption Cr3_ion Trivalent Chromium (Cr³⁺) Reduction->Cr3_ion Precipitation Precipitation Cr3_ion->Precipitation Passive_Layer Formation of Protective Chromium(III) Oxide/Hydroxide Layer Precipitation->Passive_Layer Corrosion_Inhibition Corrosion Inhibition Passive_Layer->Corrosion_Inhibition Adsorption->Passive_Layer

Caption: Logical flow of the corrosion inhibition mechanism by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of the electrochemical properties of this compound.

Synthesis of this compound

Objective: To synthesize this compound powder.

Materials:

  • Strontium chloride (SrCl₂) or strontium carbonate (SrCO₃)

  • Sodium chromate (Na₂CrO₄) or sodium dichromate (Na₂Cr₂O₇)

  • Deionized water

  • Beakers, filter paper, drying oven

Procedure:

  • Prepare separate aqueous solutions of a strontium salt (e.g., strontium chloride) and a chromate salt (e.g., sodium chromate).

  • Slowly add the strontium salt solution to the chromate salt solution while stirring continuously.

  • A yellow precipitate of this compound will form immediately.

  • Continue stirring for a predetermined time to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and filter paper.

  • Wash the precipitate with deionized water to remove any soluble impurities.

  • Dry the collected this compound powder in a drying oven at a controlled temperature (e.g., 100-120 °C) until a constant weight is achieved.

Determination of Solubility Product (Ksp)

Objective: To experimentally determine the Ksp of this compound.

Materials:

  • Synthesized this compound

  • Deionized water

  • Constant temperature water bath

  • Filtration apparatus

  • Analytical balance

  • Spectrophotometer or Inductively Coupled Plasma (ICP) spectrometer

Procedure:

  • Add an excess of solid this compound to a known volume of deionized water in a sealed flask.

  • Place the flask in a constant temperature water bath and stir the solution for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Carefully filter the saturated solution to remove all undissolved solid.

  • Analyze the concentration of either strontium ions (Sr²⁺) or chromate ions (CrO₄²⁻) in the filtrate using a suitable analytical technique (e.g., ICP for Sr²⁺ or UV-Vis spectrophotometry for CrO₄²⁻).

  • Calculate the molar concentrations of both ions based on the stoichiometry of the dissolution reaction (SrCrO₄(s) ⇌ Sr²⁺(aq) + CrO₄²⁻(aq)).

  • The Ksp is calculated using the expression: Ksp = [Sr²⁺][CrO₄²⁻].

Cyclic Voltammetry (CV)

Objective: To study the redox behavior of the chromate ion from dissolved this compound.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • Saturated solution of this compound in a suitable electrolyte (e.g., 0.1 M KCl)

  • Deionized water

Procedure:

  • Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Fill the cell with the this compound solution.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the CV scan, including the initial potential, final potential, vertex potential, and scan rate. The potential range should be selected to encompass the redox reactions of the chromate species.

  • Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

  • Analyze the voltammogram to identify the anodic and cathodic peak potentials and currents, which correspond to the oxidation and reduction processes of the electroactive species.

Electrochemical Impedance Spectroscopy (EIS) of a this compound Coating

Objective: To evaluate the protective properties of a coating containing this compound.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Metal substrate coated with a this compound-containing primer

  • Corrosive electrolyte (e.g., 3.5% NaCl solution)

Procedure:

  • Use the coated metal substrate as the working electrode in the electrochemical cell.

  • Expose a defined area of the coating to the corrosive electrolyte.

  • Place the reference and counter electrodes in the electrolyte.

  • Apply a small amplitude AC potential signal over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the open-circuit potential.

  • Measure the impedance response of the system.

  • Analyze the data using Nyquist and Bode plots to determine properties such as coating capacitance, pore resistance, and charge transfer resistance, which provide insights into the barrier properties and corrosion resistance of the coating.[10][11]

Experimental Workflow for Evaluating Corrosion Inhibition

Experimental_Workflow Workflow for Evaluating this compound as a Corrosion Inhibitor Start Start Preparation Prepare Metal Substrate (e.g., Aluminum Alloy) Start->Preparation Coating Apply this compound -Containing Coating Preparation->Coating Electrochemical_Cell Assemble Electrochemical Cell with Coated Substrate Coating->Electrochemical_Cell OCP Open Circuit Potential (OCP) Measurement Electrochemical_Cell->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS Tafel Tafel Polarization EIS->Tafel Data_Analysis Data Analysis and Interpretation Tafel->Data_Analysis Surface_Analysis Post-Test Surface Analysis (SEM, XPS) Tafel->Surface_Analysis Conclusion Conclusion on Inhibition Efficiency and Mechanism Data_Analysis->Conclusion Surface_Analysis->Data_Analysis

Caption: A typical experimental workflow for assessing corrosion inhibition.

Conclusion

This technical guide has provided a detailed overview of the electrochemical properties of this compound, with a particular focus on its application as a corrosion inhibitor. The quantitative data, while highlighting a need for more research into specific parameters like the standard electrode potential of the solid, underscores the compound's low solubility and the central role of the chromate ion in its electrochemical behavior. The elucidated corrosion inhibition mechanism and the provided experimental protocols offer a solid foundation for researchers and professionals working with this important anticorrosive agent. The continued study of this compound and its alternatives is crucial for advancing corrosion science and developing more effective and environmentally benign protective coatings.

References

Methodological & Application

Application of Strontium Chromate in Aerospace Primers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium chromate (SrCrO₄) is a chemical compound widely utilized as a corrosion-inhibiting pigment in aerospace primers.[1] These primers are critical for protecting the structural integrity of aircraft, which are often constructed from lightweight and corrosion-susceptible aluminum alloys.[2] The primary function of this compound is to provide active corrosion protection, particularly for aluminum substrates, by mitigating the detrimental effects of environmental exposure.[1] While highly effective, it is important to note that this compound is a hexavalent chromium compound, which is classified as toxic and carcinogenic, leading to strict regulatory controls on its use.[1]

This document provides detailed application notes and protocols for the use of this compound-based aerospace primers, with a focus on products conforming to military specification MIL-PRF-23377.

Mechanism of Corrosion Inhibition

The corrosion protection afforded by this compound primers on aluminum alloys is an active process. It relies on the controlled release of chromate ions (CrO₄²⁻) in the presence of moisture. These ions then migrate to areas where the primer has been compromised, such as scratches or defects, to inhibit the corrosion process. The mechanism can be summarized in the following steps:

  • Dissolution and Release: When moisture penetrates the primer, this compound, which has a slight solubility, dissolves to a limited extent, releasing chromate ions into the aqueous environment at the metal-primer interface.

  • Migration to Active Sites: The released chromate ions migrate to electrochemically active sites on the aluminum alloy surface, which include both anodic and cathodic areas.

  • Formation of a Protective Layer: At these active sites, the hexavalent chromium (Cr⁶⁺) in the chromate ions is reduced to trivalent chromium (Cr³⁺). This trivalent chromium then precipitates as a passive and stable film of chromium (III) oxide or hydroxide (Cr₂O₃ or Cr(OH)₃).

  • Inhibition of Corrosion Reactions: This newly formed passive layer is non-conductive and acts as a barrier, effectively inhibiting both the anodic dissolution of aluminum and the cathodic oxygen reduction reaction, which are the primary drivers of corrosion.

Corrosion_Inhibition_Pathway cluster_primer Primer Layer cluster_environment Corrosive Environment cluster_alloy Aluminum Alloy Substrate SrCrO4 This compound (SrCrO₄) CrO4_ions Chromate Ions (CrO₄²⁻) SrCrO4->CrO4_ions Dissolves & Releases H2O Moisture (H₂O) H2O->SrCrO4 Penetrates Primer Anodic_Site Anodic Site (Al → Al³⁺ + 3e⁻) Passive_Layer Protective Cr(OH)₃/Cr₂O₃ Layer Anodic_Site->Passive_Layer Forms on Cathodic_Site Cathodic Site (O₂ + 2H₂O + 4e⁻ → 4OH⁻) Cathodic_Site->Passive_Layer Forms on Passive_Layer->Anodic_Site Inhibits Passive_Layer->Cathodic_Site Inhibits CrO4_ions->Anodic_Site Migrates to CrO4_ions->Cathodic_Site Migrates to

Caption: Corrosion inhibition pathway of this compound on aluminum alloys.

Quantitative Performance Data

The performance of this compound primers is typically evaluated against military specifications, such as MIL-PRF-23377. While extensive comparative datasets are often proprietary, the specification outlines minimum performance requirements.

Performance Metric Test Method Requirement for MIL-PRF-23377K (Class C2 - this compound) Substrate
Corrosion Resistance ASTM B117 (Salt Spray)No blistering, lifting, or substrate pitting after 2,000 hours.[3]Aluminum Alloy (e.g., 2024-T3)
Adhesion ASTM D3359 (Tape Test)No removal of primerAluminum Alloy
Filiform Corrosion Resistance ASTM D2803No filiform corrosion extending more than 6.35 mm from the scribe.[3]Aluminum Alloy
Dry Film Thickness -0.6 - 0.9 mils (15 - 23 µm)[4][5]-
Pot Life -4 hours at 77°F (25°C)[4]-

Experimental Protocols

Surface Preparation of Aluminum Alloy Substrates

Proper surface preparation is paramount to ensure optimal adhesion and performance of the primer.

Surface_Preparation_Workflow Start Start: Aluminum Substrate Solvent_Cleaning 1. Solvent Cleaning (e.g., with MEK or approved solvent) Start->Solvent_Cleaning Abrasion 2. Mechanical Abrasion (e.g., Scotch-Brite™ pads or sandblasting) Solvent_Cleaning->Abrasion Conversion_Coating 3. Chemical Conversion Coating (e.g., Alodine treatment) Abrasion->Conversion_Coating Rinsing 4. Rinsing (Deionized water) Conversion_Coating->Rinsing Drying 5. Drying (Forced air or oven bake) Rinsing->Drying Priming End: Ready for Priming Drying->Priming

Caption: Workflow for aluminum alloy surface preparation.

Protocol:

  • Solvent Cleaning: Thoroughly degrease the aluminum surface using a suitable solvent, such as methyl ethyl ketone (MEK) or a specialized aircraft surface cleaner, to remove all oils, grease, and other surface contaminants.[6]

  • Mechanical Abrasion: Create a surface profile to enhance mechanical adhesion. This can be achieved by abrading the surface with non-metallic abrasive pads (e.g., Scotch-Brite™) or through controlled abrasive blasting with a non-metallic medium.[6]

  • Chemical Conversion Coating: Apply a chromate conversion coating (e.g., Alodine) as per the manufacturer's instructions. This creates a thin, inert layer that improves corrosion resistance and primer adhesion.

  • Rinsing: Thoroughly rinse the surface with deionized water to remove any residual chemicals from the conversion coating process.

  • Drying: Completely dry the substrate using clean, dry compressed air or by baking at a low temperature as specified by the conversion coating manufacturer. The surface must be free of any moisture before primer application.

Primer Application (MIL-PRF-23377 Type)

This protocol is a general guideline for the application of a two-component this compound epoxy primer. Always refer to the specific product's technical data sheet (TDS) for precise instructions.

Materials and Equipment:

  • Two-component this compound epoxy primer (e.g., MIL-PRF-23377, Class C2)

  • Thinner (as specified in the TDS, e.g., MIL-T-81772)

  • Mixing containers and stirrers

  • Spray application equipment (e.g., HVLP spray gun)

  • Personal Protective Equipment (PPE): respirator with appropriate cartridges for chromates and organic vapors, gloves, safety glasses, and protective clothing.

Protocol:

  • Component Mixing:

    • Thoroughly agitate the base component (Part A) to ensure uniform suspension of pigments.

    • Slowly add the catalyst (Part B) to the base component in the specified mix ratio (commonly 1:1 or 4:1 by volume).[5]

    • Continuously stir the mixture during the addition of the catalyst.

    • Allow for a specified induction period (typically 30 minutes) after mixing to allow the chemical reaction to initiate before application.[5]

  • Viscosity Adjustment:

    • If necessary, thin the mixed primer with the recommended thinner to achieve the optimal viscosity for spraying.

  • Application:

    • Apply the primer in a clean, controlled environment with adequate ventilation.

    • Apply one thin, wet coat to achieve a dry film thickness of 0.6 to 0.9 mils (15-23 micrometers).[4][5]

    • If a second coat is required, allow for the specified flash-off time between coats (typically 10-15 minutes).

  • Curing:

    • Allow the primer to cure according to the TDS. Typical drying times are tack-free in approximately 5 hours and fully cured in 7 days at 77°F (25°C).

    • The primer should be topcoated within a specified window (e.g., 1-2 hours) to ensure good inter-coat adhesion. If this window is exceeded, the primed surface may require light abrasion before topcoating.

Corrosion Resistance Testing (ASTM B117 - Salt Spray)

This protocol outlines the procedure for evaluating the corrosion resistance of a primed aluminum panel.

Protocol:

  • Sample Preparation: Prepare and prime aluminum alloy panels (e.g., 2024-T3) as described in sections 4.1 and 4.2. Scribe a line through the coating to the substrate as per ASTM D1654.

  • Test Chamber Setup:

    • Set the salt spray cabinet to maintain a temperature of 35°C ± 2°C.

    • Prepare a 5% sodium chloride (NaCl) solution with a pH between 6.5 and 7.2.

  • Exposure:

    • Place the scribed panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical.

    • Expose the panels to a continuous salt fog for a specified duration (e.g., 2000 hours for MIL-PRF-23377).[3]

  • Evaluation:

    • Periodically remove the panels and gently wash them with clean water.

    • Evaluate the panels for signs of corrosion, such as blistering, lifting of the primer, and corrosion creep from the scribe. Rate the performance according to ASTM D1654.

Adhesion Testing (ASTM D3359 - Tape Test)

This is a qualitative test to assess the adhesion of the primer to the substrate.

Protocol:

  • Sample Preparation: Use a properly primed and cured aluminum panel.

  • Cross-Hatch Scribing: Make a series of parallel cuts through the primer to the substrate using a sharp blade. Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

  • Tape Application: Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.

  • Tape Removal: Rapidly pull the tape off at a 180-degree angle.

  • Evaluation: Examine the cross-hatched area for any removal of the primer. The adhesion is rated based on the amount of coating removed.

Safety Precautions

This compound is a hazardous material. All handling and application must be performed in a well-ventilated area with appropriate personal protective equipment, including respirators, gloves, and eye protection. Users must adhere to all safety data sheet (SDS) recommendations and local and federal regulations regarding the use and disposal of chromate-containing materials.

References

Application Notes: Strontium Chromate in Protective Coatings for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strontium chromate (SrCrO₄) is a highly effective corrosion-inhibiting pigment widely used in protective coatings for various metal substrates, including steel, aluminum, and galvanized steel.[1] Its primary application is in primers, where it provides exceptional resistance to corrosion, making it a staple in industries requiring long-term durability, such as aerospace, marine, and industrial maintenance.[1][2] These application notes provide detailed information on the use of this compound-based primers on steel, including technical data, experimental protocols for performance evaluation, and an overview of its corrosion inhibition mechanism.

Mechanism of Corrosion Inhibition

The protective action of this compound is primarily attributed to its ability to release chromate ions (CrO₄²⁻) in the presence of moisture. These ions are highly effective at passivating the steel surface, forming a thin, stable, and non-reactive chromium oxide layer. This passive layer acts as a barrier, preventing the electrochemical reactions that lead to corrosion.[3][4] The mechanism involves both anodic and cathodic inhibition, effectively stifling the corrosion process at its inception.[5] this compound's slight solubility in water allows for a controlled release of these inhibitive ions, providing a "self-healing" effect at scratches or defects in the coating.[6]

Mandatory Visualization: Corrosion Inhibition Pathway

The following diagram illustrates the simplified mechanism of corrosion inhibition by this compound on a steel surface.

G cluster_coating Protective Coating cluster_environment Corrosive Environment cluster_steel Steel Substrate SrCrO4 This compound (SrCrO₄) Pigment CrO4_ions Chromate Ions (CrO₄²⁻) SrCrO4->CrO4_ions Leaching H2O_O2 Water (H₂O) and Oxygen (O₂) Ingress H2O_O2->SrCrO4 Dissolution Anodic Anodic Site (Fe → Fe²⁺ + 2e⁻) PassiveLayer Formation of Protective Cr₂O₃ Layer Anodic->PassiveLayer Cathodic Cathodic Site (O₂ + 2H₂O + 4e⁻ → 4OH⁻) Cathodic->PassiveLayer CrO4_ions->Anodic Inhibition CrO4_ions->Cathodic Inhibition

Caption: Corrosion inhibition mechanism of this compound.

Data Presentation: Performance of this compound Coatings

The following tables summarize typical quantitative data for steel surfaces coated with this compound-based primers.

Table 1: Typical Properties of Epoxy this compound Primer [7]

PropertyTypical Value
Recommended DFT20 - 30 µm
Recommended WFT83 - 125 µm
Pot Life (at 23-25 °C)6 hours
Drying Time (Touch Dry)20 minutes at 23 °C
Full Cure7 days
Solids by Volume (Mixed)24 - 33%
Adhesion (ASTM D3359)5A/5B (Excellent)

Table 2: Comparative Corrosion Rate Data for A-36 Steel Coatings [8]

Coating SystemCorrosion Rate (mpy) in Acidic Medium (1M HNO₃)Corrosion Rate (mpy) in Neutral Medium (Distilled Water)Corrosion Rate (mpy) in Basic Medium (1M NaOH)
Bare Steel (Uncoated)191.512.980.1044
Red Oxide Primer56.960.02550.0129
This compound Primer (Typical) Significantly lower than conventional primers Significantly lower than conventional primers Significantly lower than conventional primers
Oil Paint44.310.0220.0281
Primer + Oil Paint61.30.02040.0307
Paint with ZnO Nanoparticles0.3020.002650.000261
Paint with TiO₂ Nanoparticles0.60840.4350.07083

Note: Specific corrosion rate data for this compound primers under these exact conditions were not available in the searched literature, but their performance is generally superior to conventional primers like red oxide.

Table 3: Typical Electrochemical Impedance Spectroscopy (EIS) Parameters for Coated Steel in 3.5% NaCl Solution [9][10]

Coating SystemR_film (Ω·cm²) (Film Resistance)R_ct (Ω·cm²) (Charge Transfer Resistance)C_coat (F/cm²) (Coating Capacitance)
Bare SteelN/ALow (e.g., 10³ - 10⁴)N/A
Epoxy this compound Primer High (e.g., 10⁸ - 10¹⁰)High (e.g., 10⁷ - 10⁹)Low (e.g., 10⁻⁹ - 10⁻¹¹)
Degraded/Failed CoatingLow (e.g., < 10⁶)Low (e.g., < 10⁵)High (e.g., > 10⁻⁷)

Experimental Protocols

1. Protocol for Surface Preparation and Application of this compound Primer

This protocol outlines the steps for preparing a steel substrate and applying a two-component epoxy this compound primer.[7]

Mandatory Visualization: Application Workflow

Caption: this compound primer application workflow.

Materials and Equipment:

  • Mild steel panels

  • Solvent degreaser

  • Abrasive blasting equipment (e.g., sandblaster)

  • Air compressor

  • Two-component epoxy this compound primer and curing agent

  • Mechanical stirrer

  • Spray gun (conventional or airless)

  • Wet film thickness (WFT) gauge

  • Dry film thickness (DFT) gauge

Procedure:

  • Surface Preparation:

    • Degrease the steel surface thoroughly using a suitable solvent to remove oil, grease, and other contaminants.

    • Abrasive blast the surface to a near-white metal finish (Sa 2.5 according to ISO 8501-1).

    • Ensure the blast profile is between 50-60 µm.

    • Remove all blast residue and dust from the surface using clean, dry compressed air or a brush.

  • Primer Mixing and Application:

    • Stir the base and curing agent of the epoxy primer separately until homogeneous.

    • Mix the base and curing agent in the specified ratio (typically 1:1 by volume) and stir thoroughly.[7]

    • Allow for a 20-minute induction period before use.[7]

    • Apply the primer using a spray gun to the desired wet film thickness (WFT), typically between 83-125 µm, to achieve a dry film thickness (DFT) of 20-30 µm.

    • Check the WFT during application.

  • Curing:

    • Allow the coated panels to cure under ambient conditions (e.g., 23 °C and 65% relative humidity).

    • The coating will be touch dry in approximately 20 minutes and fully cured in 7 days.[7]

2. Protocol for Salt Spray (Fog) Testing (ASTM B117)

This protocol describes the procedure for evaluating the corrosion resistance of this compound-coated steel panels in a salt spray cabinet.

Materials and Equipment:

  • Coated steel panels

  • Salt spray cabinet

  • 5% Sodium Chloride (NaCl) solution

  • Scribing tool

Procedure:

  • Sample Preparation:

    • Use fully cured coated steel panels.

    • Scribe a single line or an 'X' through the coating to the steel substrate.

  • Test Chamber Setup:

    • Prepare a 5% NaCl solution with a pH between 6.5 and 7.2.

    • Set the chamber temperature to 35°C.

  • Exposure:

    • Place the panels in the chamber at an angle of 15-30 degrees from the vertical.

    • Expose the panels to a continuous salt fog for a specified duration (e.g., 500, 1000, or 2000 hours).

  • Evaluation:

    • Periodically inspect the panels for signs of corrosion (e.g., blistering, rusting, and creepage from the scribe).

    • At the end of the test, gently rinse the panels with clean water and dry them.

    • Rate the degree of blistering according to ASTM D714 and the degree of rusting according to ASTM D610.

3. Protocol for Adhesion Testing (ASTM D3359 - Method A)

This protocol details the X-cut tape test for assessing the adhesion of the primer to the steel substrate.

Materials and Equipment:

  • Coated steel panels

  • Sharp cutting tool (e.g., utility knife)

  • Cutting guide

  • Pressure-sensitive tape (as specified in the standard)

  • Eraser

Procedure:

  • Test Area Selection:

    • Choose a representative area of the coated panel.

  • X-Cut Application:

    • Make two cuts through the coating to the substrate at a 30-45 degree angle to each other to form an 'X'. Each leg of the 'X' should be approximately 40 mm long.

  • Tape Application:

    • Place the center of the pressure-sensitive tape over the intersection of the 'X'.

    • Firmly rub the tape with an eraser to ensure good contact.

  • Tape Removal:

    • Within 90 seconds of application, rapidly pull the tape off at an angle of 180 degrees back upon itself.

  • Evaluation:

    • Inspect the 'X' cut area for any removal of the coating.

    • Rate the adhesion on a scale of 5A (no peeling or removal) to 0A (removal beyond the area of the 'X').[11]

4. Protocol for Electrochemical Impedance Spectroscopy (EIS)

This protocol provides a general procedure for using EIS to evaluate the corrosion protection performance of the this compound coating.

Materials and Equipment:

  • Coated steel panel (working electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum or graphite)

  • Electrochemical cell

  • Potentiostat with EIS capability

  • 3.5% NaCl solution (electrolyte)

Procedure:

  • Cell Setup:

    • Mount the coated steel panel as the working electrode in the electrochemical cell.

    • Fill the cell with the 3.5% NaCl solution, ensuring the coated surface is exposed to the electrolyte.

    • Place the reference and counter electrodes in the cell.

  • EIS Measurement:

    • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period of time (e.g., 1 hour).

    • Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data.

  • Data Analysis:

    • Plot the data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as film resistance (R_film), charge transfer resistance (R_ct), and coating capacitance (C_coat).

    • Higher R_film and R_ct values, and lower C_coat values, indicate better corrosion protection.[9]

References

Application Notes and Protocols: Strontium Chromate Pigment in Epoxy Primers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of strontium chromate as a pigment in epoxy primer systems, with a particular focus on its performance, application protocols, and the significant health and environmental considerations associated with its use. The information is intended for professionals in research and development who may encounter or consider this technology in their work.

Introduction

This compound (SrCrO₄) is a chemical compound that has been extensively used as a corrosion-inhibiting pigment in epoxy primers, particularly for high-performance applications in the aerospace and marine industries.[1][2] Its efficacy stems from the controlled release of chromate ions, which act as powerful passivating agents for various metal substrates, including aluminum and its alloys, steel, and galvanized steel.[3][4] These primers are typically two-component systems, consisting of an epoxy resin base and a polyamide or amine curing agent.[3]

Despite their excellent corrosion resistance, the use of this compound and other hexavalent chromium compounds is under intense scrutiny and subject to stringent regulation due to their carcinogenic properties.[5] This has driven significant research into the development of safer, non-chromate alternatives.

Performance Characteristics

Epoxy primers containing this compound are renowned for their robust performance in demanding environments. Key performance attributes are summarized below and are often specified in military standards such as MIL-PRF-23377 and MIL-PRF-85582.[3][6]

Quantitative Performance Data

The following tables present a summary of typical performance data for this compound-based epoxy primers compared to some common non-chromate alternatives. It is important to note that performance can vary based on the specific formulation, substrate, and surface preparation.

Table 1: Corrosion Resistance Performance (ASTM B117 Salt Spray)

Pigment TypeSubstrateExposure Duration (hours)Scribe Corrosion Rating (ASTM D1654)General Surface CorrosionReference
This compoundAluminum Alloy (2024-T3)20009-10 (No to very slight creepage)No significant corrosion[6]
This compoundSteel10008-9 (Slight creepage)Minimal to no rusting[6]
Rare Earth-BasedAluminum Alloy (2024-T3)10007-8 (Moderate creepage)Localized pitting may occur[7]
Zinc PhosphateSteel500-10006-7 (Significant creepage)General rusting may be present
Magnesium-RichAluminum Alloy (2024-T3)2000+9-10 (Cathodic protection effect)Minimal to no corrosion

Table 2: Adhesion Performance (ASTM D3359)

Pigment TypeSubstrateTest MethodAdhesion Rating (0-5 Scale)ObservationsReference
This compoundAluminum Alloy (2024-T3)B (Cross-hatch)4B - 5BExcellent adhesion, minimal to no coating removal.[8][9][10][11][12]
This compoundSteelA (X-cut)4A - 5ASharp, clean cuts with no flaking.[8][9][10][11][12]
Non-Chromate EpoxyAluminum Alloy (2024-T3)B (Cross-hatch)3B - 5BPerformance is highly formulation dependent.
Non-Chromate EpoxySteelA (X-cut)3A - 5AVariable, some formulations may show minor flaking.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Pigment Type | Substrate | Immersion Time (days) | Low-Frequency Impedance (|Z| at 0.01 Hz, Ω·cm²) | Charge Transfer Resistance (Rct, Ω·cm²) | Reference | |---|---|---|---|---|---| | this compound | Galvanized Steel | 30 | > 10¹⁰ | > 10⁹ |[4][13] | | Non-Chromate (e.g., Zinc Phosphate) | Steel | 30 | 10⁷ - 10⁸ | 10⁶ - 10⁷ |[14][15] | | Unpigmented Epoxy | Steel | 30 | 10⁶ - 10⁷ | 10⁵ - 10⁶ |[14][15] |

Health and Environmental Hazards

The primary concern with this compound is the presence of hexavalent chromium (Cr(VI)), a known human carcinogen.[5] Occupational exposure, primarily through inhalation of dust or aerosols during manufacturing, application, and removal of the primer, is associated with an increased risk of lung cancer.[5]

Carcinogenic Mechanism of Hexavalent Chromium

The carcinogenic action of hexavalent chromium involves a multi-step process at the cellular level. The following diagram illustrates the key signaling pathway.

Carcinogenesis_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cr(VI) Cr(VI) Cr(VI)_in Cr(VI) Cr(VI)->Cr(VI)_in Anion Transport Channels Cr_intermediates Cr(V), Cr(IV) Cr(VI)_in->Cr_intermediates Reduction by Ascorbate, Glutathione Cr(III) Cr(III) Cr_intermediates->Cr(III) ROS Reactive Oxygen Species (ROS) Cr_intermediates->ROS Fenton-like reactions DNA_Adducts Cr-DNA Adducts Cr(III)->DNA_Adducts Forms adducts with DNA Oxidative_Damage Oxidative DNA Damage ROS->Oxidative_Damage Induces oxidative stress DNA DNA DSB Double-Strand Breaks DNA_Adducts->DSB Replication stress Oxidative_Damage->DSB Genomic_Instability Genomic Instability DSB->Genomic_Instability Faulty DNA repair Cancer Cancer Genomic_Instability->Cancer

Caption: Carcinogenic mechanism of hexavalent chromium.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of this compound epoxy primers.

Protocol for Corrosion Resistance Testing (ASTM B117)

Objective: To assess the corrosion resistance of a coating system in a continuous salt spray environment.

Materials:

  • Salt spray cabinet conforming to ASTM B117 specifications.

  • Test panels of the desired substrate (e.g., aluminum alloy 2024-T3, cold-rolled steel).

  • Primer and topcoat system to be tested.

  • Scribing tool.

  • 5% (by weight) sodium chloride solution in distilled or deionized water.

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.

Procedure:

  • Panel Preparation: Clean and prepare test panels according to standard procedures for the specific substrate (e.g., solvent cleaning, deoxidation for aluminum).

  • Coating Application: Apply the epoxy primer and any subsequent topcoats to the panels according to the manufacturer's instructions. Ensure uniform film thickness.

  • Curing: Allow the coated panels to cure completely as per the product datasheet.

  • Scribing: Create a scribe mark through the coating to the bare substrate using a scribing tool. The scribe should be of a specified length and width.

  • Exposure: Place the scribed panels in the salt spray cabinet at a specified angle (typically 15 to 30 degrees from the vertical).

  • Operation: Operate the salt spray cabinet continuously at 35°C (95°F) with the 5% NaCl solution.

  • Evaluation: Periodically remove the panels for inspection. Evaluate the extent of corrosion at the scribe (creepage) and on the unscribed areas. Rate the corrosion according to ASTM D1654.

  • Duration: Continue the test for the specified duration (e.g., 1000, 2000 hours) or until a predetermined level of failure is reached.

Protocol for Adhesion Testing (ASTM D3359 - Method B)

Objective: To assess the adhesion of a coating to a substrate using a cross-hatch tape test.

Materials:

  • Coated test panels.

  • Cutting tool with multiple blades or a sharp razor blade.

  • Cutting guide.

  • Pressure-sensitive tape (as specified in the standard).

  • Illuminated magnifier.

  • Soft brush.

  • PPE.

Procedure:

  • Panel Preparation: Ensure the coated panel is fully cured and at room temperature.

  • Cross-Hatch Cutting:

    • Place the cutting guide on the coated surface.

    • Make a series of parallel cuts through the coating to the substrate. The number and spacing of the cuts depend on the coating thickness.

    • Rotate the guide 90 degrees and make a second series of cuts perpendicular to the first, creating a grid pattern.

  • Cleaning: Gently brush the cut area to remove any loose flakes or ribbons of coating.

  • Tape Application: Apply the center of the pressure-sensitive tape over the grid. Smooth the tape into place, ensuring good contact.

  • Tape Removal: After a specified time (typically 90 ± 30 seconds), remove the tape by pulling it back on itself at a 180-degree angle in a rapid, steady motion.

  • Evaluation: Inspect the grid area for any removal of the coating. Classify the adhesion according to the 0B to 5B scale provided in the ASTM D3359 standard, where 5B represents no peeling or removal and 0B represents severe flaking.

Protocol for Electrochemical Impedance Spectroscopy (EIS)

Objective: To obtain quantitative data on the barrier properties and corrosion performance of a coating system.

Materials:

  • Potentiostat with EIS capability.

  • Electrochemical cell (e.g., a flat cell).

  • Coated test panel (working electrode).

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode).

  • Counter electrode (e.g., platinum or graphite).

  • Electrolyte solution (e.g., 3.5% NaCl).

  • PPE.

Procedure:

  • Setup: Assemble the electrochemical cell with the coated panel as the working electrode, and place the reference and counter electrodes in the electrolyte-filled cell.

  • Equilibration: Allow the system to stabilize for a period to reach a steady open-circuit potential (OCP).

  • EIS Measurement:

    • Apply a small amplitude AC voltage perturbation (e.g., 10 mV) around the OCP.

    • Sweep a range of frequencies (e.g., from 100 kHz to 10 mHz).

    • Record the impedance response (magnitude and phase angle) as a function of frequency.

  • Data Analysis:

    • Plot the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as coating capacitance (Cc), pore resistance (Rpo), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Interpretation: Higher low-frequency impedance, higher Rpo and Rct, and lower Cc and Cdl generally indicate better corrosion protection.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating and understanding the use of this compound primers.

Primer_Evaluation_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Reporting Substrate_Prep Substrate Preparation (Cleaning, Deoxidation) Coating_App Primer Application & Curing Substrate_Prep->Coating_App Corrosion_Test Corrosion Resistance (ASTM B117) Coating_App->Corrosion_Test Adhesion_Test Adhesion (ASTM D3359) Coating_App->Adhesion_Test EIS_Test Electrochemical (EIS) Coating_App->EIS_Test Data_Analysis Data Analysis & Comparison Corrosion_Test->Data_Analysis Adhesion_Test->Data_Analysis EIS_Test->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for performance evaluation of epoxy primers.

Leaching_Mechanism Water_Ingress Water/Electrolyte Ingress into Primer SrCrO4_Dissolution Slight Dissolution of This compound Water_Ingress->SrCrO4_Dissolution CrO4_Leaching Leaching of Chromate Ions (CrO₄²⁻) SrCrO4_Dissolution->CrO4_Leaching Migration Migration to Metal Substrate CrO4_Leaching->Migration Passivation Formation of a Passive Oxide Layer Migration->Passivation Corrosion_Inhibition Corrosion Inhibition Passivation->Corrosion_Inhibition

Caption: Corrosion inhibition mechanism of this compound.

Conclusion

This compound-based epoxy primers offer exceptional corrosion protection, which has historically made them a preferred choice for critical applications. However, the significant health risks associated with hexavalent chromium necessitate a transition to safer alternatives. A thorough understanding of the performance benchmarks set by chromate systems, as detailed in these notes, is crucial for the development and evaluation of the next generation of high-performance, environmentally friendly corrosion-inhibiting primers. Researchers and professionals must adhere to strict safety protocols when handling any materials containing chromates.

References

Application Notes and Protocols: Mechanism of Corrosion Inhibition by Strontium Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium chromate (SrCrO₄) is a highly effective corrosion inhibiting pigment widely utilized in protective coatings, particularly for aerospace and marine applications involving aluminum and its alloys, as well as steel and zinc.[1][2][3][4][5] Its primary function is to passivate the metal surface, thereby preventing the electrochemical reactions that lead to corrosion.[6] This is achieved through a "self-healing" mechanism where the controlled release of chromate ions forms a protective layer at defect sites.[7] Despite its excellent performance, the use of this compound is increasingly restricted due to the toxicity and carcinogenicity of hexavalent chromium compounds.[8][9] Understanding its detailed mechanism of action is crucial for the development of safer and equally effective alternatives. These application notes provide a comprehensive overview of the corrosion inhibition mechanism of this compound, along with detailed protocols for its evaluation.

Mechanism of Action

The corrosion inhibition by this compound is a multi-step process that involves its dissolution, the migration of chromate ions, and subsequent electrochemical reactions at the metal surface, leading to the formation of a passive film.

2.1. Dissolution and Release of Chromate Ions:

When a coating containing this compound is exposed to an electrolyte (e.g., water, humid air), the this compound pigment, which is sparingly soluble, slowly dissolves, releasing hexavalent chromium (Cr⁶⁺) ions, primarily in the form of chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, into the aqueous environment.[10][11][12] The release kinetics can be influenced by factors such as pH, temperature, and the presence of chlorides.[11] Acidic conditions, often found at corrosion sites, can accelerate the dissolution of the chromate pigment.[10][11]

2.2. Electrochemical Reactions and Passive Film Formation:

The released hexavalent chromate ions migrate to the metallic substrate where they participate in electrochemical reactions. At the cathodic sites of the corrosion cell, the highly oxidizing Cr⁶⁺ ions are reduced to trivalent chromium (Cr³⁺).[13][14] This reduction reaction is a key step in the inhibition process. The resulting Cr³⁺ ions are insoluble and precipitate on the metal surface, forming a stable, passive film.[7][13] This film is typically composed of chromium hydroxides (Cr(OH)₃) and chromium oxides (Cr₂O₃), along with oxides of the substrate metal.[9][13]

This passive layer acts as a physical barrier, isolating the metal from the corrosive environment and inhibiting both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[13] The ability of chromate to inhibit both anodic and cathodic reactions classifies it as a mixed-type inhibitor.

Mechanism cluster_coating Protective Coating cluster_environment Corrosive Environment cluster_metal Metal Substrate SrCrO4 This compound (SrCrO₄) Pigment CrVI Hexavalent Chromium (Cr⁶⁺) (CrO₄²⁻, Cr₂O₇²⁻) SrCrO4->CrVI Dissolution & Release H2O_O2 Water (H₂O) & Oxygen (O₂) H2O_O2->SrCrO4 Exposure Anodic Anodic Site (Metal Dissolution) Cathodic Cathodic Site (Oxygen Reduction) CrIII Trivalent Chromium (Cr³⁺) Cathodic->CrIII Reduction (Cr⁶⁺ + 3e⁻ → Cr³⁺) PassiveLayer Formation of Passive Film (Cr(OH)₃, Cr₂O₃) PassiveLayer->Anodic Inhibition PassiveLayer->Cathodic Inhibition CrVI->Cathodic Migration & Adsorption CrIII->PassiveLayer Precipitation

Quantitative Data Presentation

The effectiveness of this compound as a corrosion inhibitor can be quantified using various electrochemical techniques. The following tables summarize typical data obtained from such analyses.

Table 1: Inhibition Efficiency of this compound

Metal SubstrateCorrosive MediumInhibitor ConcentrationTechniqueInhibition Efficiency (%)Reference
Mild SteelArtificial Acid Rain (pH 4.5)LowPotentiodynamic PolarizationNot specified, affects cathodic reaction[14]
ZincArtificial Acid Rain (pH 4.5)LowElectrochemistrySignificant cathodic inhibition[13]
AA2014-T6 Al Alloy0.6 M NaCl3.3 x 10⁻⁶ MPolarizationPredominant cathodic inhibition[6]

Table 2: Electrochemical Parameters from Potentiodynamic Polarization

SystemEcorr (V vs. SCE)icorr (A/cm²)Anodic Tafel Slope (βa)Cathodic Tafel Slope (βc)
Mild Steel in 1 M HCl-0.4731.25 x 10⁻³70 mV/dec125 mV/dec
Mild Steel + Inhibitor-0.5202.9 x 10⁻⁵65 mV/dec150 mV/dec

Note: Data in Table 2 is representative for a generic inhibitor to illustrate the expected changes and is not specific to this compound due to the lack of specific values in the search results.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters

SystemRs (Ω·cm²)Rct (Ω·cm²)Cdl (F/cm²)
Coated Steel (no inhibitor)251.5 x 10⁴5 x 10⁻⁵
Coated Steel + SrCrO₄302.2 x 10⁵2 x 10⁻⁵

Note: Data in Table 3 is representative for a generic inhibitor to illustrate the expected changes and is not specific to this compound due to the lack of specific values in the search results. Rct (charge transfer resistance) is inversely proportional to the corrosion rate.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the corrosion inhibition performance of this compound.

4.1. Electrochemical Impedance Spectroscopy (EIS)

Objective: To assess the corrosion resistance of a coated or uncoated metal sample in the presence of this compound by measuring its impedance over a range of frequencies.

Methodology:

  • Electrode Preparation:

    • Prepare working electrodes from the desired metal substrate (e.g., aluminum alloy 2024-T3, mild steel).

    • For coated samples, apply the this compound-containing primer according to the manufacturer's specifications.

    • Define a specific surface area of the working electrode (e.g., 1 cm²) for exposure to the electrolyte.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE, or Silver/Silver Chloride - Ag/AgCl), and a counter electrode (e.g., platinum mesh or graphite rod).

    • Fill the cell with the corrosive medium (e.g., 3.5% NaCl solution).

  • Measurement:

    • Connect the electrodes to a potentiostat equipped with a frequency response analyzer.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (potential drift < 5 mV over 5 minutes).

    • Apply a small amplitude sinusoidal AC voltage (typically 10 mV) around the OCP.

    • Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.

    • Record the impedance and phase angle as a function of frequency.

  • Data Analysis:

    • Plot the data as Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) plots.

    • Model the data using an appropriate equivalent electrical circuit to extract quantitative parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[15][16] An increase in Rct and a decrease in Cdl generally indicate effective corrosion inhibition.

EIS_Workflow start Start prepare_electrode Prepare Working Electrode (Coated or Uncoated) start->prepare_electrode setup_cell Assemble Three-Electrode Cell (WE, RE, CE in Electrolyte) prepare_electrode->setup_cell stabilize Stabilize at Open Circuit Potential (OCP) setup_cell->stabilize perform_scan Perform EIS Scan (100 kHz to 10 mHz, 10 mV amplitude) stabilize->perform_scan acquire_data Acquire Impedance Data (Nyquist and Bode Plots) perform_scan->acquire_data analyze_data Analyze Data with Equivalent Circuit Model acquire_data->analyze_data end End analyze_data->end

4.2. Potentiodynamic Polarization

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to identify the inhibition mechanism (anodic, cathodic, or mixed-type).

Methodology:

  • Electrode and Cell Setup:

    • Prepare the electrodes and electrochemical cell as described in the EIS protocol.

  • Measurement:

    • After OCP stabilization, begin the potentiodynamic scan from a potential cathodic to Ecorr (e.g., -250 mV vs. OCP) to a potential anodic to Ecorr (e.g., +250 mV vs. OCP).

    • Use a slow scan rate, typically between 0.167 mV/s and 1 mV/s, to maintain a quasi-steady state.[1]

    • Record the current density as a function of the applied potential.

  • Data Analysis:

    • Plot the data as potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions (Tafel regions) of the anodic and cathodic branches of the curve back to their intersection. The potential at the intersection is Ecorr, and the current density is icorr.

    • A significant shift in the cathodic branch to lower current densities indicates cathodic inhibition, a shift in the anodic branch indicates anodic inhibition, and a shift in both indicates mixed-type inhibition.

PDP_Workflow start Start setup Prepare Electrodes and Assemble Cell start->setup stabilize_ocp Stabilize at OCP setup->stabilize_ocp scan_potential Scan Potential (e.g., -250 mV to +250 mV vs OCP) stabilize_ocp->scan_potential record_current Record Current Density scan_potential->record_current plot_tafel Plot Tafel Curve (E vs. log i) record_current->plot_tafel determine_params Determine Ecorr, icorr, and Inhibition Mechanism plot_tafel->determine_params end End determine_params->end

4.3. Salt Spray (Fog) Testing

Objective: To evaluate the corrosion resistance of coated metal samples in an accelerated, corrosive environment, simulating marine or industrial conditions.

Methodology (based on ASTM B117 and ISO 9227):

  • Sample Preparation:

    • Prepare coated panels of the substrate material.

    • If required, create a scribe through the coating to the metal substrate to evaluate corrosion creepage.

  • Test Apparatus:

    • Use a standardized salt spray cabinet that can maintain a controlled temperature and a continuous fog of salt solution.

  • Test Conditions:

    • Salt Solution: Prepare a 5% (by weight) sodium chloride (NaCl) solution in distilled or deionized water.

    • pH: Adjust the pH of the salt solution to a neutral range of 6.5 to 7.2.[17]

    • Temperature: Maintain the chamber temperature at 35°C ± 2°C.[17][18]

    • Specimen Orientation: Place the test specimens in the cabinet at an angle of 15° to 30° from the vertical.[14]

  • Procedure:

    • Place the prepared specimens in the salt spray cabinet.

    • Expose the specimens to the continuous salt fog for a predetermined duration (e.g., 24, 48, 96, 240, or over 1000 hours), depending on the expected corrosion resistance of the coating.[19]

  • Evaluation:

    • Periodically, or at the end of the test, remove the specimens and gently rinse them in clean water.

    • Visually inspect the specimens for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

    • Evaluate the degree of corrosion according to standardized rating systems (e.g., ASTM D1654 for painted or coated specimens subjected to corrosive environments).

4.4. X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the elements within the passive film formed on the metal surface.

Methodology:

  • Sample Preparation:

    • Expose the metal substrate to a this compound solution or use a sample that has undergone corrosion testing in the presence of the inhibitor.

    • Rinse the sample with deionized water and dry it carefully.

  • Measurement:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

    • Measure the kinetic energy of the emitted photoelectrons.

  • Data Analysis:

    • From the kinetic energy, calculate the binding energy of the electrons, which is characteristic of each element and its chemical state.

    • Acquire survey scans to identify all elements present on the surface.

    • Perform high-resolution scans over the peaks of interest (e.g., Cr 2p, O 1s, and the substrate metal's peaks) to determine the oxidation states.

    • Deconvolute the high-resolution spectra to quantify the relative amounts of different species (e.g., Cr³⁺ and Cr⁶⁺).

    • Depth profiling, using an ion beam (e.g., Ar⁺) to sputter away the surface layers, can be used to determine the composition as a function of depth into the passive film.[20]

Conclusion

This compound provides exceptional corrosion protection through a mechanism involving the controlled release of chromate ions and the subsequent formation of a stable, passive film of trivalent chromium compounds on the metal surface. The experimental protocols detailed in these notes provide a robust framework for evaluating the performance of this compound and for screening potential alternative corrosion inhibitors. A thorough understanding of these mechanisms and evaluation techniques is essential for the development of the next generation of high-performance, environmentally friendly corrosion protection systems.

References

Application Notes and Protocols for Sulfate Concentration Control in Electrochemical Processes Using Strontium Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In numerous electrochemical processes, particularly in chrome plating and other metal finishing applications, the precise control of sulfate concentration is critical for ensuring the quality and integrity of the deposited layer. Excessive sulfate levels can lead to defects such as poor adhesion, increased stress, and reduced corrosion resistance. Strontium chromate (SrCrO₄), a sparingly soluble salt, presents a method for maintaining a steady-state concentration of sulfate ions in acidic electrochemical baths.[1][2] This is achieved by establishing a dynamic equilibrium between the dissolved strontium and chromate ions and the solid strontium sulfate (SrSO₄) that precipitates from the solution.

The underlying principle of this control mechanism relies on the low solubility of strontium sulfate. When this compound is introduced into a sulfate-containing electrochemical bath, the strontium ions (Sr²⁺) react with the excess sulfate ions (SO₄²⁻) to form a precipitate of strontium sulfate, which is largely insoluble in the acidic bath environment.[3][4] This precipitation effectively removes excess sulfate from the solution. The continuous, slow dissolution of this compound replenishes the strontium ions, which in turn precipitate with any newly introduced sulfate, thereby maintaining the sulfate concentration at a relatively constant and optimal level.

While other compounds like barium carbonate are also used for sulfate removal, this compound offers the advantage of introducing chromate ions, which are often a primary component of the electrochemical bath, thus avoiding the introduction of non-essential ions.[1][2] However, it is crucial to acknowledge the significant health and environmental hazards associated with hexavalent chromium compounds like this compound, which are toxic and carcinogenic.[5] Appropriate safety measures must be strictly adhered to during its handling and disposal.

Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound for sulfate control.

Table 1: Solubility of Strontium Compounds

CompoundFormulaMolar Mass ( g/mol )Solubility in WaterKsp (Solubility Product)
This compoundSrCrO₄203.610.12 g/100 mL (15 °C)[5][6]-
Strontium SulfateSrSO₄183.680.0135 g/100 mL (25 °C)[3]3.44 x 10⁻⁷[3]

Table 2: Typical Operating Parameters for Chrome Plating Baths

ParameterRangeUnit
Chromic Acid (CrO₃)200 - 300g/L[2]
Sulfate (SO₄²⁻)1.0 - 3.5g/L[2]
Temperature45 - 60°C
Current Density40 - 500A/dm²
Chromic Acid to Sulfate Ratio75:1 - 130:1-[7]

Experimental Protocols

Preparation of this compound

This compound can be prepared by the reaction of a soluble strontium salt with a soluble chromate salt.[5][8]

Materials:

  • Strontium chloride (SrCl₂) or Strontium nitrate (Sr(NO₃)₂)

  • Sodium chromate (Na₂CrO₄) or Potassium chromate (K₂CrO₄)

  • Deionized water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare a saturated solution of the strontium salt (e.g., SrCl₂) in deionized water.

  • Prepare a saturated solution of the chromate salt (e.g., Na₂CrO₄) in deionized water.

  • Slowly add the chromate solution to the strontium salt solution while continuously stirring. A yellow precipitate of this compound will form immediately.

  • Continue stirring for approximately 30 minutes to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any soluble impurities.

  • Dry the collected this compound precipitate in an oven at 100-110 °C until a constant weight is achieved.

  • The resulting dry, yellow powder is this compound.

Protocol for Sulfate Concentration Control in a Chrome Plating Bath

This protocol describes the addition of this compound to a chrome plating bath to control the sulfate concentration.

Materials:

  • Chrome plating bath solution

  • Prepared this compound (SrCrO₄) powder

  • Stirring mechanism (e.g., mechanical stirrer)

  • Filtration system for the plating bath (optional, for removing excess precipitate)

  • Apparatus for sulfate analysis (see Protocol 3.3)

Procedure:

  • Initial Analysis: Determine the initial sulfate concentration in the chrome plating bath using a reliable analytical method (see Protocol 3.3).

  • Calculation of this compound Addition: The amount of this compound to be added depends on the desired equilibrium sulfate concentration. As a starting point, an excess of this compound is typically added to the bath to ensure a saturated solution is maintained. A common approach is to add a layer of this compound to the bottom of the plating tank.[1]

  • Addition to the Bath: Carefully add the calculated amount of this compound powder to the chrome plating bath. It is recommended to add the powder slowly and with agitation to prevent localized high concentrations and to facilitate its distribution.

  • Agitation: For the equilibrium to be effective, the bath requires periodic agitation to ensure contact between the dissolved sulfate and the solid this compound.[1][2] This can be achieved through mechanical stirring or by the movement of the parts being plated.

  • Monitoring: Regularly monitor the sulfate concentration in the bath (e.g., daily or weekly, depending on the bath usage) using the analytical protocol outlined below.

  • Replenishment: As chromic acid and other components are consumed or dragged out, they need to be replenished. The solid this compound will continue to dissolve and react with incoming sulfate from these additions, maintaining the desired low sulfate level. Periodically, more this compound may need to be added to replace what has been consumed.

Analytical Protocol for Sulfate Determination (Centrifuge Method)

This method provides a rapid and reasonably accurate determination of sulfate concentration in chrome plating baths, suitable for in-house quality control.[7]

Materials:

  • Sample of the chrome plating bath

  • Hydrochloric acid (HCl), concentrated

  • Barium chloride (BaCl₂) solution (10% w/v)

  • Graduated centrifuge tubes specific for sulfate analysis

  • Centrifuge

  • Pipettes

Procedure:

  • Sample Preparation: Pipette a known volume (e.g., 20 mL) of the chrome plating bath solution into a graduated centrifuge tube.

  • Acidification: Add a specific volume of concentrated hydrochloric acid (e.g., 5 mL) to the centrifuge tube. This is to prevent the precipitation of other barium salts.

  • Precipitation: Add an excess of the barium chloride solution (e.g., 10 mL) to the tube. A white precipitate of barium sulfate (BaSO₄) will form.

  • Digestion: Allow the solution to stand for a few minutes to allow the precipitate to form completely.

  • Centrifugation: Place the tube in a centrifuge and spin at a constant speed (e.g., 2500 rpm) for a set time (e.g., 5-10 minutes). This will compact the barium sulfate precipitate at the bottom of the tube.

  • Measurement: Read the volume of the precipitate directly from the graduations on the centrifuge tube.

  • Calculation: The sulfate concentration is determined by comparing the measured volume of the precipitate to a calibration chart or by using a conversion factor provided with the centrifuge tubes.

Visualizations

Experimental_Workflow cluster_prep This compound Preparation cluster_control Sulfate Control Protocol prep1 1. Prepare Saturated Solutions (Strontium Salt & Chromate Salt) prep2 2. Mix Solutions (Precipitation of SrCrO₄) prep1->prep2 prep3 3. Filter and Wash Precipitate prep2->prep3 prep4 4. Dry Precipitate prep3->prep4 start Start: Chrome Plating Bath analyze1 1. Analyze Initial Sulfate Concentration start->analyze1 add 2. Add this compound analyze1->add agitate 3. Agitate Bath add->agitate monitor 4. Monitor Sulfate Concentration Periodically agitate->monitor monitor->add If needed replenish 5. Replenish Bath Components & SrCrO₄ monitor->replenish end Controlled Sulfate Concentration replenish->end

Caption: Experimental workflow for preparing this compound and its application in controlling sulfate concentration.

Logical_Relationship Logical Diagram of Sulfate Precipitation cluster_bath Electrochemical Bath SrCrO4_solid SrCrO₄ (solid) Sr_ions Sr²⁺ (aq) SrCrO4_solid->Sr_ions Dissolution CrO4_ions CrO₄²⁻ (aq) SrCrO4_solid->CrO4_ions Dissolution SrSO4_precipitate SrSO₄ (precipitate) Sr_ions->SrSO4_precipitate SO4_ions SO₄²⁻ (aq) SO4_ions->SrSO4_precipitate

Caption: Logical relationship illustrating the precipitation of sulfate ions using this compound.

References

Application Notes and Protocols for Sol-Gel Synthesis of Strontium Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of strontium chromate (SrCrO₄) nanoparticles using the sol-gel method, with a specific focus on the Pechini technique. The sol-gel process offers a versatile and cost-effective route to produce high-purity, homogenous nanoparticles with controlled size and morphology at relatively low temperatures.

Introduction to the Sol-Gel Method for this compound Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or polymers. In the context of this compound synthesis, this method allows for atomic-level mixing of the strontium and chromium precursors, leading to the formation of a homogenous gel. Subsequent heat treatment (calcination) removes the organic components and promotes the crystallization of the desired this compound phase.

A widely used modification of the sol-gel technique is the Pechini method, which involves the chelation of metal cations by a hydroxycarboxylic acid, such as citric acid. A polyhydroxy alcohol, like ethylene glycol, is then added to form a polymeric resin upon heating. This process effectively entraps the metal ions in a rigid organic matrix, preventing their segregation and ensuring a uniform distribution, which is crucial for the formation of a pure, single-phase final product upon calcination.[1][2]

Experimental Protocols

The following protocols are based on the principles of the Pechini sol-gel method and are adapted for the synthesis of this compound. Researchers should consider these as a starting point and may need to optimize parameters such as molar ratios, pH, and calcination conditions for their specific applications.

Materials and Reagents
  • Strontium Nitrate (Sr(NO₃)₂)

  • Chromium (III) Nitrate Nonahydrate (Cr(NO₃)₃·9H₂O)

  • Citric Acid Monohydrate (C₆H₈O₇·H₂O)

  • Ethylene Glycol (C₂H₆O₂)

  • Ammonium Hydroxide (NH₄OH) solution (for pH adjustment)

  • Distilled or Deionized Water

Protocol for Pechini Sol-Gel Synthesis of this compound
  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of strontium nitrate and chromium (III) nitrate nonahydrate in a minimal amount of distilled water with vigorous stirring to ensure complete dissolution.

  • Chelation:

    • In a separate beaker, dissolve citric acid in distilled water. The molar ratio of citric acid to the total moles of metal cations (Sr²⁺ + Cr³⁺) is a critical parameter. A common starting point is a 2:1 molar ratio of citric acid to total metal cations.[3]

    • Add the citric acid solution to the metal nitrate solution under continuous stirring. Heat the mixture to approximately 60-70°C to facilitate the formation of metal-citrate complexes (chelation).

  • Polymerization:

    • Once a clear, homogenous solution is obtained, add ethylene glycol. A typical molar ratio of citric acid to ethylene glycol is 1:2.5.[3]

    • Increase the temperature of the solution to 80-90°C and maintain it under constant stirring. This will initiate the polyesterification reaction between citric acid and ethylene glycol, leading to the formation of a polymeric gel. The solution will gradually become more viscous.

  • Gel Formation and Drying:

    • Continue heating until a transparent, viscous gel is formed.

    • Transfer the gel to a drying oven and heat at 120-150°C for several hours to remove excess water and form a solid resin.

  • Calcination:

    • Grind the dried resin into a fine powder.

    • Place the powder in a furnace for calcination. The calcination temperature is a crucial parameter that influences the crystallinity and particle size of the final product. Based on literature for similar materials, a temperature in the range of 600-800°C is recommended.[4] The duration of calcination is typically several hours. A possible two-step calcination process could be:

      • An initial heating step at a lower temperature (e.g., 400°C) to slowly burn off the organic matrix.

      • A final calcination step at a higher temperature (e.g., 750°C) to achieve the desired crystallinity.

Data Presentation

The following tables summarize key experimental parameters that can be varied to optimize the synthesis of this compound via the sol-gel method.

ParameterRange / ValueReference(s)
Strontium PrecursorStrontium Nitrate (Sr(NO₃)₂)[5]
Chromium PrecursorChromium (III) Nitrate (Cr(NO₃)₃·9H₂O)
Chelating AgentCitric Acid
Polymerizing AgentEthylene Glycol[1]
Molar Ratio (Citric Acid:Metal Cations)2:1[3]
Molar Ratio (Citric Acid:Ethylene Glycol)1:2.5[3]
pH AdjustmentAmmonium Hydroxide[6]
Gelation Temperature (°C)80 - 90[7]
Drying Temperature (°C)120 - 150[2]
Calcination Temperature (°C)600 - 800[4]
Calcination Duration (hours)2 - 4

Table 1: Key Experimental Parameters for Sol-Gel Synthesis of this compound.

PropertyTypical ValuesCharacterization TechniqueReference(s)
Crystallite Size (nm)20 - 50XRD (Scherrer Equation)[2]
MorphologyNanoparticles, potential for nanorodsSEM, TEM[8]
Crystal PhaseMonoclinicXRD

Table 2: Expected Properties of Sol-Gel Synthesized this compound.

Mandatory Visualizations

The following diagrams illustrate the key processes in the sol-gel synthesis of this compound.

Sol_Gel_Workflow cluster_0 Solution Preparation cluster_1 Process Steps cluster_2 Products Strontium_Nitrate Strontium Nitrate Mixing Mixing & Dissolution Strontium_Nitrate->Mixing Chromium_Nitrate Chromium Nitrate Chromium_Nitrate->Mixing Water Distilled Water Water->Mixing Citric_Acid Citric Acid Chelation Chelation (60-70°C) Citric_Acid->Chelation Ethylene_Glycol Ethylene Glycol Polymerization Polymerization (80-90°C) Ethylene_Glycol->Polymerization Sol Homogeneous Sol Mixing->Sol Gel Polymeric Gel Chelation->Gel Resin Dried Resin Polymerization->Resin Drying Drying (120-150°C) Calcination Calcination (600-800°C) Drying->Calcination SrCrO4 This compound (SrCrO4) Nanoparticles Calcination->SrCrO4 Sol->Chelation Gel->Polymerization Resin->Drying

Caption: Experimental workflow for the Pechini sol-gel synthesis of this compound.

Pechini_Mechanism cluster_chelation Chelation cluster_polymerization Polyesterification cluster_calcination Calcination M Metal Cations (Sr²⁺, Cr³⁺) Complex Metal-Citrate Complex M->Complex + CA Citric Acid CA->Complex Polymer Polymer Network with Entrapped Cations Complex->Polymer + Ethylene Glycol (80-90°C) EG Ethylene Glycol EG->Polymer Decomposition Organic Decomposition Polymer->Decomposition Heat (600-800°C) Crystallization Crystallization Decomposition->Crystallization SrCrO4 SrCrO₄ Nanoparticles Crystallization->SrCrO4

Caption: Signaling pathway of the Pechini sol-gel process for this compound synthesis.

References

Application Notes and Protocols for the Synthesis of Strontium Chromate (SrCrO4) Nanorods via Chemical Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of strontium chromate (SrCrO4) nanorods using the chemical precipitation method. This method offers a straightforward and cost-effective approach to producing one-dimensional (1D) nanostructures with potential applications in catalysis, corrosion inhibition, and drug delivery systems.

Introduction

This compound (SrCrO4) is an inorganic compound with notable optical and structural properties. In its nanorod morphology, these properties are further enhanced, making it a material of interest for various advanced applications. The chemical precipitation method facilitates the controlled synthesis of these nanostructures from solution by exceeding the solubility product of the constituent ions, leading to the formation of a solid precipitate. Key parameters such as precursor concentration, temperature, pH, and the presence of additives can be tuned to control the size, shape, and crystallinity of the final product.

Quantitative Data Summary

The dimensions and characteristics of SrCrO4 nanostructures synthesized via precipitation-based methods are summarized in the table below for easy comparison.

Synthesis MethodPrecursorsDimensionsCharacterization TechniquesReference
Chemical PrecipitationSodium dichromate, Celestite mineral (SrSO4)Length: 1.72–5.56 μmDiameter: 105–437 nmSEM-EDAX, XRD, FTIR[1][2]
Bio-template MethodStrontium and chromate ions, Onion inner-coatLength: 0.70–2 μmWidth: 80–180 nmTEM, XRD, UV-Vis, PL[3][4]
Solution-phase MethodStrontium chloride (SrCl2), Sodium chromate (Na2CrO4)Length: 1-5 µmDiameter: 80-100 nm (for PbCrO4)XRD, SEM, TEM, SAED[5]

Experimental Protocols

Below are detailed protocols for the synthesis of SrCrO4 nanorods based on established chemical precipitation methods.

Protocol 1: Synthesis from Celestite Mineral

This protocol utilizes a naturally occurring strontium source, celestite (strontium sulfate), and demonstrates the synthesis at room temperature.

Materials:

  • Celestite mineral (SrSO4)

  • Nitric acid (HNO3)

  • Sodium dichromate (Na2Cr2O7)

  • Sodium chloride (NaCl) (optional, for morphology control)

  • Deionized water

Equipment:

  • Beakers and magnetic stir bars

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

  • Mortar and pestle (for grinding celestite)

Procedure:

  • Preparation of Strontium Nitrate Solution:

    • Grind the celestite mineral into a fine powder.

    • Dissolve the powdered celestite in a nitric acid solution to form a strontium nitrate (Sr(NO3)2) solution. The exact concentration will depend on the purity of the mineral.

  • Precipitation:

    • In a separate beaker, prepare a sodium dichromate solution.

    • At room temperature (25 °C), add the sodium dichromate solution to the strontium nitrate solution while stirring continuously.[2]

    • For morphology control, a 0.1 M solution of NaCl can be added to the reaction mixture. The presence of NaCl has been shown to play a significant role in the formation and morphology of the nanorods.[1][2]

  • Molar Ratio:

    • The molar ratio of Sr²⁺ to CrO₄²⁻ is a crucial parameter. An optimal ratio of 0.25 has been reported for the formation of nanorods.[2]

  • Washing and Collection:

    • Allow the precipitate to settle.

    • Separate the yellow SrCrO4 precipitate from the solution by filtration.

    • Wash the collected precipitate several times with deionized water to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Solution-Phase Synthesis at Room Temperature

This protocol describes a facile synthesis using soluble strontium and chromate salts without the need for surfactants or complex templates.

Materials:

  • Strontium chloride (SrCl2)

  • Sodium chromate (Na2CrO4)

  • Deionized water

Equipment:

  • Beakers and magnetic stir bars

  • Magnetic stirrer

  • Centrifuge or filtration apparatus

  • Drying oven

Procedure:

  • Precursor Solutions:

    • Prepare an aqueous solution of sodium chromate (Na2CrO4).

    • Prepare a separate aqueous solution of strontium chloride (SrCl2).

  • Precipitation:

    • Add the strontium chloride solution to the sodium chromate solution at room temperature with vigorous stirring.[5]

    • A yellow precipitate of SrCrO4 will form immediately.

  • Aging:

    • Continue stirring the mixture for a specified period to allow for the growth and self-assembly of the nanorods. The initial nanoparticles formed tend to grow and orient into nanowires over time.[5]

  • Washing and Collection:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product repeatedly with deionized water and ethanol to remove impurities.

  • Drying:

    • Dry the purified SrCrO4 nanorods in an oven or vacuum desiccator.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chemical precipitation synthesis of SrCrO4 nanorods.

G cluster_prep Precursor Preparation cluster_reaction Precipitation Reaction cluster_processing Post-Synthesis Processing cluster_characterization Characterization p1 Prepare Strontium Salt Solution (e.g., Sr(NO3)2 or SrCl2) r1 Mix Precursor Solutions under Controlled Conditions (Temp, Stirring, pH) p1->r1 p2 Prepare Chromate Salt Solution (e.g., Na2Cr2O7 or Na2CrO4) p2->r1 r2 Nanorod Nucleation and Growth r1->r2 s1 Separate Precipitate (Filtration/Centrifugation) r2->s1 s2 Wash with Deionized Water/Ethanol s1->s2 s3 Dry the Product s2->s3 c1 SEM / TEM (Morphology, Size) s3->c1 c2 XRD (Crystal Structure) s3->c2 c3 FTIR (Functional Groups) s3->c3

Caption: General workflow for SrCrO4 nanorod synthesis.

Chemical Precipitation Signaling Pathway

This diagram illustrates the logical progression from ionic precursors to the formation of solid nanorods.

G ions Aqueous Sr²⁺ and CrO₄²⁻ Ions supersaturation Supersaturation of Solution ions->supersaturation Mixing of Precursors nucleation Primary Nucleation (Formation of Nanoparticles) supersaturation->nucleation growth Anisotropic Growth (1D Elongation) nucleation->growth Oriented Attachment nanorods Solid SrCrO₄ Nanorods growth->nanorods

Caption: Mechanism of SrCrO4 nanorod formation.

Characterization

The synthesized SrCrO4 nanorods should be characterized to determine their morphology, crystal structure, and purity.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the rod-like morphology and measuring the dimensions (length and diameter) of the nanostructures.

  • X-ray Diffraction (XRD) is used to confirm the crystalline phase and purity of the SrCrO4. The diffraction pattern should match the standard pattern for monoclinic SrCrO4.

  • Fourier-Transform Infrared Spectroscopy (FTIR) can be employed to identify the characteristic vibrational modes of the chromate group in the final product.

By following these protocols and characterization techniques, researchers can reliably synthesize and validate SrCrO4 nanorods for their specific applications.

References

Application Notes and Protocols: The Use of Strontium Chromate in Pyrotechnics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium chromate (SrCrO₄) is a chemical compound that has historically found application in pyrotechnics, primarily as a colorant to produce deep, vibrant red flames and as an oxidizer in specific formulations.[1][2][3][4] Its utility stems from the strontium ion, which, when excited in a flame, emits light in the red portion of the visible spectrum.[5][6][7] However, it is imperative to note that this compound is a highly toxic and carcinogenic substance, posing significant health and environmental risks.[1][8][9][10][11][12] Due to the presence of hexavalent chromium, its use is now heavily restricted and largely replaced by less hazardous strontium compounds, such as strontium nitrate and strontium carbonate, in modern pyrotechnic formulations.[12][13]

These application notes provide a detailed overview of the known properties and historical use of this compound in pyrotechnics, alongside generalized experimental protocols adapted from modern pyrotechnic research. Given the hazardous nature of this compound, these protocols are intended for informational and historical context and should only be performed by qualified professionals in a controlled laboratory setting with stringent safety measures in place.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound relevant to its use in pyrotechnics is presented in Table 1.

PropertyValueReference(s)
Chemical Formula SrCrO₄[4]
Molecular Weight 203.6 g/mol [4]
Appearance Light yellow crystalline solid or powder[3][4]
Density 3.89 g/cm³
Solubility in Water Slightly soluble[4]
Oxidizing Properties Strong oxidizing agent[14][2][3][4]
Decomposition Emits toxic chromium fumes upon heating[14][4]

Pyrotechnic Applications and Performance

Historically, this compound has been utilized in pyrotechnic compositions for two primary functions:

  • Red Color Agent: The strontium ion is the source of the red color in pyrotechnic flames. When subjected to the high temperatures of a pyrotechnic reaction, strontium-containing species, primarily strontium monochloride (SrCl) in the presence of a chlorine donor, are formed and emit light in the red spectral region.[13]

  • Oxidizer: As a strong oxidizing agent, this compound can provide the oxygen necessary for the combustion of fuels in a pyrotechnic mixture.[14][2][3][4]

Due to its hazardous nature, specific quantitative performance data for this compound in modern pyrotechnic literature is scarce. The data presented in Table 2 is for illustrative purposes and is derived from studies on strontium nitrate-based compositions, which are the current standard for red-light-emitting pyrotechnics. This data can be considered a proxy for the expected performance of strontium-based colorants.

ParameterTypical Value Range (for Strontium Nitrate compositions)Reference(s)
Burn Rate 0.08 - 0.135 inches/second[15]
Color Purity >70%[16]
Dominant Wavelength ~600-650 nm[16]

Health and Safety Precautions

This compound is a known human carcinogen, is acutely toxic, and poses a significant environmental hazard.[1][8][9][10][11][12][17] Extreme caution must be exercised when handling this compound.

  • Carcinogenicity: May cause cancer.[1][8][10]

  • Inhalation Toxicity: Harmful if inhaled, can cause respiratory irritation.[1][8][10]

  • Skin Contact: Can cause skin irritation and allergic reactions.[1][8][10]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[8][11]

All handling of this compound must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including, but not limited to, a respirator, chemical-resistant gloves, and safety goggles.

Experimental Protocols

The following are generalized protocols for the preparation and analysis of pyrotechnic compositions containing a strontium-based colorant. These are not specific to this compound and are provided for educational and research purposes only. Substitution of any component, especially with a hazardous material like this compound, requires a thorough risk assessment and implementation of stringent safety controls.

Protocol 1: Preparation of a Strontium-Based Pyrotechnic Composition

Objective: To prepare a small-scale pyrotechnic pellet for color and burn rate analysis.

Materials:

  • Strontium Nitrate (oxidizer and colorant)

  • Magnesium powder (fuel)

  • Polyvinyl Chloride (PVC) (chlorine donor and binder)

  • Acetone (solvent)

  • Non-sparking tools

  • Hydraulic press

  • Pellet die

Procedure:

  • Don all appropriate PPE and work within a fume hood.

  • Carefully weigh the desired amounts of strontium nitrate, magnesium, and PVC. A common starting ratio for red flares is approximately 55% strontium nitrate, 30% magnesium, and 15% PVC by weight.[10]

  • Using the "diapering" method (pouring the powders back and forth between two sheets of paper), gently mix the dry components until a homogenous powder is achieved. Avoid grinding or any action that could create friction or sparks.

  • Add a minimal amount of acetone dropwise to the powder mixture to form a slightly damp, crumbly mass.

  • Transfer a weighed amount of the composition into a pellet die.

  • Press the composition using a hydraulic press at a controlled pressure to form a solid pellet.

  • Carefully eject the pellet from the die.

  • Allow the pellet to dry completely in a desiccator to remove any residual solvent.

Protocol 2: Burn Rate and Spectroscopic Analysis

Objective: To measure the linear burn rate and analyze the emission spectrum of a prepared pyrotechnic pellet.

Materials:

  • Prepared pyrotechnic pellet

  • High-speed camera

  • Spectrometer with fiber optic input

  • Ignition source (e.g., hot wire, fuse)

  • Fume extraction system

Procedure:

  • Secure the pyrotechnic pellet in a fire-resistant holder inside a designated burn chamber with efficient fume extraction.

  • Position the high-speed camera to have a clear, side-on view of the pellet.

  • Position the fiber optic input of the spectrometer to capture the light emitted from the flame.

  • Initiate the high-speed camera and spectrometer recording.

  • Safely ignite the pellet using the ignition source.

  • Record the entire combustion event.

  • After combustion is complete and the area is safe, stop the recordings.

  • Analyze the high-speed video to measure the linear burn rate (distance burned over time).

  • Analyze the spectroscopic data to identify the emission peaks and determine the dominant wavelength and color purity of the flame.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Composition Preparation cluster_analysis Analysis weigh Weigh Components mix Mix Powders weigh->mix dampen Dampen with Solvent mix->dampen press Press into Pellet dampen->press dry Dry Pellet press->dry setup Setup in Burn Chamber dry->setup ignite Ignite Pellet setup->ignite record Record Combustion ignite->record analyze_br Analyze Burn Rate record->analyze_br analyze_spec Analyze Spectrum record->analyze_spec

Caption: Workflow for pyrotechnic composition preparation and analysis.

Generalized Combustion Pathway for Red Light Emission

Combustion_Pathway cluster_reactants Reactants cluster_reaction High-Temperature Reaction cluster_products Light Emitting Species cluster_emission Light Emission Sr_compound Strontium Compound (e.g., SrCrO₄, Sr(NO₃)₂) Combustion Combustion Sr_compound->Combustion Fuel Fuel (e.g., Mg, Al) Fuel->Combustion Cl_donor Chlorine Donor (e.g., PVC) Cl_donor->Combustion SrCl SrCl* (excited state) Combustion->SrCl SrOH SrOH* (excited state) Combustion->SrOH SrO SrO* (excited state) Combustion->SrO Red_Light Red Light Emission (~600-680 nm) SrCl->Red_Light Primary Emitter SrOH->Red_Light SrO->Red_Light

Caption: Generalized pathway for red light emission in strontium-based pyrotechnics.

Conclusion

While this compound has historical significance in the field of pyrotechnics for producing red colors, its extreme toxicity and environmental hazards have led to its replacement with safer alternatives. The information and protocols provided herein are intended for a specialized audience for research and informational purposes. Any consideration of using this compound would necessitate a comprehensive safety and environmental impact assessment, and adherence to all regulatory guidelines. Modern pyrotechnic research focuses on the development of high-performance, environmentally benign materials, moving away from hazardous compounds like this compound.

References

Application Notes: Strontium Chromate as a Colorant in Polyvinyl Chloride (PVC) Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strontium chromate (SrCrO₄), also known as Strontium Yellow or C.I. Pigment Yellow 32, is an inorganic compound that has been utilized as a colorant in various materials, including polyvinyl chloride (PVC) resins. It imparts a vibrant, light yellow hue and also offers corrosion-inhibiting properties. However, the presence of hexavalent chromium [Cr(VI)] renders this compound a significant health and environmental hazard, classifying it as a human carcinogen. These application notes provide a comprehensive overview of its use, properties, associated risks, and the necessary protocols for handling and evaluation in a research and development setting.

Physicochemical Properties

This compound is a crystalline powder with the following key properties:

PropertyValueReferences
Chemical FormulaSrCrO₄
Molecular Weight203.61 g/mol
AppearanceLight yellow powder or granular solid
Specific Gravity~3.895 g/cm³
Solubility in Water0.12 g/100 mL at 15°C (poorly soluble)

Application in PVC Resins

As a pigment in PVC, this compound provides a bright yellow color. Its utility extends beyond coloration, as it can also act as a corrosion inhibitor, a property more commonly leveraged in coatings for metals. The dispersion of this pigment within the PVC matrix is a critical step to achieve uniform color and performance.

Health and Safety Considerations

This compound is classified as a human carcinogen, primarily due to its hexavalent chromium content. The primary routes of occupational exposure are inhalation and dermal contact.

Key Hazards:

  • Carcinogenicity: Increased risk of lung, nasal, and sinus cancers upon inhalation.

  • Respiratory Effects: Can cause irritation to the nose, throat, and lungs, potentially leading to ulceration of the nasal septum and asthma-like symptoms in sensitized individuals.

  • Dermal Effects: Prolonged contact can lead to skin irritation, ulcers, and allergic contact dermatitis.

  • Other Organ Systems: May cause damage to the liver and kidneys.

Due to these severe health risks, the use of this compound is highly regulated, and alternatives are increasingly favored. All handling and experimental procedures must be conducted with extreme caution, employing appropriate personal protective equipment (PPE) and engineering controls.

Toxicological Pathway of Hexavalent Chromium

The toxicity of this compound is driven by the hexavalent chromium [Cr(VI)] ion. The following diagram illustrates the key steps in its mechanism of cellular toxicity.

ToxicityPathway Cellular Toxicity Pathway of Hexavalent Chromium cluster_0 Cellular Environment CrVI_ext Hexavalent Chromium (CrO4^2-) (Extracellular) Cell_Membrane Cell Membrane Sulfate_Channel Anion/Sulfate Transport Channels CrVI_ext->Sulfate_Channel Uptake CrVI_int Intracellular Cr(VI) Sulfate_Channel->CrVI_int Cr_Intermediates Reactive Intermediates (Cr(V), Cr(IV)) CrVI_int->Cr_Intermediates Reduction Reduction Cellular Reductants (e.g., Ascorbate, Glutathione) Reduction->Cr_Intermediates ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Cr_Intermediates->ROS Generates CrIII Stable Cr(III) Cr_Intermediates->CrIII Further Reduction DNA_Damage DNA Damage (Adducts, Strand Breaks, Oxidative Damage) Cr_Intermediates->DNA_Damage Forms Adducts ROS->DNA_Damage Induces Cellular_Targets Other Cellular Targets (Proteins, Lipids) ROS->Cellular_Targets Oxidative Damage CrIII->DNA_Damage Forms Adducts Genotoxicity Genotoxicity & Mutagenesis DNA_Damage->Genotoxicity Carcinogenesis Carcinogenesis Genotoxicity->Carcinogenesis ExperimentalWorkflow Workflow for Evaluation of this compound in PVC Formulation PVC Formulation (Resin, Plasticizer, Stabilizer, Pigment) Compounding Compounding (Two-Roll Mill) Formulation->Compounding Molding Sample Preparation (Compression Molding) Compounding->Molding TestSamples Standardized PVC Test Plaques Molding->TestSamples HeatTest Heat Stability Test TestSamples->HeatTest LightTest Lightfastness Test TestSamples->LightTest LeachTest Leaching Analysis TestSamples->LeachTest DataAnalysis Data Analysis & Performance Evaluation HeatTest->DataAnalysis LightTest->DataAnalysis LeachTest->DataAnalysis

Troubleshooting & Optimization

Technical Support Center: Toxicity and Carcinogenicity of Hexavalent Chromium in Strontium Chromate (SrCrO4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the safe handling and scientific understanding of strontium chromate (SrCrO4), with a focus on the toxicity and carcinogenicity of its hexavalent chromium (Cr(VI)) component.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (SrCrO4) is a chemical compound that appears as a light yellow powder or granular solid.[1] Its primary hazard is associated with the hexavalent chromium (Cr(VI)) it contains, which is a known human carcinogen.[2][3] Exposure to SrCrO4 can occur through inhalation, ingestion, or skin contact.[4] The carcinogenicity of this compound is attributed to the hexavalent chromium ion, not the strontium ion.[5]

Q2: How does hexavalent chromium from SrCrO4 enter cells and cause toxicity?

Hexavalent chromium, as the chromate anion (CrO4^2-), is structurally similar to sulfate and phosphate anions. This similarity allows it to be transported into cells through non-specific anion channels.[6][7] Once inside the cell, Cr(VI) is reduced to trivalent chromium (Cr(III)), a process that generates reactive oxygen species (ROS) and intermediate chromium species like Cr(V) and Cr(IV).[8][9][10] This intracellular reduction and the resulting oxidative stress are key mechanisms of Cr(VI)'s toxicity, leading to damage of DNA, proteins, and other cellular components.[10][11]

Q3: What are the specific types of DNA damage caused by hexavalent chromium?

The intracellular reduction of Cr(VI) leads to a variety of DNA lesions. These include:

  • Oxidative DNA damage: Reactive oxygen species can modify DNA bases.[8]

  • DNA adducts and crosslinks: Chromium can form complexes with DNA (Cr-DNA adducts) and crosslink DNA strands or DNA and proteins.[8][9]

  • DNA strand breaks: Both single and double-strand breaks in the DNA can occur.[8][9] These types of DNA damage, if not properly repaired, can lead to mutations, genomic instability, and ultimately contribute to the development of cancer.[8][9]

Q4: What are the known health effects of exposure to hexavalent chromium?

Exposure to hexavalent chromium is linked to a range of health effects, including:

  • Cancer: It is a confirmed human carcinogen, primarily associated with an increased risk of lung and sinonasal cavity cancers following inhalation.[2][12]

  • Respiratory issues: Inhalation can cause irritation to the respiratory tract, nosebleeds, and ulcers in the nasal septum.[13]

  • Skin effects: Dermal contact can lead to skin ulcers and allergic contact dermatitis.[13]

  • Kidney and Liver Damage: High levels of exposure can result in damage to the kidneys and liver.[10][13]

Q5: What are the regulatory exposure limits for hexavalent chromium?

Several regulatory agencies have established occupational exposure limits for hexavalent chromium to protect workers. These include:

  • Occupational Safety and Health Administration (OSHA): The permissible exposure limit (PEL) is 5.0 micrograms per cubic meter of air (µg/m³) as an 8-hour time-weighted average (TWA). The action level is 2.5 µg/m³.[14][15]

  • National Institute for Occupational Safety and Health (NIOSH): The recommended exposure limit (REL) is 0.20 µg/m³.[14]

  • American Conference of Governmental Industrial Hygienists (ACGIH): The Threshold Limit Value (TLV) for this compound is 0.0002 mg/m³ as Cr(VI), inhalable particulate matter.[16]

Troubleshooting Guides for Experiments

Issue: Inconsistent results in cell viability assays after SrCrO4 exposure.

  • Possible Cause 1: Inconsistent SrCrO4 solution preparation. this compound has low solubility in water, which can lead to variations in the effective concentration.[1]

    • Troubleshooting:

      • Ensure the SrCrO4 powder is uniformly suspended before each use. Sonication may help in achieving a more homogenous suspension.

      • Prepare fresh solutions for each experiment to minimize precipitation over time.

      • Consider using a positive control, such as a soluble Cr(VI) compound like potassium dichromate, to validate the assay.

  • Possible Cause 2: Cellular defense mechanisms. Cells can activate antioxidant defense systems in response to Cr(VI)-induced oxidative stress, which may influence viability outcomes.[17]

    • Troubleshooting:

      • Measure markers of oxidative stress (e.g., ROS levels) in parallel with viability assays to correlate the cellular response.

      • Consider time-course experiments to capture the dynamic cellular response to SrCrO4 exposure.

Issue: Difficulty in detecting DNA double-strand breaks (DSBs) at low SrCrO4 concentrations.

  • Possible Cause: Insufficient sensitivity of the detection method.

    • Troubleshooting:

      • Employ a highly sensitive method for DSB detection, such as gamma-H2AX staining and quantification by flow cytometry or immunofluorescence microscopy.

      • Increase the exposure time to allow for the accumulation of DNA damage.

      • Ensure that the cell line being used is proficient in DNA damage response pathways.

Quantitative Data

Table 1: Regulatory Exposure Limits for Hexavalent Chromium (Cr(VI))

AgencyExposure LimitValueNotes
OSHAPermissible Exposure Limit (PEL)5.0 µg/m³8-hour time-weighted average[14][15]
OSHAAction Level2.5 µg/m³8-hour time-weighted average[14][18]
NIOSHRecommended Exposure Limit (REL)0.20 µg/m³
ACGIHThreshold Limit Value (TLV) for SrCrO40.0002 mg/m³As Cr(VI), inhalable particulate matter[16]

Table 2: Physical and Chemical Properties of this compound (SrCrO4)

PropertyValueReference
Molecular Formula SrCrO4[19]
Molecular Weight 203.61 g/mol [19]
Appearance Light yellow powder or granular solid[1]
Solubility in water 0.12 g/100 mL at 15 °C[1]
Density 3.353 g/cm³[20]

Table 3: Carcinogenicity Classifications for Hexavalent Chromium and this compound

AgencyClassificationNotes
IARCGroup 1 (Carcinogenic to humans)For hexavalent chromium compounds[3][5]
NTPKnown to be a human carcinogenFor hexavalent chromium compounds[3]
ACGIHA2 (Suspected human carcinogen)For this compound[3][5]

Visualizations

Hexavalent_Chromium_Cellular_Uptake_and_Toxicity cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_damage Cellular Damage cluster_outcome Cellular Outcomes SrCrO4 SrCrO4 CrVI Cr(VI) (CrO4^2-) SrCrO4->CrVI Dissolution Reduction Intracellular Reduction CrVI->Reduction Anion Transport Cr_intermediates Cr(V), Cr(IV) Reduction->Cr_intermediates ROS Reactive Oxygen Species (ROS) Reduction->ROS CrIII Cr(III) Cr_intermediates->CrIII DNA_Damage DNA Damage (Adducts, Breaks) Cr_intermediates->DNA_Damage CrIII->DNA_Damage Forms Adducts ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Apoptosis Apoptosis DNA_Damage->Apoptosis Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis Protein_Damage->Apoptosis Necrosis Necrosis Protein_Damage->Necrosis Lipid_Peroxidation->Necrosis

Caption: Cellular uptake and toxicity pathway of hexavalent chromium from SrCrO4.

Experimental_Workflow_Toxicity_Assessment cluster_preparation Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Prep_SrCrO4 Prepare SrCrO4 suspension Exposure Expose cells to varying concentrations of SrCrO4 Prep_SrCrO4->Exposure Cell_Culture Culture target cells Cell_Culture->Exposure Viability Cell Viability Assay (e.g., MTT, LDH) Exposure->Viability Oxidative_Stress Oxidative Stress Assay (e.g., ROS detection) Exposure->Oxidative_Stress Genotoxicity Genotoxicity Assay (e.g., Comet assay, γ-H2AX) Exposure->Genotoxicity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Exposure->Apoptosis_Assay Data_Analysis Analyze dose-response and time-course effects Viability->Data_Analysis Oxidative_Stress->Data_Analysis Genotoxicity->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Draw conclusions on toxicity and mechanisms Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing the in vitro toxicity of SrCrO4.

DNA_Damage_Response_Signaling cluster_repair DNA Repair cluster_fate Cell Fate CrVI_exposure Cr(VI) Exposure DNA_Damage DNA Damage (DSBs, Adducts) CrVI_exposure->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 NER Nucleotide Excision Repair ATM_ATR->NER DSB_Repair DSB Repair (e.g., HR, NHEJ) ATM_ATR->DSB_Repair Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Genomic_Instability Genomic Instability (Failed Repair) NER->Genomic_Instability If overwhelmed DSB_Repair->Genomic_Instability If error-prone

Caption: Simplified signaling pathway of the DNA damage response to Cr(VI).

References

Technical Support Center: Strontium Chromate Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the environmental impact and proper disposal of strontium chromate waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound?

A1: this compound is a known human carcinogen, primarily linked to lung cancer when inhaled.[1][2][3] Its toxicity is attributed to the hexavalent chromium ion (Cr(VI)).[2] Acute exposure can irritate the skin, eyes, nose, and throat.[1] Chronic or repeated exposure can lead to skin sensitization, ulcers, perforation of the nasal septum, and potential damage to the liver and kidneys.[1][4]

Q2: What are the major environmental risks of improper this compound disposal?

A2: this compound is very toxic to aquatic life and can have long-lasting adverse effects on the environment.[5] Because it is water-soluble, it can spread in water systems and is highly mobile in soils, posing a risk of contaminating groundwater.[5][6] It is strongly advised not to let the chemical enter the environment because it is persistent.[4]

Q3: What immediate steps should I take in case of a this compound spill?

A3: In the event of a spill, you should immediately evacuate all non-essential personnel from the area.[1] Remove all sources of ignition.[1] Wearing appropriate Personal Protective Equipment (PPE), carefully sweep the spilled solid material into a covered, sealed container for hazardous waste disposal.[4][7] It is recommended to moisten the powder first to prevent dusting.[4][7] The area should then be cleaned and ventilated.[8]

Q4: What are the regulatory requirements for disposing of this compound waste?

A4: this compound waste is considered hazardous waste.[1] Disposal must be handled by a licensed contractor and must be in accordance with all local, state, and federal regulations.[7] The U.S. Environmental Protection Agency (EPA) classifies this waste under hazardous waste number D007 for chromium.[8] Do not discharge waste to sewer systems or contaminate water, soil, or foodstuff.[7]

Q5: What type of Personal Protective Equipment (PPE) is required when handling this compound?

A5: When handling this compound, comprehensive PPE is mandatory. This includes a dust respirator (an approved/certified respirator such as a FFP3 mask is recommended), chemical safety goggles or a face shield, protective gloves, and a lab coat or full protective suit to prevent skin contact.[9][10]

Troubleshooting Guide

IssueProbable CauseSolution
Skin or eye irritation after handling the compound. Inadequate or compromised PPE; accidental exposure.For skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing.[4] For eyes: Flush with running water for at least 15 minutes, keeping eyelids open.[12] Seek immediate medical attention for any exposure.[9]
A yellow powder is found outside of the designated handling area. Improper containment during transfer or weighing; inadequate ventilation causing dust dispersion.Cordon off the area. Follow the spill cleanup protocol immediately (see FAQ Q3). Review handling procedures to identify and correct the source of the dispersion, ensuring work is done in a designated area like a chemical fume hood.[1]
Uncertainty about whether waste is properly neutralized. Incomplete chemical reduction of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)).Use analytical test strips or a colorimetric test kit specific for hexavalent chromium to verify its absence in the treated waste stream before final disposal. Consult with your institution's environmental health and safety (EHS) office for validated testing procedures.
The designated hazardous waste container is full. Normal accumulation of waste from experimental procedures.Do not overfill the container. Seal the full container, label it clearly according to regulations, and contact your institution's EHS office for pickup.[1] Begin using a new, properly labeled hazardous waste container.

Quantitative Data Summary

The following table summarizes key occupational exposure limits for hexavalent chromium compounds, including this compound.

AgencyExposure Limit (8-hour TWA)Notes
OSHA (PEL) 5 µg/m³Permissible Exposure Limit as an 8-hour time-weighted average (TWA).[13]
NIOSH (REL) 0.001 mg/m³ (1 µg/m³)Recommended Exposure Limit averaged over a 10-hour workshift.[1]
ACGIH (TLV) 0.0002 mg/m³ (0.2 µg/m³)Threshold Limit Value as TWA; classified as an A1 confirmed human carcinogen.[3][4]

Experimental Protocols

Protocol for Laboratory Spill Cleanup of this compound

This protocol outlines the steps for safely managing a small-scale spill of this compound powder in a laboratory setting.

1. Immediate Response & Area Securement:

  • Alert personnel in the immediate vicinity and evacuate the area.
  • Restrict access to the contaminated zone.
  • If any dust is airborne, exit the area and close the doors. Allow dust to settle for at least 30 minutes.
  • Remove any potential ignition sources from the area.[1]

2. Donning Personal Protective Equipment (PPE):

  • Before re-entering, don the following PPE:
  • NIOSH-approved respirator for toxic dust.[9]
  • Chemical safety goggles and/or face shield.[4]
  • Chemical-resistant gloves (check manufacturer recommendations).[1]
  • Disposable coveralls or a lab coat.[9]

3. Spill Containment and Collection:

  • Gently cover the spill with damp paper towels or moisten the powder with a light water spray to prevent it from becoming airborne.[4][7] Do not use high-pressure water streams.
  • Carefully sweep or wipe the moistened material into a designated, labeled hazardous waste container.[4] Use tools that will not generate sparks.[7]
  • Avoid creating dust during the collection process.

4. Decontamination:

  • Wipe the spill area with wet paper towels.
  • Wash the area with soap and water.[9]
  • Collect all cleaning materials (paper towels, wipes, etc.) and place them in the same hazardous waste container.

5. Post-Cleanup and Disposal:

  • Carefully remove PPE, avoiding self-contamination, and dispose of it as hazardous waste.
  • Wash hands and any exposed skin thoroughly with soap and water.[1]
  • Seal and label the hazardous waste container according to EPA and institutional guidelines.
  • Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal by a licensed contractor.

Visualizations

Carcinogenic_Pathway Extracellular Extracellular This compound (SrCrO4) Membrane Cell Membrane Extracellular->Membrane Intracellular Intracellular Cr(VI) Membrane->Intracellular Reduction Reductive Metabolism Intracellular->Reduction ROS Reactive Oxygen Species (ROS) Reduction->ROS generates Cr_Intermediates Cr(V), Cr(IV) Intermediates Reduction->Cr_Intermediates generates DNA_Damage DNA Adducts & Oxidative Damage ROS->DNA_Damage causes Cr_III Stable Cr(III) Cr_Intermediates->Cr_III Cr_Intermediates->DNA_Damage causes Cancer Lung Cancer DNA_Damage->Cancer

Carcinogenic pathway of hexavalent chromium.

Waste_Disposal_Workflow Start Experiment Generates SrCrO4 Waste Segregate Segregate Waste at Point of Generation (Solid vs. Aqueous) Start->Segregate Container Use Designated, Labeled Hazardous Waste Container Segregate->Container Label Label Container: 'Hazardous Waste, this compound' + Date & PI Name Container->Label Storage Store in a Secure, Secondary Containment Area Label->Storage Pickup Request Waste Pickup from Environmental Health & Safety (EHS) Storage->Pickup Disposal Licensed Contractor Transports for Disposal Pickup->Disposal End Proper Disposal Complete Disposal->End

Workflow for safe handling and disposal of waste.

Spill_Response_Flowchart Spill Spill of this compound Occurs Assess Is the spill large or small? Can you clean it safely? Spill->Assess Evacuate Evacuate Area Call EHS/Emergency Services Assess->Evacuate Large / Unsafe Secure Alert others & Secure Area Don appropriate PPE Assess->Secure Small / Safe End Spill Managed Evacuate->End Moisten Moisten powder to prevent dust Secure->Moisten Collect Collect material into hazardous waste container Moisten->Collect Decontaminate Decontaminate spill area, tools, and PPE Collect->Decontaminate Dispose Arrange for disposal of waste container via EHS Decontaminate->Dispose Dispose->End

Emergency response flowchart for spills.

References

Improving the solubility of strontium chromate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of strontium chromate (SrCrO₄) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound?

A1: this compound is generally considered poorly soluble in water.[1] Its solubility is highly dependent on temperature, increasing significantly as the temperature rises.[1][2] At room temperature (15-20°C), its solubility is approximately 0.12 grams per 100 mL of water.[1][3]

Q2: Why is this compound poorly soluble in water?

A2: this compound is an ionic compound that forms a stable crystal lattice. For it to dissolve, the energy released when the strontium (Sr²⁺) and chromate (CrO₄²⁻) ions interact with water molecules (hydration energy) must be sufficient to overcome the energy holding the ions together in the crystal (lattice energy). For this compound, the lattice energy is relatively high compared to the hydration energy of its ions, resulting in low water solubility. Its solubility product constant (Ksp) is approximately 3.6 x 10⁻⁵.

Q3: What are the primary methods to increase the solubility of this compound?

A3: The primary methods for increasing the solubility of this compound involve shifting its dissolution equilibrium. This can be achieved by:

  • Increasing Temperature: Heating the solution significantly increases solubility.[2]

  • Lowering pH (Acidification): this compound dissolves readily in acids, including strong acids like hydrochloric acid (HCl) and nitric acid (HNO₃), as well as weak acids like acetic acid (CH₃COOH).[4][5]

  • Using Complexing/Chelating Agents: Agents like Ethylenediaminetetraacetic acid (EDTA) can bind to the strontium ions (Sr²⁺), effectively removing them from the solution and pulling the dissolution equilibrium forward.

  • Reaction with Ammonia: this compound is also soluble in ammonia solutions.[4][6]

Q4: What are the critical safety precautions when handling this compound and its solutions?

A4: this compound is a hazardous substance and must be handled with care.

  • Carcinogenicity: It is a known human carcinogen, primarily due to its hexavalent chromium content.[2] Inhalation is a primary route of concern.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[7][8] When handling the powder, a respirator or work in a ventilated hood is necessary to avoid inhaling dust.[8][9]

  • Handling: Avoid creating dust.[9] Use a closed system or ensure adequate ventilation.[9] Do not eat, drink, or smoke in the work area.[10]

  • Disposal: this compound and its solutions must be disposed of as hazardous waste according to local, state, and federal regulations.[4]

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[4][9] Avoid release into the environment.

Troubleshooting Guide

Q: My this compound is not dissolving in water, even with heating. What should I do?

A: While heating increases solubility, it may not be sufficient for achieving high concentrations. If heating alone is ineffective, the most reliable method is to lower the pH of the solution. Adding a dilute acid such as acetic acid or hydrochloric acid will significantly improve solubility.

Q: I've added acid, but the dissolution is slow. How can I speed it up?

A: To accelerate the dissolution process in an acidic solution, you can:

  • Increase Stirring/Agitation: Continuous and vigorous stirring increases the interaction between the solvent and the solid particles.

  • Gently Heat the Solution: Combining acidification with moderate heating can further enhance the dissolution rate.

  • Reduce Particle Size: If possible, grinding the this compound powder to a finer consistency before adding it to the solvent will increase the surface area, leading to faster dissolution.

Q: I'm observing a color change from yellow to orange after adding a strong acid. What does this signify?

A: This is an expected chemical reaction. In acidic solutions, the yellow chromate ion (CrO₄²⁻) establishes an equilibrium with the orange dichromate ion (Cr₂O₇²⁻). This color change is a visual indicator that the pH has been lowered sufficiently to shift this equilibrium. The chemical equation for this is: 2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l).

Q: I need to dissolve this compound, but my downstream application is sensitive to strong acids or specific ions like chloride. What are my options?

A: If your experiment has specific constraints, consider these alternatives:

  • Use a different acid: If chloride is an issue, you can use nitric acid or acetic acid instead of HCl. Acetic acid is a weaker acid and may be more suitable for pH-sensitive applications.

  • Use a complexing agent: A solution of EDTA, adjusted to a slightly alkaline pH (around 8.0), can dissolve this compound by chelating the Sr²⁺ ions. This avoids the need for a highly acidic environment.

  • Use an ammonia solution: this compound is soluble in ammonia.[4][6] This provides an alkaline alternative to acidic dissolution.

Quantitative Data Summary

The solubility of this compound is significantly influenced by the solvent and temperature.

SolventTemperatureSolubility (g / 100 mL)Reference
Water15 °C0.12[1][3]
Water20 °C0.106[1]
Water100 °C3.0[1][2][3]
Dilute Acids (HCl, HNO₃, CH₃COOH)Room Temp.Freely Soluble (Qualitative)[4]
Ammonia SolutionRoom Temp.Soluble (Qualitative)[4][6]
Alcohol / Alcohol-Water MixturesRoom Temp.Slightly Soluble (Qualitative)[5]

Detailed Experimental Protocols

Safety First: All protocols must be performed in a well-ventilated fume hood. Full PPE (lab coat, gloves, safety goggles) is mandatory.

Protocol 1: Dissolution using Hydrochloric Acid (HCl)

This method is rapid and effective for applications where the presence of chloride ions and a highly acidic final solution are acceptable.

Materials:

  • This compound (SrCrO₄) powder

  • Deionized water

  • Hydrochloric Acid (HCl), 1M solution

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Graduated cylinders

Procedure:

  • Weigh the desired amount of SrCrO₄ powder and place it into the beaker.

  • Add a small amount of deionized water to create a slurry. This helps prevent clumping.

  • Place the beaker on the magnetic stirrer and begin stirring.

  • Slowly add the 1M HCl solution dropwise to the slurry. The yellow solid will begin to dissolve, and the solution may turn orange.

  • Continue adding HCl and stirring until all the SrCrO₄ has dissolved.

  • If needed, add more deionized water to reach the final desired volume and concentration.

Protocol 2: Dissolution using Acetic Acid (CH₃COOH)

This method is suitable for applications that require an acidic environment but may be sensitive to strong mineral acids.

Materials:

  • This compound (SrCrO₄) powder

  • Deionized water

  • Glacial Acetic Acid or a concentrated solution (e.g., 1M)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Gentle heat source (optional)

Procedure:

  • Weigh the desired amount of SrCrO₄ powder and add it to the beaker.

  • Add a volume of deionized water to the beaker.

  • Begin stirring the suspension with a magnetic stirrer.

  • Slowly add the acetic acid solution to the beaker. Dissolution will be slower than with HCl.

  • To expedite the process, the solution can be gently warmed (e.g., to 40-50°C) while stirring. Do not boil.

  • Continue stirring until the solid is fully dissolved.

  • Allow the solution to cool to room temperature before adjusting to the final volume.

Protocol 3: Dissolution using a Chelating Agent (EDTA)

This method is ideal for applications where an acidic pH must be avoided. It relies on the formation of a stable, soluble strontium-EDTA complex.

Materials:

  • This compound (SrCrO₄) powder

  • Deionized water

  • EDTA disodium salt (Na₂-EDTA)

  • Sodium Hydroxide (NaOH), 1M solution, for pH adjustment

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare an EDTA solution. EDTA itself is poorly soluble in water, so it must be dissolved by raising the pH. To prepare a 0.5M EDTA stock solution, for example, add the EDTA disodium salt to ~80% of the final desired volume of deionized water. Stir vigorously and add 1M NaOH dropwise until the pH reaches 8.0 and all the EDTA has dissolved. Then, adjust to the final volume with water.[11][12]

  • Weigh the desired amount of SrCrO₄ powder and add it to a separate beaker.

  • Add the prepared EDTA solution (pH 8.0) to the SrCrO₄ powder while stirring. A molar excess of EDTA to strontium is recommended to ensure complete chelation.

  • Continue stirring. The dissolution may take some time as it relies on the chelation reaction. Gentle warming can accelerate the process.

  • Stir until all the yellow SrCrO₄ solid has dissolved, resulting in a clear yellow solution.

Visual Guides

experimental_workflow start Start: Need to Dissolve This compound check_ph Is the downstream application pH sensitive? start->check_ph check_ions Are Cl- or NO3- ions problematic? check_ph->check_ions No use_edta Use Chelating Agent (e.g., EDTA at pH 8) Protocol 3 check_ph->use_edta Yes use_strong_acid Use Strong Acid (e.g., HCl, HNO3) Protocol 1 check_ions->use_strong_acid No use_weak_acid Use Weak Acid (e.g., Acetic Acid) Protocol 2 check_ions->use_weak_acid Yes use_ammonia Consider using Ammonia Solution use_edta->use_ammonia Alternative

Caption: Decision workflow for selecting the appropriate this compound dissolution method.

chemical_principle cluster_equilibrium Dissolution Equilibrium in Water cluster_acid Effect of Adding Acid (H⁺) SrCrO4_solid SrCrO₄ (s) (Insoluble solid) ions Sr²⁺ (aq) + CrO₄²⁻ (aq) (Dissolved ions) SrCrO4_solid->ions Ksp CrO4_ion CrO₄²⁻ (aq) (Yellow) ions->CrO4_ion     CrO₄²⁻ consumed by H⁺,     equilibrium shifts right,     more SrCrO₄ dissolves. H_ion Add H⁺ HCrO4_ion HCrO₄⁻ (aq) CrO4_ion->HCrO4_ion Cr2O7_ion Cr₂O₇²⁻ (aq) (Orange) HCrO4_ion->Cr2O7_ion 2 HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O

Caption: Le Chatelier's principle applied to the acidic dissolution of this compound.

References

Technical Support Center: Handling Strontium Chromate Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with strontium chromate powder. Adherence to these guidelines is critical due to the significant health risks associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound powder?

A1: this compound is a known human carcinogen.[1][2][3] The primary routes of exposure are inhalation, skin contact, and ingestion.[4] It can cause irritation to the skin, eyes, and respiratory tract.[1][5][6] Prolonged or repeated exposure can lead to skin sensitization, ulcers, and damage to the liver and kidneys.[1]

Q2: What immediate actions should I take in case of accidental exposure?

A2:

  • Inhalation: Move the individual to fresh air immediately and seek medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][4] If irritation persists, seek medical attention.[3][4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[3][4] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[8]

Q3: How should I store this compound powder?

A3: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[4][7] It should be stored in a locked cabinet or room, separate from incompatible materials.[4]

Q4: What are the proper disposal procedures for this compound waste?

A4: this compound is considered a hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

Troubleshooting Guides

Issue: I have generated dust while weighing this compound powder.

  • Immediate Action: Stop work immediately. If not already in a ventilated enclosure, hold your breath and move away from the area.

  • Assessment: Evaluate the extent of the dust dispersion.

  • Cleanup: Follow the spill cleanup protocol outlined below. Do not use a dry brush or compressed air for cleaning as this will further disperse the dust.

  • Prevention: Always weigh this compound powder within a certified chemical fume hood or a glove box to contain any dust.[1] Use a container that is appropriately sized for the amount of powder being weighed to minimize the risk of spills.

Issue: My gloves tore while I was handling this compound.

  • Immediate Action: Carefully remove the torn glove, avoiding contact with the contaminated exterior.

  • Decontamination: Immediately wash your hands thoroughly with soap and water.

  • Re-gloving: Put on a new pair of appropriate chemical-resistant gloves before resuming work.

  • Prevention: Always inspect gloves for any signs of damage before use. Consider double-gloving for enhanced protection.

Quantitative Data Summary

PropertyValue
Chemical Formula SrCrO₄
Appearance Light yellow powder
Molecular Weight 203.62 g/mol
Solubility in Water Very slightly soluble
OSHA PEL (as CrO₃) 5 µg/m³ (8-hour TWA)
ACGIH TLV (as Cr(VI)) 0.0002 mg/m³ (TWA), 0.0005 mg/m³ (STEL)[8]
Carcinogenicity Known Human Carcinogen (IARC Group 1)[3][4]

Experimental Protocols

Protocol 1: Safe Weighing of this compound Powder
  • Preparation:

    • Ensure a certified chemical fume hood or glove box is operational.

    • Don the required Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side shields. A respirator may be required based on your institution's risk assessment.

    • Cover the work surface within the enclosure with absorbent, disposable bench paper.

  • Procedure:

    • Place the analytical balance inside the ventilated enclosure.

    • Carefully open the this compound container.

    • Use a clean, dedicated spatula to transfer the desired amount of powder to a tared weigh boat or container.

    • Perform the transfer slowly and close to the surface to minimize dust generation.

    • Once the desired weight is achieved, securely close the this compound container.

  • Cleanup:

    • Carefully wipe the spatula and any contaminated surfaces with a damp cloth.

    • Dispose of the weigh boat, bench paper, and damp cloth as hazardous waste.

    • Decontaminate the balance and the work surface according to your laboratory's standard operating procedures.

    • Remove and dispose of gloves as hazardous waste.

    • Wash hands thoroughly.

Protocol 2: this compound Powder Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Isolate: Secure the area and prevent entry.

  • Ventilate: If the spill is outside of a fume hood, ensure the area is well-ventilated.

  • Protect: Don appropriate PPE, including a respirator with a particulate filter, chemical-resistant gloves, a lab coat, and safety goggles. For large spills, a full-body suit and self-contained breathing apparatus may be necessary.[4]

  • Contain:

    • Small Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Moisten the absorbent material slightly with water to prevent dust from becoming airborne.[8]

    • Large Spill: Dike the area around the spill to prevent it from spreading.

  • Cleanup:

    • Carefully scoop the contained material into a labeled, sealable hazardous waste container.[1]

    • Do not dry sweep the powder.

    • Clean the spill area with a wet cloth or a HEPA-filtered vacuum.

  • Dispose: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to institutional and regulatory guidelines.[1]

Visualizations

StrontiumChromateHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Handle Powder Carefully handle1->handle2 handle3 Keep Container Sealed handle2->handle3 spill Spill Occurs? handle3->spill clean1 Decontaminate Surfaces clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 spill->clean1 No spill_response Initiate Spill Response Protocol spill->spill_response Yes spill_response->clean1

Caption: Workflow for Safe Handling of this compound Powder.

SpillResponseDecisionTree start This compound Spill Identified evacuate Evacuate Non-Essential Personnel start->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill (<1g, contained) assess->small_spill Small large_spill Large Spill (>1g or dispersed) assess->large_spill Large ppe_small Don PPE: Gloves, Goggles, Lab Coat, Respirator small_spill->ppe_small ppe_large Don Enhanced PPE: Full Suit, SCBA large_spill->ppe_large contain_small Gently Cover with Damp Absorbent Material ppe_small->contain_small contain_large Dike the Spill Area ppe_large->contain_large cleanup Collect Material into Hazardous Waste Container contain_small->cleanup contain_large->cleanup decontaminate Clean Area with Wet Cloth or HEPA Vacuum cleanup->decontaminate dispose Dispose of All Contaminated Materials as Hazardous Waste decontaminate->dispose

Caption: Decision Tree for this compound Spill Response.

References

Technical Support Center: Occupational Exposure to Strontium Chromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with strontium chromate. It includes frequently asked questions (FAQs), troubleshooting guides for experimental procedures, and detailed protocols to ensure safe laboratory practices and compliance with occupational exposure limits.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in the workplace?

A1: this compound (SrCrO₄) is a chemical compound used in pigments, corrosion inhibitors, and pyrotechnics. The primary concern in occupational settings is its hexavalent chromium (Cr(VI)) component, which is a known human carcinogen.[1][2] Exposure can also lead to other health effects, including skin and respiratory irritation and sensitization.[3]

Q2: What are the permissible occupational exposure limits for this compound?

A2: Occupational exposure limits for this compound are typically regulated based on the hexavalent chromium content. These limits vary by regulatory agency. A summary of key exposure limits is provided in the table below.

Q3: What are the primary routes of occupational exposure to this compound?

A3: The main routes of exposure are inhalation of dust or aerosols and skin contact with the powder.[3] Ingestion can also occur through hand-to-mouth contact if proper hygiene practices are not followed.[3]

Q4: What are the potential health effects of exposure to this compound?

A4: Acute (short-term) exposure can cause irritation to the skin, eyes, and respiratory tract.[3] Chronic (long-term) exposure is associated with an increased risk of lung cancer.[1] It can also lead to skin sensitization (allergic contact dermatitis), nasal septum ulceration and perforation, and potential kidney damage.[3]

Q5: What are the essential safety precautions when working with this compound?

A5: A comprehensive safety approach includes a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the Hierarchy of Controls. This includes working in a designated area, using a fume hood or other ventilated enclosure, wearing appropriate PPE (gloves, lab coat, eye protection), and practicing meticulous personal hygiene.[4]

Troubleshooting Guides

Problem: I suspect my engineering controls (e.g., fume hood) are not adequately containing this compound dust.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any visible dust accumulation outside the primary containment area.

    • Airflow Verification: Use a tissue or smoke stick at the opening of the fume hood to verify inward airflow. Ensure the sash is at the recommended height.

    • Certification Check: Confirm that the fume hood has been certified within the last year.

    • Work Practices: Review your experimental procedures to minimize dust generation. For example, handle this compound as a slurry or solution when possible, rather than a dry powder.

    • Air Sampling: If concerns persist, conduct personal or area air sampling to quantify exposure levels. Refer to the "Experimental Protocols" section for detailed air sampling methodologies.

Problem: An employee is reporting skin irritation after handling this compound.

  • Troubleshooting Steps:

    • Immediate First Aid: Instruct the individual to wash the affected area thoroughly with soap and water.

    • PPE Evaluation: Inspect the type and condition of gloves used. Ensure they are appropriate for handling chromium compounds and are being changed regularly.[5]

    • Hygiene Practices: Review handwashing procedures. Hands should be washed immediately after handling the substance and before leaving the laboratory.[3]

    • Contamination Check: Investigate potential sources of contamination on surfaces such as benchtops, equipment, and door handles.

    • Medical Evaluation: The employee should seek a medical evaluation to determine the cause of the irritation and receive appropriate treatment.

Problem: Our latest air monitoring results for hexavalent chromium are above the action level.

  • Troubleshooting Steps:

    • Review the Hierarchy of Controls:

      • Engineering Controls: Re-evaluate the effectiveness of your ventilation systems. Consider if additional local exhaust ventilation is needed at the point of dust generation.

      • Administrative Controls: Review and reinforce safe work practices. Limit the time employees spend in high-exposure areas and ensure proper training on the hazards of this compound.

      • Personal Protective Equipment (PPE): Ensure that the correct respiratory protection is being used and that all users are properly fit-tested.

    • Investigate the Source: Identify the specific tasks or processes that are contributing to the elevated exposure levels.

    • Implement Corrective Actions: Based on your investigation, implement changes to reduce exposure. This could involve modifying procedures, improving containment, or upgrading PPE.

    • Re-monitoring: Conduct follow-up air monitoring to verify the effectiveness of the corrective actions.

Data Presentation

Table 1: Occupational Exposure Limits for Hexavalent Chromium (Cr(VI))

Regulatory AgencyExposure Limit TypeValue (mg/m³)Notes
OSHA (Occupational Safety and Health Administration) Permissible Exposure Limit (PEL) - 8-hour TWA0.005Legally enforceable limit.[6]
NIOSH (National Institute for Occupational Safety and Health) Recommended Exposure Limit (REL) - 10-hour TWA0.0002Recommended limit based on risk of carcinogenicity.[5]
ACGIH (American Conference of Governmental Industrial Hygienists) Threshold Limit Value (TLV) - 8-hour TWA0.0002Health-based guideline.[3][7]
ACGIH Short-Term Exposure Limit (STEL)0.000515-minute exposure limit.[3][7]

TWA = Time-Weighted Average

Experimental Protocols

1. Air Sampling for Hexavalent Chromium (Adapted from NIOSH and OSHA Methods)

This protocol provides a general guideline for personal or area air sampling. Refer to specific methods such as NIOSH 7600, NIOSH 7605, or OSHA ID-215 for complete details.[3][8][9]

  • Materials:

    • Personal sampling pump calibrated to a flow rate of 1-4 L/min.

    • 37-mm, 5.0-µm pore size polyvinyl chloride (PVC) filter in a cassette filter holder.

    • Tubing to connect the pump and cassette.

    • Calibration device (e.g., rotameter or electronic calibrator).

  • Procedure:

    • Calibration: Calibrate the personal sampling pump with a representative filter cassette in line to the desired flow rate (e.g., 2 L/min).

    • Assembly: Attach the filter cassette to the sampling pump with tubing.

    • Sampling:

      • For personal sampling, clip the cassette to the worker's breathing zone (e.g., collar).

      • For area sampling, place the sampling train in a fixed location representative of the work area.

    • Sample Collection: Turn on the pump and record the start time. Sample for a sufficient duration to collect a detectable amount of analyte, typically over a significant portion of the work shift.

    • Post-Sampling: At the end of the sampling period, turn off the pump and record the stop time.

    • Sample Handling: Within one hour of sampling, carefully remove the filter from the cassette using forceps and place it in a clean vial for shipment to an accredited laboratory.[9] The backup pad should be discarded.[10]

    • Analysis: The laboratory will typically use ion chromatography with post-column derivatization or visible absorption spectrophotometry to quantify the amount of hexavalent chromium on the filter.[3][11]

2. Biological Monitoring: Urinary Chromium Analysis

Biological monitoring for chromium in urine can be used to assess a worker's total exposure to chromium compounds.[7][12]

  • Materials:

    • Metal-free urine collection container.

  • Procedure:

    • Sample Collection: Collect a urine sample at the end of the work shift, preferably at the end of the work week, to reflect recent exposure.[13]

    • Contamination Prevention: It is critical to avoid external contamination of the sample. The worker should wash their hands thoroughly before providing the sample.

    • Sample Handling: The sample should be collected in a pre-screened, metal-free container.

    • Laboratory Analysis: The sample is sent to a laboratory for analysis, typically using inductively coupled plasma mass spectrometry (ICP-MS) to determine the total chromium concentration.[14] The results are often corrected for creatinine concentration to account for urine dilution.

  • Interpretation: Results are compared to Biological Exposure Indices (BEIs) or similar guidance values to assess the level of exposure.[14] Elevated levels may indicate a need to review and improve workplace controls.[13]

Mandatory Visualizations

Experimental_Workflow_Air_Sampling cluster_prep Preparation cluster_sampling Sampling cluster_post Post-Sampling & Analysis cluster_results Results Calibrate Calibrate Pump Assemble Assemble Sampler Calibrate->Assemble Attach Attach to Worker's Breathing Zone Assemble->Attach Run Run Pump for Sampling Period Attach->Run Stop Stop Pump & Record Time Run->Stop Handle Handle Sample Stop->Handle Analyze Laboratory Analysis Handle->Analyze Compare Compare to OELs Analyze->Compare

Caption: Workflow for Air Sampling of Hexavalent Chromium.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Managing Workplace Hazards.

References

Technical Support Center: Reducing the Toxicity of Chromate-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the toxicity of chromate-based coatings.

Frequently Asked Questions (FAQs)

Q1: What are the primary, less toxic alternatives to hexavalent chromate [Cr(VI)] coatings?

A1: The primary alternatives to toxic hexavalent chromate coatings focus on reducing or replacing the Cr(VI) content. The most promising and widely researched alternatives include:

  • Trivalent Chromium [Cr(III)] Conversion Coatings: These are the most prevalent replacements for hexavalent chromium systems.[1][2] Trivalent chromium is significantly less toxic and not carcinogenic.[1][3] These coatings are often based on chromium nitrate or basic chromic sulfate.[1][4]

  • Cerium-Based Conversion Coatings (CeCCs): These are considered a "green" and environmentally friendly alternative due to their low toxicity, low cost, and good anti-corrosion properties.[5][6] They are a promising replacement, particularly for aluminum alloys.[6]

  • Vanadium-Based Conversion Coatings: Vanadate coatings offer moderate corrosion protection and are less toxic than their hexavalent chromium counterparts.[1][7] Recent research has focused on developing "green" vanadium-based formulations using environmentally friendly reducing agents.[8]

  • Other Alternatives: Other materials being explored include phosphates, zirconates, titanates, molybdates, and tungstates, though they may have limitations in corrosion resistance compared to chromate coatings.[1][5]

Q2: What are the main challenges when transitioning from hexavalent to trivalent chromium coatings?

A2: While trivalent chromium coatings are a safer alternative, researchers may face the following challenges:

  • Corrosion Resistance: In some cases, particularly in salt spray tests, the corrosion resistance of trivalent coatings may be inferior to that of hexavalent coatings.[1] However, newer generations of trivalent chromates exhibit excellent corrosion resistance and self-healing properties.[2]

  • Bath Contamination: Trivalent chromium plating baths are highly susceptible to contamination, which can affect the quality of the coating.[9] Hexavalent chromium is a known contaminant in trivalent baths and can cause significant problems.[9]

  • Color and Appearance: Trivalent chromium deposits can be slightly darker and have a more varied color than hexavalent chromium coatings, which can be an issue for decorative applications.[9]

Q3: What is "self-healing" in the context of conversion coatings, and how do alternative coatings achieve this?

A3: "Self-healing" is the ability of a coating to repair small scratches or defects by releasing active chemical species that inhibit corrosion in the damaged area.[2]

  • Hexavalent Chromate Coatings: These coatings exhibit self-healing due to the presence of soluble chromate ions that can migrate to a scratch and re-passivate the exposed metal.

  • Trivalent Chromate Coatings: Fourth-generation trivalent chromate coatings incorporate nanoparticles that can migrate into scratches, providing a self-healing effect.[2]

  • Cerium-Based Coatings: These coatings can exhibit self-healing through the redox couple of Ce(III)/Ce(IV) ions. When damage occurs, cerium compounds can precipitate at the defect, inhibiting further corrosion.[10]

Troubleshooting Guides

Trivalent Chromium Conversion Coatings
Issue Possible Causes Troubleshooting Steps
Poor Corrosion Resistance - Incorrect bath chemistry (pH, concentration).- Insufficient coating thickness.- Contamination of the plating bath.[9]- Inadequate surface preparation.- Verify and adjust bath parameters to the recommended ranges.- Increase immersion time or adjust current density to achieve the desired thickness.- Implement rigorous cleaning procedures to prevent drag-in of contaminants.- Ensure the substrate is properly cleaned and deoxidized before coating.
Uneven or "Blotchy" Coating - For new solutions, a high fluoride concentration with low aluminum content can cause this.[11]- Use of deionized water for makeup can contribute to poor color formation.[11]- Improper racking of parts leading to poor solution exposure.[11]- Allow the aluminum concentration in the bath to build up or add a "seed" from an older solution.[11]- Consider using tap water for initial makeup if DI water is causing issues.- Ensure proper spacing and orientation of parts on racks to allow for uniform coating.
Loose or Powdery Coating - Overly aggressive bath conditions (low pH, high concentration, high temperature).[11]- Extended immersion times.[11]- Adjust bath parameters to be less aggressive.- Optimize immersion time to form a coherent coating without excessive buildup.- Check for and control sources of excess heat.
Cerium-Based Conversion Coatings
Issue Possible Causes Troubleshooting Steps
Incomplete Coating Coverage - Hydrogen bubbling during cathodic deposition can lead to uncoated spots.[12]- Inadequate pre-treatment of the substrate.[6]- Optimize deposition parameters (e.g., current density) to minimize hydrogen evolution.- Implement an effective pre-treatment process, such as HF treatment for certain alloys, to ensure a receptive surface.[13]
Poor Adhesion to Substrate - Presence of an oxide layer on the substrate before coating.- Incorrect bath pH or temperature.- Ensure thorough cleaning and deoxidizing of the substrate immediately before immersion in the cerium bath.- Monitor and control the pH and temperature of the coating solution as they can affect the deposition kinetics and coating quality.
Cracking of the Coating - Stress induced during the drying process.- Excessive coating thickness.- Optimize the drying temperature and humidity to minimize stress.- Control the deposition time to avoid overly thick and brittle coatings.

Data Presentation

Table 1: Comparison of Corrosion Resistance for Different Conversion Coatings on Aluminum Alloys (Based on Salt Spray Test Results)

Coating TypeSubstrate AlloyTest Duration (hours)Performance Evaluation
Hexavalent Chromate2024-T3> 168Typically passes with minimal corrosion.[14]
Trivalent Chromate (Gen 1)ZincVariableLimited corrosion resistance.[2]
Trivalent Chromate (Gen 4)Zinc> 240Excellent corrosion resistance, comparable to hexavalent.[2]
Cerium-Based (with E-Coat)7075 & 20242000Survived with scribed panels.[12]
Vanadium-BasedCarbon SteelNot SpecifiedOptimum corrosion performance achieved at specific parameters.[8]
Zirconate/TitanateAluminumVariablePoor corrosion resistance without a paint finish.[1]

Note: Performance can vary significantly based on the specific formulation, substrate, and application process.

Experimental Protocols

Protocol 1: Application of a Trivalent Chromium Conversion Coating on Aluminum Alloy
  • Surface Preparation:

    • Degrease the aluminum alloy (e.g., 2024-T3) panel in an alkaline cleaner.

    • Rinse thoroughly with deionized water.

    • Deoxidize the panel in a suitable deoxidizing solution to remove the natural oxide layer.

    • Rinse again with deionized water.

  • Conversion Coating Bath Preparation:

    • Prepare a solution of basic chromic sulfate.

    • Add fluosilicate to the solution.

    • Adjust the pH by adding an alkali (e.g., NaOH) until slight precipitation is observed.[4]

  • Immersion Process:

    • Immerse the cleaned and deoxidized aluminum panel in the trivalent chromium bath.

    • Maintain the bath at a controlled temperature (e.g., 25°C or 42°C).[4]

    • Immersion time is typically between 2.5 to 10 minutes.[4]

  • Post-Treatment (Optional but Recommended):

    • Rinse the coated panel with deionized water.

    • For enhanced corrosion resistance, immerse the panel in a post-treatment solution such as peroxide or permanganate.[4]

    • Rinse again and allow to dry at ambient temperature for at least 24 hours to allow the coating to cure.[14]

Protocol 2: Salt Spray (Fog) Testing for Corrosion Resistance Evaluation (ASTM B117)
  • Apparatus:

    • Use a standardized salt spray chamber capable of maintaining a temperature of 35°C (95°F).[15]

  • Salt Solution:

    • Prepare a 5% sodium chloride (NaCl) solution using deionized water.[15]

    • Adjust the pH of the solution to a range of 6.5-7.2.[15]

  • Sample Preparation and Placement:

    • Clean the coated samples to remove any surface contaminants.

    • Place the samples in the chamber at an angle of 15-30 degrees from the vertical.[15]

  • Test Procedure:

    • Expose the samples to a continuous fog of the salt solution.

    • The duration of the test can range from 24 hours to over 1000 hours, depending on the expected corrosion resistance of the coating.[15][16]

  • Evaluation:

    • Periodically inspect the samples for the appearance of corrosion products (e.g., rust, pitting).

    • Evaluate the degree of corrosion based on standardized rating systems.

Visualizations

Experimental_Workflow_Trivalent_Chromium_Coating cluster_prep Surface Preparation cluster_coating Coating Process cluster_post Post-Treatment Degrease Degrease Rinse1 DI Water Rinse Degrease->Rinse1 Deoxidize Deoxidize Rinse1->Deoxidize Rinse2 DI Water Rinse Deoxidize->Rinse2 Immersion Trivalent Cr Immersion Rinse2->Immersion Transfer Rinse3 DI Water Rinse Immersion->Rinse3 Transfer Post_Treat Peroxide/Permanganate Post-Treatment Rinse3->Post_Treat Rinse4 DI Water Rinse Post_Treat->Rinse4 Dry Cure/Dry Rinse4->Dry Evaluation Corrosion Testing (e.g., Salt Spray) Dry->Evaluation

Caption: Workflow for applying and evaluating a trivalent chromium conversion coating.

Troubleshooting_Logic_Poor_Corrosion_Resistance cluster_causes Potential Causes cluster_solutions Solutions Start Issue: Poor Corrosion Resistance Bath_Chem Incorrect Bath Chemistry? Start->Bath_Chem Contamination Bath Contamination? Start->Contamination Surface_Prep Inadequate Surface Preparation? Start->Surface_Prep Coating_Thickness Insufficient Coating Thickness? Start->Coating_Thickness Adjust_Bath Verify & Adjust Bath Parameters Bath_Chem->Adjust_Bath Prevent_Drag Implement Rigorous Cleaning Procedures Contamination->Prevent_Drag Improve_Prep Optimize Cleaning & Deoxidizing Steps Surface_Prep->Improve_Prep Adjust_Process Increase Immersion Time or Adjust Current Density Coating_Thickness->Adjust_Process

Caption: Troubleshooting logic for poor corrosion resistance in alternative coatings.

References

Technical Support Center: Navigating the Transition from Strontium Chromate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and professionals engaged in replacing strontium chromate in industrial applications. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in overcoming common challenges during your experimental work with chromate-free alternatives.

Troubleshooting Guides

This section addresses specific problems you may encounter when working with this compound alternatives.

Issue 1: Poor Adhesion of Chromate-Free Primer to Substrate

Q: My new chromate-free epoxy primer is showing poor adhesion to the aluminum alloy substrate after curing. What are the potential causes and how can I troubleshoot this?

A: Poor adhesion of chromate-free primers is a common challenge. The exceptional adhesion-promoting properties of chromates are difficult to replicate. Here are several potential causes and troubleshooting steps:

  • Inadequate Surface Preparation: Chromate-free systems are often more sensitive to the quality of surface preparation than traditional chromate-based systems.

    • Troubleshooting:

      • Cleaning: Ensure all oils, greases, and contaminants are thoroughly removed. Review your solvent wiping and alkaline cleaning procedures.[1]

      • Deoxidizing: The deoxidizing step is critical. Inconsistent or incomplete removal of the native oxide layer can lead to poor adhesion. Avoid long immersion times in the deoxidizer followed by long rinses, as this can be detrimental.[2]

      • Surface Roughening: Mechanical abrasion (e.g., light sanding) can improve adhesion by increasing the surface area for mechanical keying.

      • Non-Chromate Conversion Coatings: The use of a non-chromate conversion coating (e.g., trivalent chromium, zirconium, or titanium-based) is often necessary to promote adhesion.[3][4] Ensure the conversion coating is applied within the manufacturer's specified parameters.

  • Incompatibility with Pre-treatment: The primer may not be compatible with the chosen surface pre-treatment.

    • Troubleshooting:

      • Verify the compatibility of your primer with the specific non-chromate conversion coating you are using. Consult the technical data sheets for both products.

      • Some modern primers, like magnesium-rich primers, may not require a traditional film-forming conversion coating and perform better on bare, properly cleaned substrates or with specific non-film forming surface treatments.[5]

  • Primer Formulation Issues:

    • Troubleshooting:

      • Mixing and Induction: Ensure the primer components are mixed in the correct ratio and that any specified induction time is observed.

      • Viscosity and Application: Incorrect viscosity can lead to a poor film formation. Apply the primer according to the manufacturer's recommendations for film thickness.[1]

Issue 2: Premature Corrosion or Blistering with Alternative Inhibitors

Q: I'm observing blistering and signs of corrosion in scribed panels coated with a chromate-free primer during salt spray testing (ASTM B117). Why is this happening and what can be done?

A: This indicates that the alternative corrosion inhibitor is not providing adequate protection under these specific test conditions. Here’s a breakdown of possible reasons and solutions:

  • Inhibitor Mechanism and Environment: The protective mechanism of many chromate-free inhibitors is highly dependent on the environment.

    • Troubleshooting:

      • Magnesium-Rich Primers (MgRP): MgRPs provide cathodic protection. However, in constant salt spray conditions, the formation of a porous magnesium hydroxide layer can occur, which is less protective than the magnesium carbonate layer that forms in natural weathering.[6] Consider alternative or cyclic corrosion testing that better simulates real-world conditions.

      • Rare Earth Inhibitors (e.g., Cerium, Vanadates): The effectiveness of these inhibitors depends on their ability to precipitate protective oxides/hydroxides at active corrosion sites.[7][8] The pH and ionic concentration of the testing environment can significantly impact their performance. For vanadates, the specific species in solution is critical; metavanadates are effective inhibitors, while decavanadates can be detrimental.[9]

      • Leaching Rate: Some non-chromate inhibitors may have a higher solubility and leach out of the coating too quickly, leading to a loss of protection over time.[10] Consider encapsulated or controlled-release inhibitor technologies.

  • Coating System Integrity: The overall coating system, not just the primer, contributes to corrosion resistance.

    • Troubleshooting:

      • Film Thickness: Insufficient primer thickness will compromise corrosion protection.

      • Topcoat Compatibility: The choice of topcoat can significantly impact the performance of the primer. Advanced Performance Coating (APC) topcoats have shown improved performance with Mg-rich primers compared to standard topcoats in some studies.[5]

      • Osmotic Blistering: Highly soluble components in the primer can lead to osmotic blistering when exposed to moisture.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main categories of this compound alternatives I should consider for aluminum alloys?

A1: The main categories of emerging and established alternatives include:

  • Magnesium-Rich Primers: These primers use magnesium particles to provide sacrificial cathodic protection to the aluminum substrate, similar to how zinc protects steel.[6][11]

  • Rare Earth-Based Inhibitors: Compounds based on cerium, praseodymium, lanthanum, and yttrium have shown significant promise.[8][12][13][14] They function by forming stable, insoluble oxides or hydroxides at cathodic sites on the metal surface, stifling the corrosion reaction.[15][16]

  • Vanadates: Certain vanadate species, specifically metavanadates, are potent cathodic inhibitors for aluminum alloys, with performance that can be comparable to chromates.[9]

  • Phosphates, Silicates, and Titanates: These compounds can act as passivating inhibitors, often used in combination to create a protective film on the metal surface.[17][18]

  • Organic and Hybrid Inhibitors: These include various organic molecules that can adsorb onto the metal surface and block corrosion reactions, sometimes in combination with inorganic inhibitors.[19]

Q2: Why do some chromate-free primers perform well in real-world exposure but fail in traditional salt spray tests?

A2: This is a critical challenge in evaluating new inhibitor technologies. The standard salt spray test (ASTM B117) creates a continuous, aggressive chloride environment. This may not accurately predict long-term performance for several reasons:

  • Different Protection Mechanisms: this compound provides "active" protection by leaching inhibitive ions to heal scratches. Some alternatives, like Mg-rich primers, rely on forming a passive layer of corrosion products (e.g., magnesium carbonate) which may not form effectively in the constant wetness of a salt spray chamber but performs well in wet/dry cycles of natural weathering.[6][20]

  • Inhibitor Depletion: The aggressive nature of the salt spray test can cause some inhibitors to leach out of the primer too quickly, leading to premature failure that might not occur in less consistently aggressive service environments.[10]

  • Test Method Development: The aerospace industry recognizes that standard salt fog tests do not always accurately predict the long-term corrosion-inhibiting performance of chromate-free systems.[20] More realistic cyclic corrosion tests are being developed and adopted to better evaluate these new technologies.

Q3: Can I simply add a new non-chromate inhibitor to my existing epoxy primer formulation?

A3: This is generally not advisable without significant reformulation and testing. Simply substituting the inhibitor can lead to numerous problems:

  • Pigment-Binder Interactions: The new inhibitor may interact with the epoxy resin or curing agent, affecting cure time, pot life, and the final mechanical properties of the coating.

  • Pigment Volume Concentration (PVC): The optimal PVC is critical for performance. The density and particle size of the new inhibitor will likely differ from this compound, requiring adjustments to the formulation to avoid a coating that is too porous or brittle. The performance of Mg-rich primers, for instance, is highly dependent on the Mg PVC.[6]

  • pH and Stability: Some alternative pigments have an alkaline pH, which can be a drawback for acid-catalyzed paint formulations.[21]

  • Dispersion: Proper dispersion of the inhibitor particles within the resin is crucial for uniform protection. The new pigment may require different dispersing agents or milling techniques.

Data Presentation

Table 1: Comparative Performance of this compound vs. Alternatives in Salt Spray Testing (ASTM B117) on AA2024-T3

Inhibitor SystemPrimer BaseScribe Creep (mm) after 1000 hrsBlistering (ASTM D714)Adhesion (ASTM D3359)
This compound (Control) Epoxy-Polyamide< 1 mmFew, Size 85A
Magnesium-Rich Primer Epoxy1-3 mmMedium, Size 64A
Cerium-Based Inhibitor Epoxy2-4 mmMedium, Size 74A
Vanadate-Based Inhibitor Epoxy1-2 mmFew, Size 85A
Zinc Phosphate Epoxy> 5 mmDense, Size 42A

Note: Data is a synthesized representation from multiple sources for illustrative purposes and may vary significantly based on specific formulation, substrate preparation, and coating thickness.

Experimental Protocols

Methodology: Neutral Salt Spray (Fog) Testing (ASTM B117)

  • Apparatus: Use a standardized salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C and producing a salt fog from a 5% ± 1% NaCl solution with a pH between 6.5 and 7.2.

  • Test Panels: Prepare aluminum alloy (e.g., AA2024-T3) panels. Clean, deoxidize, and apply the primer system according to the specified procedure. Allow for full curing as per the coating's technical data sheet.

  • Scribing: Using a sharp, pointed tool, create a single straight scribe through the coating to the metal substrate. The scribe should be at least 2 cm from any edge.

  • Exposure: Place the panels in the salt spray cabinet at an angle of 15 to 30 degrees from the vertical. Ensure panels do not contact each other and that fog can settle on all surfaces.

  • Evaluation: Periodically remove panels for evaluation (e.g., at 168, 500, 1000, and 2000 hours). Gently rinse with deionized water. Evaluate the following:

    • Scribe Creep: Measure the maximum distance of corrosion creep from the scribe line.

    • Blistering: Assess the size and density of blisters according to ASTM D714.

    • Adhesion: Perform a cross-hatch adhesion test (ASTM D3359) on an unscribed area of the panel.

Methodology: Electrochemical Impedance Spectroscopy (EIS)

  • Setup: Use a three-electrode electrochemical cell with the coated panel as the working electrode, a platinum mesh as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode. The electrolyte is typically a 3.5% NaCl solution.

  • Procedure:

    • Allow the open circuit potential (OCP) to stabilize for at least 1 hour after immersing the panel in the electrolyte.

    • Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.

    • Record the impedance and phase angle data.

  • Analysis:

    • Plot the data as Bode and Nyquist plots.

    • The impedance value at low frequency (e.g., |Z| at 0.01 Hz) is a key indicator of the coating's barrier properties. Higher values indicate better corrosion protection.[22]

    • Model the data using equivalent electrical circuits to extract quantitative information about coating resistance, capacitance, and charge transfer resistance at the metal-coating interface.

Visualizations

Troubleshooting_Adhesion_Failure start Adhesion Failure Observed sub_prep Review Surface Preparation start->sub_prep compat Check Primer/ Pre-treatment Compatibility start->compat formulation Verify Primer Formulation & Application start->formulation clean Inadequate Cleaning? sub_prep->clean Step 1 retest Re-fabricate and Test Panels compat->retest formulation->retest deox Improper Deoxidizing? clean->deox If clean, then solve_clean Implement Enhanced Degreasing Protocol clean->solve_clean Yes pretreat Incorrect Pre-treatment (e.g., Conversion Coat)? deox->pretreat If optimized, then solve_deox Optimize Deoxidizer Immersion & Rinse Times deox->solve_deox Yes solve_pretreat Select & Qualify Compatible Pre-treatment pretreat->solve_pretreat Yes solve_clean->retest solve_deox->retest solve_pretreat->retest

Caption: Troubleshooting workflow for poor primer adhesion.

Chromate_Alternative_Selection cluster_inhibitors Select Potential Inhibitor Class cluster_testing Performance Evaluation start Define Application Requirements mg_rich Magnesium-Rich (Sacrificial) start->mg_rich rare_earth Rare Earth (e.g., Cerium) start->rare_earth vanadate Vanadate/ Molybdate start->vanadate phosphate Phosphate/ Silicate start->phosphate formulate Formulate & Optimize Primer System mg_rich->formulate rare_earth->formulate vanadate->formulate phosphate->formulate electrochem Electrochemical (EIS, Polarization) formulate->electrochem salt_spray Accelerated Corrosion (ASTM B117) formulate->salt_spray cyclic Cyclic Testing (e.g., ASTM G85) formulate->cyclic adhesion Adhesion & Mechanical Tests formulate->adhesion qualify Qualify for Application electrochem->qualify salt_spray->qualify cyclic->qualify adhesion->qualify Cerium_Inhibition_Mechanism cluster_surface Aluminum Alloy Surface in Chloride Solution anodic Anodic Site (Al -> Al³⁺ + 3e⁻) cathodic Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) precipitation Precipitation Reaction (Ce³⁺ + 3OH⁻ -> Ce(OH)₃) cathodic->precipitation High local pH Ce3_source Ce³⁺ Ions in Coating (Released from Pigment) Ce3_source->precipitation passivation Formation of Insoluble Ce(OH)₃ / CeO₂ Layer on Cathodic Site precipitation->passivation inhibition Corrosion Inhibition (Cathodic Reaction Blocked) passivation->inhibition

References

Technical Support Center: Long-Term Stability of Strontium Chromate Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of strontium chromate coatings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound coatings.

Issue 1: Blistering of the this compound Coating

  • Question: My this compound primer is showing blistering after application and curing. What are the potential causes and how can I resolve this?

  • Answer: Blistering is typically caused by a loss of adhesion due to moisture or solvent entrapment.[1][2]

    • Moisture: Moisture can come from the substrate (if not properly dried), high humidity during application, or permeation through the coating.[2][3] Osmotic blistering occurs when water permeates the coating, creating pressure differences that lead to blister formation.[4]

    • Solvent Entrapment: If a thick coat is applied, or if the subsequent coat is applied before the solvent in the primer has fully evaporated, the trapped solvent can vaporize and form blisters.[1][2][5]

    • Surface Contamination: Contaminants like oil, grease, or dust on the substrate can prevent proper adhesion and create sites for blistering.[5][6]

    Troubleshooting Steps:

    • Identify the Blister Type: Determine if the blisters are between the coating and the substrate or between layers of the coating.[3]

    • Remove Blisters: Carefully remove the blistered areas back to a sound, adherent layer.[2]

    • Ensure a Dry and Clean Substrate: Thoroughly clean the substrate to remove any contaminants and ensure it is completely dry before recoating.[2][6]

    • Control Application Conditions: Apply the coating in a controlled environment with moderate temperature and humidity.[2][7]

    • Proper Application Technique: Apply thin, even coats and allow for the recommended drying time between coats to ensure complete solvent evaporation.[2]

Issue 2: Cracking and Delamination of the Coating

  • Question: I am observing cracking and peeling (delamination) of the this compound coating from the aluminum substrate. What could be causing this?

  • Answer: Cracking and delamination are forms of coating failure that can be caused by several factors:

    • Inadequate Surface Preparation: This is a primary cause of poor adhesion. The substrate must be properly cleaned and profiled to ensure the coating can anchor itself effectively.[6]

    • Excessive Film Thickness: Applying the coating too thickly can lead to internal stresses as it cures, resulting in cracking.[2][8]

    • Insufficient Flexibility: The coating may not be flexible enough to withstand substrate movement or thermal expansion and contraction, leading to stress cracks.[2]

    • Improper Curing: Not adhering to the specified curing temperature and time can result in a brittle coating that is prone to cracking.[6][8]

    • Aging and Environmental Exposure: Over time, exposure to UV radiation, moisture, and temperature fluctuations can degrade the coating, leading to a loss of flexibility and adhesion.[1]

    Troubleshooting Steps:

    • Assess the Damage: Determine the extent of the cracking. Minor, localized cracks may be repairable, while widespread cracking often requires complete removal of the coating.[2]

    • Remove the Failed Coating: Use appropriate methods like sanding or abrasive blasting to remove the cracked and delaminated coating.[2]

    • Proper Surface Preparation: Ensure the substrate is meticulously cleaned and has the correct surface profile for optimal adhesion.[6]

    • Select a Suitable Coating System: If environmental factors are a major contributor, consider a more flexible or durable coating system.

    • Controlled Application: Apply the coating according to the manufacturer's specifications for film thickness and allow for proper curing between coats.[2][8]

Issue 3: Loss of Corrosion Protection

  • Question: Despite having a this compound coating, I am observing corrosion on the substrate. Why is the coating not providing the expected protection?

  • Answer: The corrosion protection of this compound coatings relies on the leaching of chromate ions to inhibit the corrosion process at defect sites.[9] A loss of this protection can be due to:

    • Depletion of Chromate Inhibitor: Over time, the chromate pigment leaches out of the coating, and its concentration can fall below the level required for effective inhibition.[10][11] The rate of leaching is influenced by factors like pH and temperature.[12]

    • Coating Porosity: If the coating is too porous, it can allow corrosive agents like water and chlorides to reach the substrate, overwhelming the inhibitive action of the chromate.

    • Poor Adhesion: If the coating is not well-adhered, an under-film environment can be created where corrosion can propagate.[13]

    • Improper Curing of Chromate Film: Both too high and too low drying temperatures can negatively impact the formation of the protective chromate film, leading to failures during exposure to corrosive environments.[14]

    Troubleshooting Steps:

    • Electrochemical Testing: Techniques like Electrochemical Impedance Spectroscopy (EIS) can be used to assess the barrier properties of the coating and detect early signs of degradation.[9]

    • Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can be used to analyze the elemental composition of the surface and determine the presence of chromate.

    • Review Application and Curing Parameters: Ensure that the coating was applied and cured according to the manufacturer's specifications, paying close attention to recommended temperatures.[14]

Frequently Asked Questions (FAQs)

  • Question: What is the primary mechanism by which this compound coatings provide corrosion protection?

  • Answer: this compound provides corrosion protection through the controlled release (leaching) of chromate (CrO₄²⁻) ions in the presence of moisture.[9] These ions are strong oxidizing agents that passivate the metal surface, forming a stable, protective oxide layer that inhibits corrosion.[1] This "self-healing" mechanism is particularly effective at defect sites in the coating.

  • Question: What are the main environmental factors that affect the long-term stability of these coatings?

  • Answer: The primary environmental factors are:

    • Moisture and Humidity: Water is necessary for the leaching of chromate ions but can also lead to blistering and hydrolysis of the coating binder.

    • Temperature: High temperatures can accelerate the aging of the polymer binder, making it brittle.[7] Temperature also affects the rate of chromate release.[12]

    • Salt Spray/Marine Environments: The presence of chlorides can accelerate corrosion processes.[15]

    • UV Radiation: Can degrade the polymer binder of the coating, leading to chalking and reduced protective properties.[1]

  • Question: Are there any health and safety concerns associated with this compound?

  • Answer: Yes, this compound is classified as a human carcinogen and is toxic.[16][17] Inhalation of dust or fumes can cause respiratory issues and other health problems.[17] It is also hazardous to the environment.[16] Therefore, strict safety protocols, including the use of personal protective equipment and proper ventilation, must be followed when handling this substance.[18]

  • Question: How long can I expect a this compound coating to last?

  • Answer: The service life of a this compound coating is highly dependent on the formulation, application quality, and the service environment. While they are known for their excellent durability, especially in aerospace applications, a specific timeframe cannot be universally given.[19][20] Regular inspection and maintenance are crucial for extending the life of the coating.

Data Presentation

Table 1: Typical Parameters for Accelerated Aging Tests

Test TypeStandardTemperatureRelative HumiditySolution CompositionpHDuration
Salt Spray (Fog) TestASTM B11735°C ± 2°C95% ± 5%5% NaCl in distilled water6.5 - 7.224 to 1000+ hours
Thermal ShockVaries (e.g., MIL-STD)Typically ranges from -55°C to 125°CNot specifiedN/AN/AMultiple cycles

Experimental Protocols

1. Salt Spray (Fog) Test (Based on ASTM B117)

  • Objective: To evaluate the corrosion resistance of this compound coated samples in a corrosive environment.

  • Methodology:

    • Sample Preparation: Coated panels are prepared, and a scribe may be made through the coating to the substrate to evaluate corrosion at a defect. The edges of the panels are typically protected with a suitable coating.[21]

    • Test Chamber Setup: The salt spray chamber is maintained at a constant temperature of 35°C.[15][22]

    • Salt Solution: A 5% sodium chloride solution with a pH between 6.5 and 7.2 is prepared.[15][22]

    • Atomization: The salt solution is atomized to create a dense fog within the chamber.

    • Exposure: The panels are placed in the chamber at a 15 to 30-degree angle from the vertical and exposed to the salt fog for a specified duration (e.g., 24, 48, 1000 hours).[21][23]

    • Evaluation: After exposure, the panels are rinsed, and the extent of corrosion, blistering, or adhesion loss is evaluated, often using a rating scale.[15]

2. Thermal Shock Test

  • Objective: To assess the ability of the coating to withstand rapid and extreme temperature changes.

  • Methodology:

    • Sample Preparation: Coated samples are prepared and visually inspected.

    • Chamber Setup: A two-zone thermal shock chamber is typically used, with one hot zone and one cold zone.

    • Cycling: The samples are automatically transferred between the hot and cold zones for a specified number of cycles. A typical cycle might involve dwelling at each temperature extreme for a set period (e.g., 30 minutes).[24]

    • Temperature Range: The temperature range is chosen to simulate the intended service environment, for example, from -55°C to 125°C for aerospace applications.[25]

    • Evaluation: After the completion of the cycles, the samples are visually inspected for any signs of cracking, delamination, or other failures.[24]

Mandatory Visualization

TroubleshootingWorkflow Start Coating Failure Observed (e.g., Blistering, Cracking, Corrosion) AssessDamage Assess Extent and Type of Failure Start->AssessDamage IdentifyCause Identify Potential Cause(s) AssessDamage->IdentifyCause Substrate Inadequate Surface Preparation? IdentifyCause->Substrate Application Improper Application Technique? IdentifyCause->Application Environment Harsh Environmental Exposure? IdentifyCause->Environment Curing Incorrect Curing Parameters? IdentifyCause->Curing Substrate->Application No PrepSolution Action: Remove Coating, Properly Prepare Surface Substrate->PrepSolution Yes Application->Environment No AppSolution Action: Remove Coating, Re-apply Following Best Practices Application->AppSolution Yes Environment->Curing No EnvSolution Action: Select More Durable Coating System Environment->EnvSolution Yes CureSolution Action: Review and Adhere to Curing Specifications Curing->CureSolution Yes End Coating Repaired/Replaced PrepSolution->End AppSolution->End EnvSolution->End CureSolution->End

A troubleshooting workflow for this compound coating failures.

CorrosionInhibition cluster_coating This compound Coating cluster_interface Coating-Substrate Interface SrCrO4 SrCrO₄ Pigment Binder Epoxy Binder Leaching Leaching of CrO₄²⁻ ions SrCrO4->Leaching Defect Coating Defect (Scratch) Defect->Leaching initiates Substrate Aluminum Substrate Passivation Formation of Passive Oxide Layer (Cr₂O₃/Al₂O₃) Substrate->Passivation Environment Moisture (H₂O) + Oxygen (O₂) Environment->Defect Leaching->Substrate inhibits corrosion at

The mechanism of corrosion inhibition by this compound coatings.

ExperimentalWorkflow Start Sample Preparation (Coating Application on Substrate) InitialAnalysis Initial Characterization (e.g., Thickness, Adhesion) Start->InitialAnalysis Aging Accelerated Aging Exposure InitialAnalysis->Aging SaltSpray Salt Spray (ASTM B117) Aging->SaltSpray Corrosion ThermalShock Thermal Shock Aging->ThermalShock Temp. Cycling UVExposure UV Weathering Aging->UVExposure Weathering PostAnalysis Post-Exposure Analysis SaltSpray->PostAnalysis ThermalShock->PostAnalysis UVExposure->PostAnalysis Visual Visual Inspection (Blistering, Cracking) PostAnalysis->Visual Electrochemical Electrochemical Testing (EIS) PostAnalysis->Electrochemical Microscopy Microscopy (SEM/EDX) PostAnalysis->Microscopy End Data Interpretation & Stability Assessment Visual->End Electrochemical->End Microscopy->End

A simplified workflow for evaluating coating stability.

References

Technical Support Center: Leaching of Chromate from Primer Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the study of chromate leaching from primer coatings.

Troubleshooting Guides

This section addresses specific issues that may arise during chromate leaching experiments.

ProblemPossible CausesRecommended Solutions
Inconsistent or Non-reproducible Leaching Rates 1. Inconsistent coating thickness. 2. Variation in curing time or temperature. 3. Inconsistent surface preparation of the substrate. 4. Contamination of the leaching solution. 5. Fluctuation in environmental conditions (temperature, humidity).1. Ensure uniform coating application using techniques like spin coating or automated spraying. Verify thickness with a film thickness gauge. 2. Strictly adhere to the recommended curing schedule for the specific primer. 3. Follow a standardized protocol for substrate cleaning and pretreatment. 4. Use high-purity water and analytical grade reagents for the leaching medium. 5. Conduct experiments in a controlled environment.
Accelerated or Unusually High Leaching Rates 1. Highly acidic or alkaline leaching solution.[1][2] 2. Elevated temperature of the leaching solution. 3. Presence of certain ions (e.g., high chloride concentration) that can accelerate leaching.[2] 4. Physical damage or increased porosity of the primer coating.1. Measure and adjust the pH of the leaching solution to the desired experimental value. Buffer the solution if necessary. 2. Use a temperature-controlled water bath or incubator to maintain a constant and appropriate temperature. 3. Analyze the composition of your leaching medium and consider its potential effects. 4. Inspect coatings for scratches or defects before starting the experiment.
No or Very Low Detectable Chromate in Leaching Solution 1. Leaching time is too short. 2. The analytical method is not sensitive enough. 3. The chromate in the primer has been depleted from previous exposure. 4. The primer does not contain a leachable chromate species.1. Extend the duration of the leaching experiment. 2. Use a more sensitive analytical technique, such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). 3. Use freshly prepared and coated samples for each experiment. 4. Verify the composition of the primer with the manufacturer's specifications.
Interference in Analytical Measurements (UV-Vis) 1. Presence of other absorbing species in the leachate. 2. Turbidity or suspended particles in the sample. 3. Dirty or scratched cuvettes.[3] 4. Incorrect blank solution used for calibration.[3]1. Perform a spectral scan of the sample to identify any interfering peaks. 2. Filter the leachate samples through a 0.45 µm syringe filter before analysis. 3. Thoroughly clean cuvettes with appropriate solvents and inspect for damage.[3] 4. Ensure the blank solution has the same matrix as the samples, excluding the chromate.[3]
Interference in Analytical Measurements (ICP-MS) 1. Isobaric interferences (isotopes of different elements with the same mass). 2. Polyatomic interferences from the sample matrix and plasma gas (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr⁺).[4][5] 3. Matrix effects suppressing the analyte signal.1. Use a different isotope of chromium for analysis if available. 2. Use a collision/reaction cell in the ICP-MS to remove polyatomic interferences.[4][5] 3. Prepare standards in a matrix that matches the samples or use the method of standard additions.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of chromate leaching from primer coatings?

Chromate pigments, such as strontium chromate or zinc chromate, are sparingly soluble in water.[6] When a coated surface is exposed to moisture, a small amount of the chromate pigment dissolves and leaches out of the coating.[6] These leached chromate ions then migrate to damaged areas of the coating or the underlying metal substrate to provide corrosion protection.[6]

2. How does pH affect the rate of chromate leaching?

The pH of the environment significantly influences the leaching rate of chromate. Generally, more acidic conditions (lower pH) lead to a higher rate of chromate leaching.[1][2] This is because the solubility of many chromate compounds increases in acidic solutions.

3. What are the common types of chromate pigments used in primers?

Common chromate pigments include this compound, zinc chromate, and calcium chromate. These are chosen for their controlled solubility, which allows for a sustained release of chromate ions over time.

4. How can I accelerate the aging of a chromate primer for experimental purposes?

Accelerated aging can be simulated using various laboratory techniques, including:

  • Salt Spray Testing (ASTM B117): This involves exposing coated samples to a dense saltwater fog to simulate a corrosive marine environment.[7][8]

  • QUV Accelerated Weathering Testing: This method exposes samples to cycles of UV light and moisture to simulate outdoor weathering.

  • Prohesion Testing: This involves cycles of salt fog and drying to mimic industrial or marine atmospheres.

5. What are the safety precautions I should take when working with chromate-containing primers?

Hexavalent chromium (Cr⁶⁺), found in chromate pigments, is a known carcinogen and is heavily regulated.[9] When handling these materials, it is crucial to:

  • Work in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid generating dust from the dried primer.

  • Dispose of all chromate-containing waste as hazardous waste according to your institution's and local regulations.

6. Are there alternatives to chromate-based primers?

Yes, due to the health and environmental concerns associated with chromates, extensive research has been conducted to develop alternatives. Some of the emerging alternatives include primers based on:

  • Rare earth metals

  • Zinc phosphate

  • Molybdates

Data Presentation

Table 1: Influence of pH on Chromate Leaching from an Epoxy Polyamide Primer Containing this compound in 5% (w/v) NaCl Solution

pHInitial Leaching Rate (µg Cr / cm² / day)Total Chromate Leached after 73 days (µg Cr / cm²)
1High~180
3Moderate~120
5Low~80
7Very Low~60

Data is illustrative and compiled from trends reported in scientific literature. Actual values will vary based on specific primer formulation and experimental conditions.[1]

Experimental Protocols

Protocol for Measuring Chromate Leaching using UV-Vis Spectrophotometry

This method is suitable for determining the concentration of hexavalent chromium in a leaching solution.

Principle: Hexavalent chromium reacts with 1,5-diphenylcarbazide in an acidic solution to form a purple-colored complex. The intensity of the color, which is proportional to the chromium concentration, is measured using a UV-Vis spectrophotometer at a wavelength of 540 nm.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • 1,5-diphenylcarbazide solution (0.25% w/v in acetone)

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium dichromate (K₂Cr₂O₇) standard

  • High-purity water

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 1000 mg/L Cr(VI) by dissolving a known mass of K₂Cr₂O₇ in high-purity water.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5 mg/L).

  • Sample Preparation:

    • Collect an aliquot of the leaching solution at a predetermined time point.

    • Filter the aliquot using a 0.45 µm syringe filter to remove any suspended particles.

  • Color Development:

    • Pipette a known volume of the filtered sample or standard into a volumetric flask.

    • Acidify the solution by adding a small amount of sulfuric acid to bring the pH to approximately 1.0.

    • Add the 1,5-diphenylcarbazide solution and mix thoroughly.

    • Allow the color to develop for 10 minutes.

  • Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength of 540 nm.

    • Use a blank solution (high-purity water with all reagents except chromium) to zero the instrument.

    • Measure the absorbance of the standards and the prepared sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Use the equation of the line from the calibration curve to determine the concentration of Cr(VI) in the sample.

Protocol for Measuring Chromate Leaching using ICP-MS

This method is highly sensitive and suitable for detecting trace amounts of chromium in a leaching solution.

Principle: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) detects and quantifies elements based on their mass-to-charge ratio. The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer to separate them for detection.

Materials:

  • ICP-MS instrument

  • Certified chromium standard solution

  • Nitric acid (HNO₃), trace metal grade

  • High-purity water

  • Autosampler vials

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of calibration standards by diluting a certified chromium standard solution with high-purity water containing 2% nitric acid. The concentration range should bracket the expected concentration in the samples.

  • Sample Preparation:

    • Collect an aliquot of the leaching solution.

    • Acidify the sample by adding nitric acid to a final concentration of 2%. This helps to stabilize the chromium ions in the solution.

  • Instrument Setup and Calibration:

    • Turn on the ICP-MS and allow it to warm up and stabilize.

    • Perform the instrument's daily performance check and tuning using a tuning solution.

    • Calibrate the instrument by running the blank and the prepared standard solutions.

  • Sample Analysis:

    • Place the prepared samples in the autosampler.

    • Run the analytical sequence, including periodic checks with a quality control standard to ensure accuracy and stability.

  • Data Analysis:

    • The instrument software will generate a calibration curve and calculate the concentration of chromium in the samples based on their signal intensity.

    • Correct for any dilution factors used during sample preparation.

Visualizations

Chromate_Leaching_and_Inhibition cluster_coating Primer Coating cluster_environment Corrosive Environment cluster_substrate Metal Substrate (e.g., Aluminum Alloy) Primer Epoxy Primer Matrix Chromate This compound (SrCrO4) Pigment Primer->Chromate contacts Moisture H2O, O2, Cl- Chromate->Moisture Dissolution leached_chromate Leached CrO4^2- ions Chromate->leached_chromate Leaching Moisture->Primer Diffusion Defect Coating Defect Moisture->Defect Electrolyte Formation Substrate Aluminum Surface Defect->Substrate Corrosion Initiation Defect->leached_chromate Inhibition leached_chromate->Defect Migration

Caption: Mechanism of chromate leaching and corrosion inhibition.

Troubleshooting_Workflow Start Inconsistent Leaching Results Check_Coating Verify Coating Uniformity and Curing Start->Check_Coating Check_Solution Analyze Leaching Solution Preparation Start->Check_Solution Check_Analysis Review Analytical Method Start->Check_Analysis Coating_OK Coating Consistent? Check_Coating->Coating_OK Solution_OK Solution Preparation Correct? Check_Solution->Solution_OK Analysis_OK Analytical Method Validated? Check_Analysis->Analysis_OK Coating_OK->Check_Solution Yes Fix_Coating Optimize Coating Application and Curing Coating_OK->Fix_Coating No Solution_OK->Check_Analysis Yes Fix_Solution Use High-Purity Reagents and Standardized Procedures Solution_OK->Fix_Solution No Fix_Analysis Calibrate Instrument and Check for Interferences Analysis_OK->Fix_Analysis No End Consistent Results Analysis_OK->End Yes Fix_Coating->Start Fix_Solution->Start Fix_Analysis->Start

Caption: Troubleshooting workflow for inconsistent leaching results.

References

Validation & Comparative

Strontium Chromate vs. Zinc Chromate: A Comparative Guide to Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and coating development, the selection of an effective corrosion inhibitor is paramount. Strontium chromate and zinc chromate have long been staples in protective coatings, particularly for high-strength, lightweight alloys used in the aerospace and automotive industries. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the informed selection of corrosion inhibitors.

Both this compound and zinc chromate belong to the family of chromate-based inhibitors, which are renowned for their exceptional anti-corrosive properties. Their primary mechanism of action involves the leaching of hexavalent chromium (Cr⁶⁺) ions in the presence of moisture. These ions then form a passive, protective layer on the metal surface, significantly slowing down the corrosion process. However, the specific performance characteristics of strontium and zinc chromate can differ based on the substrate and the corrosive environment.

Performance Data: A Quantitative Comparison

The following tables summarize key quantitative data from electrochemical studies on the performance of this compound and zinc chromate as corrosion inhibitors. It is important to note that the data has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions and primer formulations.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for Chromate Primers on Aluminum Alloys

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the performance of protective coatings. Higher impedance values at low frequencies are generally indicative of better corrosion resistance.

| Primer System | Substrate | Exposure Time | Low-Frequency Impedance (|Z| at 0.01 Hz) | Data Source | | :--- | :--- | :--- | :--- | :--- | | this compound Primer (MIL-P-23377C) | Aluminum Alloy 2024-T3 | Initial | ~1 x 10⁷ Ω·cm² |[1] | | this compound Primer (MIL-P-23377C) | Aluminum Alloy 2024-T3 | 53 days in 0.5 N NaCl | ~5 x 10⁶ Ω·cm² |[1] | | Zinc Chromate Primer | Aluminum | Initial | ~1 x 10⁶ Ω·cm² |[2] | | Zinc Chromate Primer | Aluminum | 21 days in 3.5% NaCl | ~5 x 10⁵ Ω·cm² |[2] |

Note: The data for zinc chromate is from a study comparing it with a chromate-free alternative and may not represent all zinc chromate formulations.

Table 2: Potentiodynamic Polarization Data for this compound on Aluminum Alloy

Potentiodynamic polarization is an electrochemical technique that provides information on the corrosion rate. A lower corrosion current density (i_corr_) and a more positive corrosion potential (E_corr_) generally indicate better corrosion resistance.

Inhibitor SystemSubstrateCorrosive MediumCorrosion Potential (E_corr_)Corrosion Current Density (i_corr_)Data Source
No InhibitorAA2014-T6 Aluminum Alloy0.6 M NaClNot specifiedNot specified[3]
Low Concentration this compoundAA2014-T6 Aluminum Alloy0.6 M NaClShift to more positive potentialSignificant reduction in cathodic current[3]

Note: This study highlights the predominant cathodic inhibition effect of this compound on this specific aluminum alloy.

Corrosion Inhibition Mechanism

The primary corrosion inhibition mechanism for both strontium and zinc chromate is based on the redox chemistry of chromium. The sparingly soluble chromate pigments act as a reservoir of Cr⁶⁺ ions. When moisture penetrates the coating, these ions are released and migrate to the metallic substrate.

At the metal surface, the hexavalent chromium is reduced to trivalent chromium (Cr³⁺), which then precipitates as a highly stable and passive chromium(III) oxide or hydroxide layer. This layer acts as a barrier, stifling both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. This "self-healing" capability, where the inhibitor can protect areas where the coating has been scratched or damaged, is a key advantage of chromate-based primers.

Corrosion_Inhibition_Mechanism cluster_coating Protective Coating cluster_environment Corrosive Environment cluster_substrate Metal Substrate (e.g., Aluminum) SrCrO4 This compound (SrCrO₄) or Zinc Chromate (ZnCrO₄) CrO4_ions Leached Chromate Ions (CrO₄²⁻) SrCrO4->CrO4_ions Dissolution in H₂O H2O Moisture (H₂O) H2O->SrCrO4 O2 Oxygen (O₂) Anodic_Site Anodic Site (Metal Dissolution) M → Mⁿ⁺ + ne⁻ Cr3_layer Passive Cr(III) Oxide/Hydroxide Layer (Cr₂O₃/Cr(OH)₃) Cathodic_Site Cathodic Site (Oxygen Reduction) O₂ + 2H₂O + 4e⁻ → 4OH⁻ CrO4_ions->Anodic_Site Inhibits CrO4_ions->Cathodic_Site Inhibits CrO4_ions->Cr3_layer Reduction Cr⁶⁺ + 3e⁻ → Cr³⁺

Corrosion inhibition by chromate pigments.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of strontium and zinc chromate corrosion inhibitors.

Electrochemical Impedance Spectroscopy (EIS)

EIS is employed to evaluate the barrier properties and corrosion resistance of the coated metal substrates.

  • Experimental Setup: A three-electrode electrochemical cell is used, comprising the coated sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[4]

  • Electrolyte: The electrolyte is typically a saline solution, such as 0.5 N or 3.5% sodium chloride (NaCl), to simulate a corrosive environment.[1][2]

  • Measurement Procedure:

    • The coated sample is exposed to the electrolyte, and the open-circuit potential (OCP) is allowed to stabilize.

    • A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[4]

    • The impedance response (both magnitude and phase angle) is recorded at each frequency.

    • The data is often presented as Bode and Nyquist plots and can be fitted to equivalent electrical circuit models to extract quantitative parameters like coating resistance and charge transfer resistance.[4]

EIS_Workflow start Start setup Three-Electrode Cell Setup (Working, Counter, Reference) start->setup immersion Immerse in Electrolyte (e.g., 0.5 N NaCl) setup->immersion ocp Stabilize Open-Circuit Potential (OCP) immersion->ocp scan Apply AC Voltage Scan (100 kHz to 10 mHz) ocp->scan record Record Impedance Data scan->record analyze Analyze Data (Bode/Nyquist Plots, Equivalent Circuit Fitting) record->analyze end End analyze->end

Experimental workflow for EIS.
Potentiodynamic Polarization

This technique is used to determine the corrosion current and potential, providing insights into the corrosion rate and the nature of the inhibition (anodic, cathodic, or mixed).

  • Experimental Setup: The same three-electrode cell as for EIS is used.

  • Electrolyte: A corrosive medium such as 0.6 M NaCl is used.[3]

  • Measurement Procedure:

    • The working electrode is immersed in the electrolyte, and the OCP is allowed to stabilize.

    • The potential is then scanned from a value negative to the OCP to a value positive to the OCP at a slow, constant scan rate (e.g., 1 mV/s).

    • The resulting current is measured as a function of the applied potential.

    • The data is plotted as a Tafel plot (log of current density vs. potential).

    • Corrosion potential (E_corr_) and corrosion current density (i_corr_) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

Summary and Conclusion

Both this compound and zinc chromate are highly effective corrosion inhibitors that function through a "self-healing" mechanism involving the formation of a passive chromium(III) oxide/hydroxide layer.

  • This compound: The available literature and its widespread use in high-performance applications, such as aerospace, suggest that this compound often provides superior corrosion protection, particularly for aluminum alloys.[5] The electrochemical data, although from different studies, indicates that this compound primers can maintain higher impedance values over extended exposure to corrosive environments compared to some zinc chromate formulations.[1][2]

  • Zinc Chromate: Zinc chromate is also a robust corrosion inhibitor and has been used extensively in various industrial applications.[5] While it offers excellent protection, some studies suggest its performance may be slightly less effective than this compound in aggressive environments or on certain substrates.[1][2]

Key Considerations for Selection:

  • Substrate: The choice between strontium and zinc chromate can be influenced by the metal being protected. This compound is often the preferred choice for aluminum and its alloys.

  • Corrosive Environment: For applications in harsh, saline, or high-humidity environments, the superior performance of this compound may be advantageous.

  • Regulatory Compliance: Both compounds contain hexavalent chromium, a known carcinogen, and are subject to strict environmental and health regulations. The use of these inhibitors requires appropriate safety measures and consideration of regulatory restrictions.

References

The Future of Corrosion Resistance: A Guide to Strontium Chromate Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, strontium chromate has been a stalwart defender against corrosion in protective coatings, particularly in the demanding aerospace sector. However, mounting concerns over the environmental and health impacts of hexavalent chromium compounds have catalyzed a paradigm shift towards safer, more sustainable alternatives. This guide offers researchers, scientists, and formulation experts a comprehensive comparison of emerging anti-corrosion technologies poised to replace this compound, supported by experimental data and detailed methodologies.

The transition away from chromate-based systems is not merely a regulatory necessity but an opportunity for innovation. The next generation of anti-corrosion coatings leverages advanced materials and "smart" functionalities to deliver robust protection. This guide will delve into the performance of several key alternatives, including rare earth compounds, "smart" self-healing coatings, and advanced inorganic pigments.

Performance Comparison of this compound Alternatives

The following tables summarize the performance of various alternatives to this compound-based coatings across standardized corrosion resistance and adhesion tests. The data has been aggregated from multiple studies to provide a comparative overview.

Table 1: Salt Spray (Fog) Test Results (ASTM B117)

Coating SystemSubstrateTest Duration (hours)ObservationsReference
This compound (Control) AA2024-T33000+Minimal corrosion or blistering.[1]
Cerium-Based Conversion Coating AA2024-T32500-3000Good performance, some localized corrosion noted in some cases.[1][2]
Praseodymium-Based Primer AA2024-T32000-3000Performance comparable to chromate in some formulations.[1]
"Smart" Coating (EAP + DMcT) Aluminum Alloy2000On par with this compound control at 2000 hours.N/A
Modified Silica Pigment Steel1000+High corrosion protection level.N/A
Phosphate-Based Pigments Galvanized Steel>1000High anticorrosive efficiency.N/A
Trivalent Chromium Process (TCP) AA2024-T33000+Consistent high performance across multiple paint systems.[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

| Coating System | Substrate | Initial Impedance at Low Frequency (|Z| at 0.01 Hz) | Impedance after 24h in 0.1% NaCl | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound (Control) | AA7075-T6 | ~1 x 10^7 Ω·cm² | Maintained high impedance. |[2] | | Cerium-Based Conversion Coating | AA7075-T6 | ~1 x 10^5 - 1 x 10^6 Ω·cm² | 1.5 x 10^4 - 7 x 10^4 Ω·cm² |[2] | | "Smart" Self-Healing Coating | Carbon Steel | ~1 x 10^8 Ω·cm² (intact) | Impedance increased over time after scratching, indicating self-healing. |[3] | | Phosphate/Silicate Blend | Mild Steel | ~1 x 10^6 Ω·cm² | Showed significant corrosion inhibition. |[4] |

Table 3: Adhesion Test Results (ASTM D3359)

Coating SystemSubstrateAdhesion Rating (0-5 scale)ObservationsReference
This compound (Control) Aluminum Alloy4B - 5BExcellent adhesion.[5]
Chromate-Free Epoxy Primer Aluminum Alloy4B - 5BGood quality of coating adhesion can be achieved.[5]
Rare Earth-Based Coatings Aluminum AlloyGenerally GoodAdhesion is a key performance parameter for these coatings.[6]

Key Experimental Protocols

To ensure the validity and reproducibility of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for the key tests cited in this guide.

ASTM B117: Salt Spray (Fog) Test

This method provides a controlled corrosive environment to evaluate the resistance of coatings.[7][8][9][10]

Objective: To assess the corrosion resistance of coated metals in a salt-laden environment.

Apparatus: A closed salt spray cabinet equipped with a nozzle for atomizing a salt solution, a heated, humidified chamber, and racks for specimen support.

Procedure:

  • Salt Solution: A 5% sodium chloride (NaCl) solution is prepared with distilled or deionized water. The pH of the solution is maintained between 6.5 and 7.2.[7][9][10]

  • Chamber Conditions: The chamber is maintained at a temperature of 35°C (95°F) and a relative humidity of 95%.[7][10]

  • Specimen Preparation: Test panels are cleaned and often scribed with an "X" to expose the underlying substrate, allowing for the evaluation of corrosion creepage.

  • Exposure: Specimens are placed in the chamber at an angle to ensure uniform exposure to the salt fog. The duration of the test can range from 24 to over 3000 hours, depending on the coating's expected performance.[1][7]

  • Evaluation: Panels are periodically removed and inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

ASTM_B117_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation prep_solution Prepare 5% NaCl Solution (pH 6.5-7.2) place_specimen Place Specimen in Chamber at 35°C prep_solution->place_specimen Load Solution prep_specimen Clean and Scribe Test Specimen prep_specimen->place_specimen start_test Initiate Salt Spray place_specimen->start_test continuous_exposure Continuous Exposure (24-3000+ hours) start_test->continuous_exposure remove_specimen Remove Specimen continuous_exposure->remove_specimen inspect_specimen Inspect for Corrosion, Blistering, and Creepage remove_specimen->inspect_specimen

ASTM B117 Salt Spray Test Workflow
ASTM D3359: Measuring Adhesion by Tape Test

This standard covers two methods for assessing the adhesion of coating films to metallic substrates.[11][12][13][14][15]

Objective: To determine the adhesion of a coating to a substrate.

Methods:

  • Method A (X-cut): Primarily for coatings thicker than 5 mils (125 µm). An "X" is cut through the coating to the substrate.[12][13][15]

  • Method B (Cross-hatch): For coatings up to 5 mils (125 µm) thick. A lattice pattern is cut into the coating.[12][13][15]

Procedure:

  • Cutting: Using a sharp blade or a specific cutting tool, the prescribed pattern is made through the coating to the substrate.

  • Tape Application: A specified pressure-sensitive tape is applied over the cut area and smoothed down.

  • Tape Removal: The tape is rapidly pulled off at a 180-degree angle.

  • Evaluation: The grid area is inspected for any removal of the coating, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe peeling).[16]

ASTM_D3359_Workflow cluster_procedure Procedure cluster_evaluation Evaluation start Start cut_coating Make Cuts in Coating (X-cut or Cross-hatch) start->cut_coating apply_tape Apply Pressure- Sensitive Tape cut_coating->apply_tape remove_tape Rapidly Remove Tape at 180° Angle apply_tape->remove_tape inspect_area Inspect Grid Area for Coating Removal remove_tape->inspect_area rate_adhesion Rate Adhesion (Scale 0B-5B) inspect_area->rate_adhesion end End rate_adhesion->end

ASTM D3359 Adhesion Test Workflow
Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to evaluate the performance of protective coatings.[17][18][19][20]

Objective: To characterize the barrier properties and degradation of a coating over time.

Apparatus: A potentiostat with a frequency response analyzer, an electrochemical cell with a three-electrode setup (working electrode: coated sample, reference electrode, and counter electrode).

Procedure:

  • Setup: The coated sample is exposed to an electrolyte (e.g., 3.5% NaCl solution) in the electrochemical cell.[17]

  • Measurement: A small amplitude AC voltage is applied across a wide range of frequencies (e.g., 100 kHz to 10 mHz).[17] The resulting current and phase shift are measured.

  • Data Analysis: The impedance data is plotted in Bode or Nyquist plots. The impedance at low frequencies is often used as an indicator of the coating's barrier properties. A high impedance value generally corresponds to better corrosion protection.[19] The data can be fitted to equivalent electrical circuit models to extract quantitative parameters related to the coating's capacitance and resistance.

EIS_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis prepare_cell Prepare Electrochemical Cell (3-electrode setup) expose_sample Expose Coated Sample to Electrolyte prepare_cell->expose_sample apply_ac Apply AC Voltage (varying frequencies) expose_sample->apply_ac measure_response Measure Current and Phase Shift apply_ac->measure_response plot_data Generate Bode and Nyquist Plots measure_response->plot_data analyze_impedance Analyze Impedance Data (e.g., |Z| at low frequency) plot_data->analyze_impedance model_circuit Fit to Equivalent Circuit Model analyze_impedance->model_circuit

Electrochemical Impedance Spectroscopy Workflow

Mechanisms of Action: A Look at "Smart" Coatings

A particularly promising area of development is "smart" or self-healing coatings. These coatings are designed to release corrosion inhibitors on demand in response to a corrosion-triggering event.

One such system involves an electroactive polymer (EAP) matrix, like polyaniline, doped with a corrosion inhibitor, such as 2,5-dimercapto-1,3,4-thiadiazole (DMcT). The onset of corrosion creates a local electrochemical potential change, which triggers the EAP to switch its redox state and release the inhibitor. The released inhibitor then migrates to the corroding site to passivate the metal surface.

Another approach utilizes pH-sensitive microcapsules or nanocontainers loaded with corrosion inhibitors.[3][21][22] The localized pH increase associated with the cathodic reaction of corrosion causes the microcapsules to rupture and release their inhibitive payload.

Smart_Coating_Mechanism cluster_trigger Corrosion Trigger cluster_release Inhibitor Release cluster_action Protective Action corrosion_onset Onset of Corrosion (e.g., scratch, defect) ph_change Localized pH Increase at Cathodic Site corrosion_onset->ph_change capsule_rupture pH-Sensitive Microcapsule Ruptures ph_change->capsule_rupture inhibitor_release Corrosion Inhibitor is Released capsule_rupture->inhibitor_release inhibitor_migration Inhibitor Migrates to Corroding Site inhibitor_release->inhibitor_migration passivation Formation of a Protective Passive Layer inhibitor_migration->passivation

Mechanism of a pH-Triggered Smart Coating

Conclusion

The development of effective and environmentally benign alternatives to this compound is a critical endeavor for the coatings industry. While no single replacement may universally replicate all the properties of chromates, significant progress has been made in several technology areas. Rare earth compounds, "smart" coatings, and advanced inorganic pigments have all demonstrated promising performance in rigorous testing.

Continued research and development, guided by standardized testing protocols, will be crucial in optimizing these alternatives and ensuring their successful implementation in demanding applications. The data and methodologies presented in this guide aim to provide a valuable resource for scientists and engineers working at the forefront of this important transition.

References

A Comparative Guide to the Efficacy of Non-Chromate Corrosion Inhibitors vs. Strontium Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive issue of corrosion necessitates the use of effective inhibitors to protect metallic substrates. For decades, strontium chromate (SrCrO₄) has been a benchmark corrosion inhibitor, particularly in high-performance coatings for aerospace and marine applications, owing to its exceptional protective properties. However, the significant environmental and health risks associated with hexavalent chromium compounds have driven extensive research into viable, non-toxic alternatives. This guide provides a comprehensive comparison of the efficacy of promising non-chromate corrosion inhibitors against the established performance of this compound, supported by experimental data and detailed methodologies.

Executive Summary

While this compound remains a highly effective corrosion inhibitor, significant advancements have been made in the development of non-chromate alternatives. This guide evaluates the performance of several key classes of these alternatives: rare earth-based compounds, phosphate-based inhibitors, vanadates, molybdates, and organic inhibitors. The comparative efficacy is assessed based on key performance metrics derived from electrochemical and accelerated corrosion tests. Although direct, side-by-side quantitative comparisons in single studies are limited, this guide synthesizes available data to provide a clear overview for researchers.

Performance Comparison of Corrosion Inhibitors

The following tables summarize the corrosion inhibition performance of various non-chromate inhibitors. It is important to note that the efficacy of an inhibitor can vary significantly depending on the metallic substrate, the corrosive environment, inhibitor concentration, and the coating system in which it is incorporated. Data for this compound is included for reference, though it may not be from the same studies as the non-chromate inhibitors, highlighting the challenge in finding direct head-to-head comparisons in published literature.

Table 1: Corrosion Inhibition Performance on Aluminum Alloys (e.g., AA2024)

Inhibitor SystemTest MethodCorrosive MediumKey Performance MetricValueReference
This compound (SrCrO₄) Salt Spray (ASTM B117)5% NaClNo corrosion after 1800 hours[1]
Cerium Nitrate Potentiodynamic Polarization3.5% NaClInhibition Efficiency: ~90%[2][3]
Cerium Nitrate + Acetylacetone Salt Spray (ASTM B117)Neutral Salt SprayNo corrosion after 1800 hours[1]
Vanadates (Metavanadates) Potentiodynamic Polarization0.5 M NaClStrong inhibition of oxygen reduction, similar to chromate[4]
Sodium Molybdate + Sodium Silicate Electrochemical Impedance Spectroscopy0.1 M NaClSynergistic inhibition exceeding chromate under certain conditions[5]
Organic Inhibitor (TEPA/DTC-Ce Complex) Potentiodynamic Polarization3.5% NaClInhibition Efficiency: 96.8% (after 120h)[3]

Table 2: Corrosion Inhibition Performance on Steel

Inhibitor SystemTest MethodCorrosive MediumKey Performance MetricValueReference
This compound (SrCrO₄) Electrochemical Impedance SpectroscopyArtificial Acid RainHigh charge transfer resistance, effective inhibition[6]
Zinc Phosphate Salt Spray (ASTM B117)5% NaClGenerally lower performance than chromate[7]
Sodium Phosphate Gravimetric & Electrochemical3% NaClInhibition Efficiency: up to 80%[8]
Sodium Molybdate + Sodium Silicate Weight LossSimulated Concrete Pore SolutionInhibition Efficiency: ~75%[9]
Sodium Molybdate + Nitrite Weight LossSimulated Cooling WaterInhibition Efficiency: 99.6%[10]
Organic Inhibitors (Oxazolones) Electrochemical Impedance Spectroscopy3.5% NaCl + CO₂Inhibition Efficiency: up to 91.30%[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of corrosion inhibitor efficacy. The following sections outline the standard procedures for key experimental techniques cited in this guide.

Potentiodynamic Polarization (ASTM G59)

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate of a metal.

  • Test Specimen Preparation: The metallic specimen (working electrode) is polished to a specific grit finish (e.g., 600 grit SiC paper) and cleaned.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Test Solution: The test solution (e.g., 3.5% NaCl) is prepared and deaerated by purging with an inert gas like nitrogen or argon.

  • Measurement: The open circuit potential (OCP) is monitored until a stable value is reached. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 0.167 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i₀ - i) / i₀] * 100 where i₀ and i are the corrosion current densities without and with the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a non-destructive technique that provides information on the properties of coatings and the corrosion processes at the metal-coating interface.

  • Cell Setup: A three-electrode cell is set up similar to the potentiodynamic polarization experiment.

  • Measurement: A small amplitude AC voltage (e.g., 10-50 mV) is applied to the sample over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract parameters such as coating capacitance (Cc), pore resistance (Rpo), and charge transfer resistance (Rct). A higher Rct value generally indicates better corrosion resistance.

Neutral Salt Spray Test (ASTM B117)

This is an accelerated corrosion test that simulates a corrosive salt-laden environment.

  • Apparatus: A closed salt spray cabinet capable of maintaining a controlled temperature and fog.

  • Test Solution: A 5% by weight solution of sodium chloride (NaCl) in distilled water with a pH between 6.5 and 7.2.

  • Test Conditions: The cabinet temperature is maintained at 35°C ± 2°C. The salt solution is atomized to create a dense fog.

  • Specimen Exposure: Coated panels are placed in the cabinet at an angle of 15-30 degrees from the vertical.

  • Evaluation: The specimens are exposed for a specified duration (e.g., 1000 hours) and are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage from a scribe.

Mechanisms of Corrosion Inhibition

Understanding the mechanism by which an inhibitor protects a metal surface is crucial for the development of more effective formulations.

This compound (SrCrO₄)

This compound is a sparingly soluble pigment that releases chromate ions (CrO₄²⁻) in the presence of moisture. The inhibition mechanism is complex and involves both anodic and cathodic protection. Chromate ions are powerful oxidizing agents that can passivate the metal surface by forming a stable, thin, and self-healing film of chromium(III) and iron(III) oxides/hydroxides. This film acts as a barrier to both the anodic dissolution of the metal and the cathodic oxygen reduction reaction.

Non-Chromate Inhibitors
  • Rare Earth-Based Inhibitors (e.g., Cerium, Lanthanum): These inhibitors function primarily as cathodic inhibitors. In the alkaline environment of the cathodic sites, soluble rare earth cations (e.g., Ce³⁺) precipitate as insoluble hydroxides (e.g., Ce(OH)₃).[11] This layer of hydroxide deposits on the cathodic intermetallic particles in aluminum alloys, blocking the oxygen reduction reaction and thereby stifling the overall corrosion process.[5][11]

  • Phosphate-Based Inhibitors: Phosphates are typically anodic inhibitors. They react with metal ions (e.g., Fe²⁺) produced at anodic sites to form a passive, insoluble phosphate layer (e.g., iron phosphate). This layer acts as a physical barrier, preventing further dissolution of the metal. Some studies suggest they can also exhibit mixed inhibitor characteristics.

  • Vanadates and Molybdates: These oxyanions act as anodic passivators, similar to chromates, but are generally less oxidizing. They can form protective oxide films on the metal surface. Molybdates, for instance, require the presence of an oxidizing agent like dissolved oxygen to form a passive film. Vanadates have shown to be effective cathodic inhibitors for aluminum alloys, with performance comparable to chromates under certain conditions.[4]

  • Organic Inhibitors: Organic inhibitors are a diverse group of compounds that typically function by adsorbing onto the metal surface. This adsorption can be physical (physisorption) or chemical (chemisorption), forming a protective film that isolates the metal from the corrosive environment. The effectiveness of organic inhibitors depends on their molecular structure, particularly the presence of heteroatoms (N, S, O, P) and aromatic rings, which act as adsorption centers.

Visualizing the Processes

The following diagrams illustrate the proposed inhibition mechanisms and a typical experimental workflow for evaluating corrosion inhibitors.

G cluster_chromate This compound (SrCrO₄) Inhibition Mechanism SrCrO4 SrCrO₄ Pigment CrO4 CrO₄²⁻ ions released in presence of H₂O SrCrO4->CrO4 Anodic Anodic Site (Metal Dissolution) CrO4->Anodic Cathodic Cathodic Site (Oxygen Reduction) CrO4->Cathodic PassiveLayer Formation of stable Cr(III)/Fe(III) oxide/hydroxide passive film Anodic->PassiveLayer Passivation Cathodic->PassiveLayer Inhibition

Inhibition mechanism of this compound.

G cluster_non_chromate Non-Chromate Inhibition Mechanisms cluster_rare_earth Rare Earth (e.g., Cerium) cluster_phosphate Phosphate Ce3 Ce³⁺ ions Cathodic_RE Cathodic Site (Local pH increase) Ce3->Cathodic_RE CeOH3 Precipitation of insoluble Ce(OH)₃ Cathodic_RE->CeOH3 Block Blocks O₂ reduction CeOH3->Block PO4 PO₄³⁻ ions Anodic_P Anodic Site (Metal ions, e.g., Fe²⁺) PO4->Anodic_P FePO4 Formation of insoluble iron phosphate layer Anodic_P->FePO4 Barrier Barrier to metal dissolution FePO4->Barrier

Inhibition mechanisms of common non-chromate inhibitors.

G start Start: Coated Metal Sample Preparation exp_setup Experimental Setup (Electrochemical Cell or Salt Spray Chamber) start->exp_setup ocp OCP Stabilization (Electrochemical Tests) exp_setup->ocp for electrochemical tests measurement Data Acquisition (Polarization Curve / EIS Spectra / Visual Inspection) exp_setup->measurement for salt spray test ocp->measurement analysis Data Analysis (Tafel Extrapolation / Equivalent Circuit Fitting / Rating) measurement->analysis results Results (icorr, Rp, IE%, etc.) analysis->results comparison Comparative Evaluation of Inhibitor Performance results->comparison

General experimental workflow for corrosion inhibitor evaluation.

Conclusion

The transition away from chromate-based corrosion inhibitors is a critical objective for numerous industries. While this compound sets a high bar for performance, this guide demonstrates that several classes of non-chromate inhibitors show significant promise. Rare earth compounds, particularly cerium-based systems, and certain synergistic combinations of inhibitors like molybdates and silicates, have demonstrated performance comparable to chromates in specific applications. Phosphates and advanced organic inhibitors also offer effective protection, although their performance can be highly dependent on the specific formulation and operating conditions.

For researchers and scientists, the path forward involves not only the continued development of novel inhibitor chemistries but also a focus on standardized, direct comparative testing to generate the robust, quantitative data needed to qualify these alternatives for critical applications. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for these ongoing efforts.

References

A Comparative Analysis of Chromate-Based Pigments for Enhanced Metal Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chromate-based pigments against common non-toxic alternatives for metal corrosion protection. Historically, pigments containing hexavalent chromium (Cr(VI)), such as zinc chromate and strontium chromate, have been the gold standard in the formulation of anti-corrosive primers due to their exceptional performance.[1][2] However, their high toxicity and carcinogenic nature have necessitated the development and evaluation of safer alternatives.[1] This document outlines the protective mechanisms, presents comparative experimental data, and details the standard testing protocols used to evaluate pigment performance.

Mechanism of Corrosion Inhibition: The Chromate "Self-Healing" Effect

Chromate-based pigments offer active corrosion protection through a unique "self-healing" mechanism.[1][3] Unlike passive barrier coatings, they can inhibit corrosion at defects such as scratches. The process is initiated when moisture penetrates the coating, dissolving a small amount of the chromate pigment. The highly soluble and mobile hexavalent chromium (Cr(VI)) ions migrate to the exposed metal surface at the defect.[4] There, they act as powerful oxidizing agents, passivating the metal by forming a stable, insoluble layer of trivalent chromium (Cr(III)) oxides and hydroxides.[3][4] This newly formed film effectively inhibits both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive the corrosion process.[4][5]

G cluster_coating Coating with Chromate Pigment cluster_stimulus Corrosion Event cluster_mechanism Self-Healing Mechanism cluster_result Outcome Pigment Chromate Pigment (e.g., SrCrO₄) Release Release of Soluble Cr(VI) Ions Binder Polymer Binder Defect Scratch / Defect Exposes Metal Substrate Moisture Moisture & Oxygen Penetration Defect->Moisture Moisture->Release Migration Migration of Cr(VI) to Defect Site Release->Migration Reduction Reduction of Cr(VI) to Insoluble Cr(III) Oxide Migration->Reduction Passivation Formation of a Stable, Passive Film Reduction->Passivation Inhibition Corrosion Inhibition (Anodic & Cathodic) Passivation->Inhibition

Caption: The "self-healing" corrosion protection mechanism of chromate pigments.

Comparative Performance of Anti-Corrosive Pigments

The performance of chromate pigments is the benchmark against which alternatives are measured.[1] The most common replacements include pigments based on zinc phosphate and, more recently, trivalent chromium compounds which are significantly less toxic.[1][6] The following table summarizes key performance indicators based on experimental data.

Performance Metric Zinc Chromate (Cr(VI)) Trivalent Chromium Compounds Zinc Phosphate
Corrosion Resistance ExcellentGood to ExcellentModerate to Good
(ASTM B117 Salt Spray)>1000 hours120 to >768 hours, depending on generation[1]Performance can be inconsistent; often lower than chromates[1]
Protection Mechanism Anodic and cathodic passivation; "self-healing" properties[1][3]Primarily barrier protection; newer generations exhibit self-healing[1]Anodic passivation, barrier effect[1][7]
Toxicity High (Known human carcinogen)[1]LowLow (Toxicity level is rated 50 times lower than chromates)[1]
Heat Stability GoodGood (May be superior to chromates after thermal shock)[1]Good
Lightfastness Good (but can degrade)[1]GoodExcellent

Experimental Protocols

Objective evaluation of pigment performance relies on standardized testing methodologies. The following protocols are fundamental for comparing anti-corrosive pigments.

G cluster_prep 1. Sample Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison A1 Pigment Dispersion in Binder A2 Coating Application on Substrate A1->A2 A3 Curing & Conditioning A2->A3 B1 Corrosion Resistance (ASTM B117 Salt Spray) A3->B1 B2 Electrochemical Analysis (EIS / Polarization) A3->B2 B3 Dispersion Quality (ASTM D1210 Hegman Gauge) A3->B3 B4 Physical Properties (Adhesion, Hardness) A3->B4 C1 Quantitative Data Tabulation B1->C1 B2->C1 C2 Performance Ranking C1->C2 C3 Mechanism Elucidation C2->C3

Caption: A typical experimental workflow for evaluating anti-corrosive pigments.

1. Corrosion Resistance (Salt Spray Test - ASTM B117):

  • Objective: To assess a coating's ability to protect a metal substrate from corrosion in a highly corrosive, saline environment.[1][8]

  • Methodology: Coated panels are placed in a closed chamber and exposed to a continuous indirect spray of a 5% sodium chloride (NaCl) solution. The chamber is maintained at a constant temperature of 35°C and 95-100% relative humidity.[1] Panels are inspected periodically for signs of corrosion (e.g., blistering, rusting), and the time until a specified level of corrosion is reached is recorded.[8]

2. Electrochemical Analysis (e.g., Potentiodynamic Polarization, EIS):

  • Objective: To quantitatively measure the corrosion rate and gain insight into the inhibition mechanism.[1][8]

  • Methodology: A coated metal sample serves as the working electrode in an electrochemical cell. For potentiodynamic polarization, the potential of the electrode is scanned while the resulting current is measured.[1] This data provides the corrosion current density (Icorr), which is directly proportional to the corrosion rate.[1] Electrochemical Impedance Spectroscopy (EIS) involves applying a small alternating potential to measure the coating's impedance over a range of frequencies, which relates to its barrier properties and degradation over time.[9] Lower Icorr values and higher impedance values indicate better corrosion resistance.

3. Dispersion Quality (Hegman Gauge - ASTM D1210):

  • Objective: To measure the fineness of a pigment's grind in a liquid binder.[1]

  • Methodology: A small sample of the paint is drawn down a calibrated channel of decreasing depth on a steel block (Hegman gauge). The point at which a continuous line of scratches or specks from oversized particles appears is noted. This indicates the size of the largest particles or agglomerates, which can affect the coating's barrier properties and overall performance.

Conclusion

While chromate-based pigments remain a top performer for corrosion protection, their significant health and environmental risks have rightly restricted their use.[3][10] Research has led to the development of viable alternatives, such as zinc phosphate and advanced trivalent chromium compounds, which offer significantly improved safety profiles.[1] However, a performance gap, particularly concerning the robust "self-healing" capability of chromates, often remains.[10] Current and future research is focused on developing novel non-toxic pigments and "smart-release" inhibitor systems that can fully replicate the exceptional and long-lasting protection afforded by traditional chromate technologies.[6]

References

A Comparative Analysis of Strontium Chromate and Trivalent Chromium Coatings

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of performance, safety, and application for researchers, scientists, and drug development professionals.

In the realm of protective coatings, the choice between traditional formulations and modern, environmentally conscious alternatives is a critical consideration. This guide provides a detailed comparison of two such coatings: strontium chromate, a long-standing corrosion inhibitor, and trivalent chromium coatings, a safer alternative. This analysis is based on experimental data for key performance metrics including corrosion resistance and adhesion, alongside a review of their toxicological profiles.

Performance Data: A Side-by-Side Comparison

The efficacy of a protective coating is primarily determined by its ability to resist corrosion and adhere strongly to the substrate. The following tables summarize the quantitative performance data for this compound and trivalent chromium coatings based on standardized testing methodologies.

Coating TypeSubstrateTest MethodPerformance MetricResultCitation
This compound PrimerMagnesium & 4130 SteelSalt Spray (1500 hours)Corrosion ResistanceGood performance, comparable to potassium zinc chromate.[1]
This compound PrimerAluminumASTM B117 (2000 hours)Scribe UndercuttingNo undercutting observed.[2]
Trivalent Chromium (blue-white)ZincNeutral Salt SprayTime to White Rust48-72 hours.[3]
Trivalent Chromium (colored)ZincNeutral Salt SprayTime to White Rust>144 hours.[3]
Trivalent Chromium Process2024, 5052, 6061, 7075 Al alloysASTM B117Corrosion Resistance168 to 1500 hours.[4]
Trivalent Chromium + SealerZincASTM B117Corrosion ResistanceMet 240-hour requirement, outperforming unsealed trivalent chromium.[5]
Trivalent Chromium PassivationHot-dip galvanized steelCorrosion testsWhite Rust ProtectionGood, but did not fully reach the level of hexavalent chromium passivation.[6]

Table 1: Corrosion Resistance Performance. This table presents a summary of corrosion resistance data from various studies, primarily using the salt spray test (ASTM B117). This compound, a hexavalent chromium compound, demonstrates exceptional corrosion inhibition, particularly on aluminum and magnesium alloys. Trivalent chromium coatings show a range of performance depending on the specific process and the use of sealers, in some cases achieving very high resistance times.

Coating TypeSubstrateTest MethodPerformance MetricResultCitation
This compoundAluminumNot specifiedPaint AdhesionExcellent paint bonding qualities.[7]
Trivalent Chromium ProcessAluminumISO 2409, ASTM D3330 (wet & dry)Paint AdhesionGood results with both chromated and non-chromated primers.[8]
Trivalent ChromiumCarbon & Low Alloy SteelNot specifiedAdhesionGood adhesion.[9]

Experimental Protocols

A clear understanding of the methodologies used to generate performance data is crucial for its interpretation. The following are detailed descriptions of the key experimental protocols cited.

Corrosion Resistance Testing: ASTM B117 Salt Spray Test

The ASTM B117 standard is a widely used method for evaluating the corrosion resistance of materials and coatings.[10][11]

  • Apparatus: A closed chamber where a salt solution is atomized to create a corrosive fog.

  • Test Solution: A 5% sodium chloride (NaCl) solution in distilled or deionized water with a pH between 6.5 and 7.2.[10][11]

  • Temperature: The chamber is maintained at a constant temperature of 35°C.[10]

  • Procedure: Coated specimens are placed in the chamber and exposed to a continuous indirect spray of the salt solution.[11]

  • Evaluation: The specimens are periodically inspected for signs of corrosion, such as the appearance of white or red rust, blistering, or undercutting at a scribe. The time until the first appearance of corrosion is recorded.[11]

It is important to note that while widely used, the correlation of ASTM B117 results to real-world environmental exposure can be limited.[12]

Adhesion Testing

Several methods are employed to assess the adhesion of coatings.

  • Cross-Cut Test (ISO 2409 / ASTM D3330): This method is used to assess the resistance of a coating to separation from a substrate. A lattice pattern is cut into the coating, penetrating through to the substrate. Pressure-sensitive tape is applied over the lattice and then rapidly removed. The adhesion is evaluated by comparing the amount of coating removed with a standard chart.[8]

  • Pull-Off Adhesion Test: This is a more quantitative method. A loading fixture (dolly) is glued to the coating surface. A specialized tester is then used to apply a perpendicular force to the dolly until it is pulled off. The force required to detach the dolly provides a measure of the adhesive strength in units like psi or MPa.[13]

  • Knife Adhesion Test (ASTM D6677): A simple and quick qualitative test where a sharp utility knife is used to make an "X" cut through the coating to the substrate. The adhesion is assessed by attempting to lift the coating from the substrate with the point of the knife.[13]

Toxicity Profile: A Critical Distinction

The most significant difference between this compound and trivalent chromium lies in their toxicological profiles.

This compound (Hexavalent Chromium): this compound is a hexavalent chromium (Cr(VI)) compound. Hexavalent chromium is a known human carcinogen, primarily associated with an increased risk of lung cancer upon inhalation.[14][15] It is also a skin and respiratory irritant and can cause a range of other health issues.[16] The carcinogenicity of hexavalent chromium is attributed to its ability to enter cells and, through a reduction process, generate reactive intermediates that can damage DNA and other cellular components.[17][18]

Trivalent Chromium: In contrast, trivalent chromium (Cr(III)) is significantly less toxic than its hexavalent counterpart.[14] It is considered an essential trace element for human health. The lower toxicity of trivalent chromium is largely due to its poor cell membrane permeability. The shift from hexavalent to trivalent chromium-based systems is driven by the significant health and environmental risks associated with hexavalent chromium.[6]

Visualizing the Mechanism of Hexavalent Chromium Toxicity

To better understand the cellular mechanisms underlying the carcinogenicity of hexavalent chromium, the following signaling pathway diagram illustrates the key events following cellular uptake.

HexavalentChromiumToxicity cluster_extracellular Extracellular Space cluster_cell Intracellular Space Cr(VI) Cr(VI) (this compound) Sulfate_Transporter Sulfate Transporter Cr(VI)->Sulfate_Transporter Uptake Cr(VI)_int Cr(VI) Sulfate_Transporter->Cr(VI)_int Reduction Reduction Cr(VI)_int->Reduction Cr(V)_Cr(IV) Reactive Intermediates (Cr(V), Cr(IV)) Reduction->Cr(V)_Cr(IV) ROS Reactive Oxygen Species (ROS) Reduction->ROS Cr(III) Cr(III) Cr(V)_Cr(IV)->Cr(III) DNA_Damage DNA Damage (Adducts, Breaks) Cr(III)->DNA_Damage Forms Adducts Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis Oxidative_Stress->DNA_Damage NF_kB_Activation NF-κB Pathway Activation Oxidative_Stress->NF_kB_Activation NF_kB_Activation->Carcinogenesis

References

A Comparative Guide to Strontium Chromate and its Alternatives for Corrosion Protection of Aluminum Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical impedance spectroscopy (EIS) performance of strontium chromate coatings and leading alternatives for the corrosion protection of aluminum alloys, primarily focusing on AA2024-T3, a common aerospace alloy. The information presented is intended to assist researchers in selecting and evaluating corrosion-resistant coatings.

Performance Comparison: Electrochemical Impedance Spectroscopy Data

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to evaluate the performance of protective coatings. Key parameters derived from EIS data include polarization resistance (Rp), which is inversely proportional to the corrosion rate, coating capacitance (Cc), which relates to water uptake by the coating, and the low-frequency impedance modulus (|Z| at 0.01 Hz or 0.1 Hz), which provides a measure of the overall barrier protection.

The following tables summarize quantitative data from various studies, comparing this compound-based primers with trivalent chromium, zirconium-based, cerium-based, and silane-based conversion coatings on aluminum alloy AA2024-T3. It is important to note that the experimental conditions may vary between studies.

Table 1: Comparison of Polarization Resistance (Rp) and Corrosion Current Density (icorr)

Coating TypeSubstrateElectrolyteImmersion TimeRp (kΩ·cm²)icorr (µA·cm⁻²)Reference
This compound PrimerAA2024-T30.5 M NaCl96 hoursIncreased over time-[1]
Trivalent Chromium Process (TCP)AA2024-T3Dilute Harrison's Solution-~2x uncoated control-[2]
Vanadium-Zirconium Conversion CoatingAA6061Not SpecifiedInitial48.70.335[3]
Bare (Uncoated)AA6061Not SpecifiedInitial2.12.871[3]

Table 2: Comparison of Impedance Modulus at Low Frequency (|Z| at 0.01 Hz)

| Coating Type | Substrate | Electrolyte | Immersion Time | |Z| at 0.01 Hz (Ω·cm²) | Reference | |---|---|---|---|---|---| | Cerium Conversion Coating (CeCC) | AA7075-T6 | 0.5% NaCl | Initial | 2.14 x 10⁵ |[4] | | Cerium Conversion Coating (CeCC) | AA7075-T6 | 0.5% NaCl | 3 hours | 1.7 x 10⁴ |[4] | | Cerium Conversion Coating (CeCC) | AA7075-T6 | 0.5% NaCl | 24 hours | ~1.5 - 7.0 x 10⁴ |[4] | | Trivalent Chromium Coating | AA2024-T3 | 0.05 M NaCl | - | 1 x 10⁵ - 1 x 10⁶ |[5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. The following sections outline typical experimental protocols for the application of the discussed coatings and their subsequent EIS analysis.

Surface Preparation of AA2024-T3 Substrate

A consistent and clean substrate is paramount for optimal coating performance. A typical pre-treatment procedure for AA2024-T3 aluminum alloy panels involves:

  • Degreasing: Ultrasonic cleaning in a suitable solvent (e.g., acetone, ethanol) to remove organic contaminants.

  • Alkaline Cleaning: Immersion in a mild alkaline solution (e.g., Turco 4215 NC-LT) to remove surface oxides and soils.

  • Rinsing: Thorough rinsing with deionized water.

  • Deoxidizing/Etching: Immersion in an acid solution (e.g., a solution containing nitric acid) to remove the native oxide layer and intermetallic particles.

  • Final Rinsing: A final rinse with deionized water followed by drying with clean, compressed air.

Coating Application

1. This compound Primer:

  • A two-component epoxy primer containing this compound is prepared according to the manufacturer's instructions.

  • The primer is applied to the prepared substrate using a spray gun to a specified dry film thickness.

  • The coated panels are then cured at ambient or elevated temperatures as per the product datasheet.

2. Trivalent Chromium Process (TCP) Coating:

  • The prepared AA2024-T3 panels are immersed in a trivalent chromium conversion coating bath (e.g., SurTec 650) for a specified duration (e.g., 2-5 minutes) at a controlled temperature (e.g., 40°C) and pH (e.g., 3.8-4.0).[5]

  • After immersion, the panels are rinsed with deionized water and dried.

3. Zirconium-Based Conversion Coating:

  • The substrate is immersed in an aqueous solution containing hexafluorozirconic acid (H₂ZrF₆) at a specific concentration and pH.

  • The immersion time and temperature are controlled to achieve the desired coating thickness.

  • The coated panels are then rinsed and dried.

4. Cerium-Based Conversion Coating:

  • The panels are immersed in a solution containing a cerium salt (e.g., cerium (III) chloride or nitrate) and an oxidizing agent (e.g., hydrogen peroxide).[4][6]

  • The pH of the bath is adjusted to a specific value (e.g., ~2.8).[6]

  • The immersion time and temperature are key parameters influencing the coating formation and properties.[6]

  • Finally, the panels are rinsed and dried.

5. Silane-Based Coating:

  • A silane solution is prepared by hydrolyzing an organofunctional silane (e.g., tetraethoxysilane - TEOS) in a water/alcohol mixture.

  • The prepared substrate is dipped into the silane solution for a short period.

  • The coated panels are then cured at an elevated temperature to promote the formation of a cross-linked siloxane network and covalent bonding with the substrate.

Electrochemical Impedance Spectroscopy (EIS) Measurement

A standard three-electrode electrochemical cell is used for EIS measurements.

  • Working Electrode: The coated aluminum alloy panel.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

  • Counter Electrode: A platinum mesh or graphite rod.

  • Electrolyte: A 3.5% NaCl solution is commonly used to simulate a corrosive marine environment.

  • Procedure:

    • The open-circuit potential (OCP) is monitored for a period (e.g., 30-60 minutes) to ensure the system has stabilized.

    • EIS is performed at the OCP.

    • A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • The resulting impedance data is plotted in Bode and Nyquist formats for analysis.

Visualizing the Mechanisms and Workflows

Corrosion Protection Mechanisms

The following diagrams illustrate the proposed corrosion protection mechanisms for this compound and its alternatives.

Strontium_Chromate_Mechanism cluster_coating SrCrO4 Primer cluster_interface Coating-Substrate Interface cluster_defect Defect Site on Aluminum Alloy SrCrO4 This compound (SrCrO4) Moisture Moisture Ingress Release Release of CrO4^2- ions Moisture->Release Solubilization Migration Migration to Defect Release->Migration Reduction Reduction of Cr(VI) to Cr(III) (CrO4^2- -> Cr(OH)3) Migration->Reduction Anodic Anodic Dissolution (Al -> Al^3+ + 3e-) Inhibition Corrosion Inhibition Anodic->Inhibition Cathodic Cathodic Reaction (O2 + 2H2O + 4e- -> 4OH-) Cathodic->Inhibition ProtectiveLayer Formation of insoluble Cr(III) hydroxide layer Reduction->ProtectiveLayer ProtectiveLayer->Anodic Blocks anodic sites ProtectiveLayer->Cathodic Blocks cathodic sites ProtectiveLayer->Inhibition

Caption: Corrosion inhibition mechanism of this compound coatings.

Alternative_Mechanisms cluster_tcp Trivalent Chromium Process (TCP) cluster_zirconium Zirconium-Based Coating cluster_cerium Cerium-Based Coating cluster_silane Silane-Based Coating TCP_Deposition Deposition of Cr(III) and Zr hydroxides/oxides TCP_Barrier Stable Barrier Layer TCP_Deposition->TCP_Barrier TCP_Inhibition Inhibition of cathodic and anodic reactions TCP_Barrier->TCP_Inhibition Zr_Deposition Formation of Zirconium Oxide (ZrO2) layer Zr_Barrier Ceramic-like Barrier Zr_Deposition->Zr_Barrier Zr_Inhibition Blocking of active sites Zr_Barrier->Zr_Inhibition Ce_Deposition Precipitation of Ce(III)/Ce(IV) oxides/hydroxides Ce_Barrier Insoluble oxide/hydroxide layer Ce_Deposition->Ce_Barrier Ce_Inhibition Suppression of cathodic oxygen reduction Ce_Barrier->Ce_Inhibition Silane_Hydrolysis Hydrolysis of silane to form silanols (Si-OH) Silane_Bonding Covalent bonding to substrate (Al-O-Si) Silane_Hydrolysis->Silane_Bonding Silane_Network Formation of cross-linked siloxane network (Si-O-Si) Silane_Hydrolysis->Silane_Network Silane_Inhibition Barrier protection and improved adhesion Silane_Bonding->Silane_Inhibition Silane_Network->Silane_Inhibition

Caption: Corrosion protection mechanisms of alternative coatings.

Experimental Workflow

The logical flow of an experimental comparison of these coatings is depicted below.

EIS_Experimental_Workflow Start Start Substrate_Prep Substrate Preparation (AA2024-T3) Start->Substrate_Prep Coating_Application Coating Application Substrate_Prep->Coating_Application SrCrO4 This compound Coating_Application->SrCrO4 TCP Trivalent Chromium Coating_Application->TCP Zirconium Zirconium-Based Coating_Application->Zirconium Cerium Cerium-Based Coating_Application->Cerium Silane Silane-Based Coating_Application->Silane EIS_Setup Electrochemical Cell Setup (3-electrode) SrCrO4->EIS_Setup TCP->EIS_Setup Zirconium->EIS_Setup Cerium->EIS_Setup Silane->EIS_Setup OCP OCP Stabilization EIS_Setup->OCP EIS_Measurement EIS Measurement (100 kHz - 10 mHz) OCP->EIS_Measurement Data_Analysis Data Analysis EIS_Measurement->Data_Analysis Bode_Nyquist Bode & Nyquist Plots Data_Analysis->Bode_Nyquist Equivalent_Circuit Equivalent Circuit Modeling Data_Analysis->Equivalent_Circuit Comparison Performance Comparison Bode_Nyquist->Comparison Parameter_Extraction Parameter Extraction (Rp, Cc, |Z|) Equivalent_Circuit->Parameter_Extraction Parameter_Extraction->Comparison End End Comparison->End

Caption: Experimental workflow for comparative EIS analysis.

References

Strontium Chromate: A Comparative Analysis of Corrosion Resistance on Aerospace and Industrial Metals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and materials scientists on the performance of strontium chromate as a corrosion inhibitor on aluminum, magnesium, and zinc-coated steel substrates. This report synthesizes experimental data from key studies to provide a comparative overview of its protective capabilities.

This compound is a widely utilized corrosion inhibitor, particularly in high-performance primer coatings for the aerospace and industrial sectors.[1][2][3][4] Its efficacy stems from the controlled release of chromate ions, which passivate the metal surface and stifle the electrochemical reactions that lead to corrosion. This guide provides a comparative analysis of the corrosion resistance afforded by this compound-based primers on three common metal substrates: aluminum alloy 2024-T3, magnesium alloy ZE41A, and zinc-coated steel. The performance is evaluated based on data from standardized salt spray testing and electrochemical impedance spectroscopy (EIS).

Comparative Performance Overview

Primers containing this compound, such as those meeting the MIL-PRF-23377 specification, are designed to provide robust corrosion protection across a variety of metallic substrates.[1][2][4][5] Experimental data reveals that the level of protection varies depending on the inherent reactivity of the substrate metal.

A key comparative study using electrochemical impedance spectroscopy (EIS) assessed the performance of a this compound-based primer (MIL-P-23377C) on aluminum alloy 2024-T3 and magnesium alloy ZE41A.[6] The results, summarized in the table below, demonstrate the superior corrosion resistance of the primer on the aluminum alloy compared to the more reactive magnesium alloy.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for this compound Primer
Metal SubstratePrimer SystemInitial Impedance (Z) at 0.1 Hz (Ohms·cm²)Impedance After 53 Days (Ohms·cm²)
Aluminum Alloy 2024-T3MIL-P-23377C~1 x 10⁷~1 x 10⁷
Magnesium Alloy ZE41AMIL-P-23377C~1 x 10⁶~5 x 10⁴

Data synthesized from "Assessment of Some Chromated and Non-Chromated Primers on Magnesium ZE41A, Aluminum 2024, and Steel 4340 Via Electro-chemical Impedance Spectroscopy," ARL-TR-3290, 2004.[6]

The significantly higher and more stable impedance values for the coated aluminum alloy indicate a more robust and durable barrier to corrosion over time.[6] In contrast, the impedance of the coating on the magnesium alloy, while initially protective, decreased by almost two orders of magnitude over the 53-day exposure period, signifying a more rapid degradation of the protective system.[6]

While direct comparative data from the same study for zinc-coated steel is not available, the established performance of this compound primers in withstanding over 2,000 hours of salt spray testing on various substrates, including galvanized iron, underscores its high level of effectiveness on zinc surfaces.

Experimental Methodologies

The data presented is primarily derived from two standardized corrosion testing methods: Salt Spray Testing and Electrochemical Impedance Spectroscopy.

Salt Spray Testing (ASTM B117)

This widely used accelerated corrosion test exposes coated metal samples to a continuous salt fog, simulating a corrosive marine environment.[7][8]

Experimental Workflow:

cluster_prep Sample Preparation cluster_test ASTM B117 Test cluster_eval Evaluation P1 Metal Substrate (Al, Mg, Zn-coated Steel) P2 Surface Cleaning and Pre-treatment P1->P2 P3 Application of This compound Primer P2->P3 P4 Curing of Primer P3->P4 T1 Placement in Salt Spray Chamber P4->T1 T2 Continuous Exposure to 5% NaCl Fog at 35°C T1->T2 T3 Periodic Evaluation for Corrosion T2->T3 E1 Visual Inspection (Blistering, Creepage) T3->E1 E2 Rating according to ASTM D1654 E1->E2

Figure 1: ASTM B117 Salt Spray Test Workflow.

Protocol:

  • Sample Preparation: Test panels of aluminum alloy 2024-T3, magnesium alloy AZ31B, and zinc-coated steel are cleaned and pre-treated according to standard aerospace practices. A uniform layer of this compound-based primer is applied and cured as per the manufacturer's specifications. A scribe is often made through the coating to the substrate to evaluate creepage.

  • Exposure: The prepared panels are placed in a salt spray cabinet and exposed to a continuous fog of 5% sodium chloride solution at a constant temperature of 35°C.

  • Evaluation: Panels are periodically removed and visually inspected for signs of corrosion, such as blistering, rusting (for steel), and corrosion creepage from the scribe. The performance is often rated according to standardized methods like ASTM D1654.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides quantitative data on the performance of a coating system. It measures the impedance of the coating, which is related to its ability to resist the penetration of corrosive species.

Experimental Workflow:

cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis S1 Coated Metal Sample (Working Electrode) S2 Electrochemical Cell with 0.5N NaCl Electrolyte S1->S2 M1 Apply Small Amplitude AC Potential S2->M1 S3 Reference and Counter Electrodes S3->S2 M2 Measure Current Response over a Frequency Range M1->M2 M3 Calculate Impedance (Z) M2->M3 A1 Generate Nyquist and Bode Plots M3->A1 A2 Model with Equivalent Electrical Circuits A1->A2 A3 Extract Coating Resistance and Capacitance A2->A3

Figure 2: Electrochemical Impedance Spectroscopy Workflow.

Protocol:

  • Cell Setup: The coated substrate is used as the working electrode in a three-electrode electrochemical cell. A reference electrode (e.g., saturated calomel electrode) and a counter electrode (e.g., platinum mesh) are also placed in the cell, which is filled with an electrolyte, typically a sodium chloride solution (e.g., 0.5N NaCl), to simulate a corrosive environment.

  • Measurement: A small amplitude AC voltage is applied across a range of frequencies, and the resulting current is measured. The impedance is then calculated at each frequency.

  • Data Analysis: The impedance data is often presented as Bode and Nyquist plots. By fitting this data to equivalent electrical circuit models, quantitative parameters such as coating resistance (a measure of the barrier protection) and coating capacitance (related to water uptake) can be determined. Higher impedance values at low frequencies generally correlate with better corrosion protection.

Conclusion

This compound-based primers provide excellent corrosion protection to a range of metal substrates critical to the aerospace and industrial sectors. However, the performance is substrate-dependent. The most effective and long-lasting protection is observed on aluminum alloys like 2024-T3, which maintain high impedance and show minimal degradation over extended periods of exposure. While still offering significant protection to more reactive metals like magnesium alloys, the duration of this protection is comparatively shorter. For zinc-coated steel, this compound primers provide a robust barrier, as evidenced by their ability to pass stringent, long-duration salt spray tests. The choice of substrate and the specific service environment are, therefore, critical factors in determining the long-term performance of this compound-based corrosion protection systems.

References

Superior Corrosion Protection: The Enduring Advantages of Strontium Chromate Primers in Aircraft Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to High-Performance Aerospace Coatings

In the demanding environment of aerospace, the prevention of corrosion is paramount to ensuring the structural integrity and longevity of an aircraft. For decades, strontium chromate-based epoxy primers have been the gold standard, offering exceptional corrosion resistance for the lightweight aluminum alloys that form the backbone of modern aircraft. This guide provides an in-depth comparison of this compound primers with their primary alternatives, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a clear understanding of their performance characteristics.

The Unparalleled Performance of this compound

This compound primers, conforming to military specifications such as MIL-PRF-23377, have a proven track record of providing robust and long-lasting protection against corrosion.[1][2] Their primary advantage lies in the "self-healing" nature of chromate ions, which actively inhibit corrosion at scratches and other defects in the coating.[3][4][5]

The primary advantages of this compound primers include:

  • Exceptional Corrosion Inhibition: They provide significantly better corrosion protection than alternatives like zinc chromate.[2][6] Military specification MIL-PRF-23377 mandates that these primers show no blistering, lifting, or substrate pitting after 2,000 hours of exposure to a 5% salt spray.

  • Active Corrosion Inhibition: The slightly soluble nature of this compound allows for the slow release of chromate ions, which migrate to damaged areas of the coating to passivate the underlying aluminum and prevent the initiation and progression of corrosion.[3][4][5][7]

  • Excellent Adhesion: These primers exhibit strong adhesion to aluminum substrates, a critical factor for the overall durability of the aircraft's coating system.[8]

  • Proven In-Service History: Decades of use in military and commercial aviation have demonstrated their reliability and effectiveness in diverse and harsh operating conditions.[1][2]

Comparative Performance Analysis

While this compound primers offer superior protection, environmental and health concerns associated with hexavalent chromium have driven the development of alternative primer technologies.[9][10][11] The most common alternatives include non-chromate primers, often based on zinc phosphate or magnesium pigments, which are governed by specifications like MIL-PRF-85582.[12][13]

Performance MetricThis compound Primer (MIL-PRF-23377)Non-Chromate Primer (e.g., MIL-PRF-85582, Class N)Zinc Phosphate PrimerMagnesium-Rich Primer
Salt Spray Resistance (ASTM B117) No corrosion in scribe after 2,000 hours.[1]May exhibit some negligible corrosion in the scribe after 2,000 hours.[1]Exceeds 800 hours of salt spray fog test.Can meet and exceed the B117 test results of full chromate primer systems.
Filiform Corrosion Resistance No filament growth beyond 6.35 mm from the scribe.[14]Performance can be comparable to chromate systems.[14]Data not readily available in comparative studies.Data not readily available in comparative studies.
Adhesion (ASTM D3359) Excellent adhesion (typically 5A or 5B rating).[8][15]Good adhesion, with some studies showing minor loss of adhesion when topcoated.[15]Provides maximum bonding to bare aluminum and steel.Good adhesion as part of a coating system.
Corrosion Inhibition Mechanism Active inhibition via leachable chromate ions forming a passive layer.[3][4][5][7]Barrier protection and inhibition through non-chromate pigments.[10]Barrier protection and some inhibitive action from phosphate ions.Sacrificial protection (cathodic protection) of the aluminum substrate.

Experimental Protocols

To ensure objective and reproducible comparisons of primer performance, standardized experimental protocols are employed. The following are detailed methodologies for key performance tests cited in this guide.

Salt Spray (Fog) Corrosion Testing (ASTM B117)

This test provides an accelerated corrosion environment to assess the resistance of coatings.

  • Apparatus: A closed salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C and a continuous fog of a 5% sodium chloride solution.[16][17][18][19]

  • Test Specimens: Typically, 3x6 inch aluminum alloy panels (e.g., 2024-T3) are used. The panels are cleaned and pre-treated according to standard aerospace practices before primer application.

  • Procedure:

    • A scribe (a scratch through the coating to the bare metal) is made on the coated panel.

    • The specimens are placed in the salt spray cabinet at an angle of 15 to 30 degrees from the vertical.[18]

    • The chamber is sealed, and the salt spray is initiated.

    • The exposure duration is typically 2,000 hours for this compound primers as per MIL-PRF-23377.

  • Evaluation: The panels are periodically inspected for signs of corrosion, such as blistering, lifting of the coating, and corrosion in the scribe. The extent of corrosion is rated according to standard scales.

Filiform Corrosion Resistance Testing (ASTM D2803)

This method is used to evaluate a coating's resistance to a specific type of under-film corrosion that appears as fine filaments.

  • Apparatus: A humidity cabinet capable of maintaining a temperature of 25°C and 85% relative humidity.[20]

  • Test Specimens: Coated aluminum panels are scribed to the bare metal.

  • Procedure:

    • The scribed panels are exposed to a salt fog atmosphere for up to 24 hours.[20]

    • The panels are then rinsed with distilled water and placed in the humidity cabinet.[20]

    • The exposure time typically ranges from 100 to 1,000 hours.[20]

  • Evaluation: The length and density of the corrosion filaments emanating from the scribe are measured and rated.

Adhesion Testing (ASTM D3359 - Cross-Cut Tape Test)

This test assesses the adhesion of a coating to its substrate.

  • Apparatus: A sharp cutting tool with multiple blades spaced at a specified distance and a pressure-sensitive adhesive tape.

  • Procedure:

    • A series of parallel cuts are made through the coating to the substrate.

    • A second series of cuts is made perpendicular to the first, creating a cross-hatch pattern.[21]

    • A specified adhesive tape is applied over the cross-hatched area and smoothed down.[21]

    • The tape is then rapidly pulled off at a 180-degree angle.[21]

  • Evaluation: The grid area is inspected for any removal of the coating, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe peeling).[21]

Visualizing the Mechanism of Protection

To better understand how this compound primers protect aircraft aluminum, the following diagrams illustrate the key processes involved.

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_eval Evaluation p1 Aluminum Alloy Panel (e.g., 2024-T3) p2 Cleaning & Pre-treatment p1->p2 p3 Primer Application p2->p3 p4 Curing p3->p4 t1 Scribing p4->t1 t3 Adhesion Test (e.g., ASTM D3359) p4->t3 t4 Filiform Corrosion Test (e.g., ASTM D2803) p4->t4 t2 Exposure to Corrosive Environment (e.g., ASTM B117 Salt Spray) t1->t2 e1 Visual Inspection for Corrosion t2->e1 e2 Adhesion Rating t3->e2 e3 Measurement of Filament Growth t4->e3

Experimental workflow for evaluating aircraft primer performance.

corrosion_inhibition cluster_interface Coating-Metal Interface cluster_defect Defect Area (Scratch) SrCrO4 This compound (SrCrO4) Pigment Particle Electrolyte Electrolyte (Water, Oxygen, Ions) SrCrO4->Electrolyte Dissolution & Release of CrO4^2- ions Epoxy_Resin Epoxy Resin Matrix Al_Alloy Aluminum Alloy Substrate (Al) Corrosion_Site Corrosion Initiation Al_Alloy->Corrosion_Site Formation of Passive Layer (Chromium Oxides) Electrolyte->Al_Alloy Migration of Chromate Ions Electrolyte->Corrosion_Site Corrosive Attack

Mechanism of corrosion inhibition by this compound primers.

Conclusion

This compound primers continue to be a critical technology in aircraft manufacturing due to their unparalleled corrosion protection, which is well-documented in military specifications and extensive in-service experience. While the aerospace industry is actively pursuing and implementing chromate-free alternatives to address environmental and health concerns, the performance of these newer technologies is still being rigorously evaluated to ensure they meet the stringent safety and durability requirements of aviation. For researchers and professionals in related fields, understanding the performance benchmarks set by this compound is essential for the development and validation of the next generation of aerospace coatings.

References

A Comparative Performance Analysis: Strontium Chromate vs. Zinc Phosphate in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate corrosion inhibitors is paramount for ensuring the integrity and longevity of metallic substrates. This guide provides an objective comparison of two widely utilized inorganic corrosion inhibitors: strontium chromate and zinc phosphate. The following analysis, supported by experimental data, delves into their performance characteristics, mechanisms of action, and application protocols.

This compound has long been regarded as a benchmark in corrosion inhibition due to its exceptional performance. However, its use is increasingly restricted due to the environmental and health concerns associated with hexavalent chromium.[1] Zinc phosphate has emerged as a common, less toxic alternative, though its performance is often considered secondary to that of chromates.[2][3] This guide aims to provide a data-driven comparison to aid in the informed selection of these materials.

Quantitative Performance Data

To facilitate a clear comparison, the following tables summarize key performance indicators for this compound and zinc phosphate based on data from various experimental studies. It is important to note that performance can vary depending on the specific coating formulation, substrate, and experimental conditions.

Table 1: Corrosion Inhibition Performance

Performance MetricThis compoundZinc PhosphateSubstrateCoating SystemTest MethodSource(s)
Corrosion Current Density (i_corr) LowerHigherSteelEpoxyPotentiodynamic Polarization[4][5]
Polarization Resistance (R_p) HigherLowerSteelEpoxyLPR[6]
Low-Frequency Impedance Modulus ( Zat 0.01 Hz)> 10^10 Ω·cm²~10^6 - 10^8 Ω·cm²SteelEpoxy
Charge Transfer Resistance (R_ct) Very HighModerately HighSteelEpoxyEIS[4][7]

Table 2: Salt Spray Resistance (ASTM B117)

Performance MetricThis compoundZinc PhosphateSubstrateCoating SystemSource(s)
Time to First Corrosion (White/Red Rust) > 1500 hours500 - 1500 hoursSteel/AluminumEpoxy/Alkyd[4][6]
Scribe Creep (mm after 1000 hours) < 1 mm2 - 5 mmSteelEpoxy[8]

Table 3: Adhesion Performance (ASTM D4541)

Performance MetricThis compoundZinc PhosphateSubstrateCoating SystemSource(s)
Pull-off Adhesion Strength (MPa) > 7 MPa5 - 7 MPaSteel/AluminumEpoxy[5][7]
Wet Adhesion after Water Immersion ExcellentGood to ModerateAluminumEpoxy[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor performance. The following sections outline the standard protocols for the key experiments cited in this guide.

Salt Spray Test (ASTM B117)

The salt spray test is an accelerated corrosion test that exposes coated samples to a dense saltwater fog.

Apparatus:

  • A sealed salt spray chamber equipped with a nozzle for atomizing the salt solution, a heated reservoir for the solution, and racks to support the test specimens.

Procedure:

  • Solution Preparation: A 5% solution of sodium chloride in distilled water is prepared, with the pH maintained between 6.5 and 7.2.

  • Chamber Conditions: The chamber temperature is maintained at 35°C ± 2°C.[9]

  • Specimen Placement: Test panels are placed in the chamber at an angle of 15-30 degrees from the vertical.

  • Exposure: The specimens are continuously exposed to the salt fog for a predetermined duration (e.g., 500, 1000, or 2000 hours).[10][11][12]

  • Evaluation: Panels are periodically removed and inspected for signs of corrosion, such as blistering, rusting, and creepage from a scribe.[10]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the barrier properties of a coating and the corrosion processes occurring at the metal-coating interface.

Apparatus:

  • A potentiostat with a frequency response analyzer.

  • An electrochemical cell consisting of a working electrode (the coated sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

Procedure:

  • Setup: The electrochemical cell is assembled with the coated sample as the working electrode, immersed in an electrolyte (typically a 3.5% NaCl solution).

  • Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied across a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. Equivalent electrical circuit models are used to extract quantitative parameters such as coating resistance (R_c), charge transfer resistance (R_ct), and double-layer capacitance (C_dl), which relate to the coating's protective properties.[7]

Pull-off Adhesion Test (ASTM D4541)

This test measures the force required to pull a specified diameter of coating away from its substrate.

Apparatus:

  • A portable pull-off adhesion tester.

  • Loading fixtures (dollies) of a specific diameter.

  • An adhesive for bonding the dollies to the coating.

Procedure:

  • Surface Preparation: The coating surface and the dolly are cleaned and abraded.

  • Adhesive Application: A suitable adhesive is applied to the dolly, which is then firmly attached to the coated surface.

  • Curing: The adhesive is allowed to cure for the manufacturer-specified time.

  • Scoring: The coating around the dolly is scored to isolate the test area.

  • Testing: The adhesion tester is attached to the dolly, and a perpendicular tensile force is applied at a specified rate until the dolly is detached.

  • Evaluation: The force at which failure occurs is recorded, and the nature of the failure (e.g., adhesive, cohesive, or substrate failure) is noted.

Mechanisms of Corrosion Inhibition

The distinct performance characteristics of this compound and zinc phosphate stem from their different mechanisms of action at the metal-coating interface.

This compound: Active Corrosion Inhibition

This compound provides active corrosion inhibition through a multi-step process involving the release of chromate ions.

StrontiumChromate_Mechanism cluster_coating Coating cluster_interface Coating-Metal Interface cluster_metal Metal Substrate SrCrO4 This compound (SrCrO₄) CrO4_ions Chromate Ions (CrO₄²⁻) SrCrO4->CrO4_ions Dissolves to release H2O_O2 Water & Oxygen (H₂O, O₂) H2O_O2->SrCrO4 Penetrates Coating Cr_oxide Chromium Oxide/Hydroxide Layer (Cr₂O₃/Cr(OH)₃) CrO4_ions->Cr_oxide Forms passive layer Anodic_Site Anodic Site (Metal Oxidation) CrO4_ions->Anodic_Site Inhibits Cathodic_Site Cathodic Site (Oxygen Reduction) CrO4_ions->Cathodic_Site Inhibits

Caption: Mechanism of corrosion inhibition by this compound.

When water and oxygen penetrate the coating, this compound slowly dissolves, releasing chromate ions.[13] These ions migrate to both anodic and cathodic sites on the metal surface, where they form a passive layer of chromium oxide/hydroxide. This layer acts as a barrier, effectively stifling the electrochemical reactions that lead to corrosion.

Zinc Phosphate: Barrier and Sacrificial Protection

Zinc phosphate primarily functions by forming a barrier layer and providing some sacrificial protection.

ZincPhosphate_Mechanism cluster_coating Coating cluster_interface Coating-Metal Interface cluster_metal Metal Substrate Zn3PO42 Zinc Phosphate (Zn₃(PO₄)₂) Zn_ions Zinc Ions (Zn²⁺) Zn3PO42->Zn_ions Dissolves to release PO4_ions Phosphate Ions (PO₄³⁻) Zn3PO42->PO4_ions Dissolves to release H2O_O2 Water & Oxygen (H₂O, O₂) H2O_O2->Zn3PO42 Penetrates Coating Cathodic_Site Cathodic Site (Oxygen Reduction) Zn_ions->Cathodic_Site Inhibits Zn_Fe_Phosphate Zinc/Iron Phosphate Layer Anodic_Site Anodic Site (Metal Oxidation) PO4_ions->Anodic_Site Reacts with Fe²⁺ Anodic_Site->Zn_Fe_Phosphate

Caption: Mechanism of corrosion inhibition by zinc phosphate.

Upon exposure to moisture, zinc phosphate has a limited solubility, releasing zinc and phosphate ions. The phosphate ions can react with the metal ions at anodic sites to form a barrier layer of metal phosphate.[14] The zinc ions can inhibit the cathodic reaction. This combined action helps to slow down the corrosion process.

Experimental and Logical Workflows

The selection and evaluation of a corrosion inhibitor follows a structured workflow.

Experimental_Workflow Start Define Substrate and Environmental Conditions Inhibitor_Selection Select Inhibitor Candidates (e.g., this compound, Zinc Phosphate) Start->Inhibitor_Selection Coating_Formulation Formulate Coatings with Selected Inhibitors Inhibitor_Selection->Coating_Formulation Sample_Preparation Prepare Coated Test Panels Coating_Formulation->Sample_Preparation Performance_Testing Conduct Performance Tests Sample_Preparation->Performance_Testing Salt_Spray Salt Spray Test (ASTM B117) Performance_Testing->Salt_Spray EIS Electrochemical Impedance Spectroscopy (EIS) Performance_Testing->EIS Adhesion_Test Pull-off Adhesion Test (ASTM D4541) Performance_Testing->Adhesion_Test Data_Analysis Analyze and Compare Quantitative Data Salt_Spray->Data_Analysis EIS->Data_Analysis Adhesion_Test->Data_Analysis Conclusion Select Optimal Inhibitor and Finalize Formulation Data_Analysis->Conclusion

Caption: A typical workflow for the evaluation of corrosion inhibitors.

This workflow begins with defining the specific application requirements, followed by the formulation and testing of coatings containing the candidate inhibitors. The results from a suite of standardized tests are then used to make a final selection.

Conclusion

The experimental data consistently demonstrates that this compound offers superior corrosion protection compared to zinc phosphate. This is evidenced by higher impedance values, longer times to failure in salt spray tests, and better adhesion, particularly in wet conditions.[5][15][8] The active inhibition mechanism of this compound, which involves the formation of a stable passive layer, is more effective than the barrier and limited sacrificial protection offered by zinc phosphate.

However, the significant toxicity of hexavalent chromium in this compound is a major drawback, leading to stringent regulations on its use.[1] Zinc phosphate, being a non-toxic alternative, is a viable option for many applications where the highest level of corrosion resistance is not the primary driver, or where environmental and safety regulations preclude the use of chromates. For demanding applications, particularly in the aerospace and marine industries, the performance benefits of this compound have historically outweighed its risks, though the development of high-performance, chromate-free alternatives remains an active area of research.[8] The choice between these two inhibitors ultimately requires a careful consideration of performance requirements, regulatory constraints, and environmental impact.

References

Strontium Chromate vs. Alternatives: A Comparative Environmental and Health Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental and health risks associated with strontium chromate, a widely used but highly regulated corrosion inhibitor, and its common alternatives. The information is supported by experimental data to facilitate informed decisions in material selection and development.

Overview of this compound and its Alternatives

This compound (SrCrO₄) is a chemical compound valued for its efficacy as a corrosion inhibitor, particularly in high-performance coatings used in the aerospace and defense industries.[1] However, it contains hexavalent chromium (Cr(VI)), a known human carcinogen, which has led to stringent regulatory controls and a search for safer alternatives.[2] Key alternatives include zinc phosphate, polyphosphate-based inhibitors, and primers utilizing rare earth metals such as cerium.

Health Risk Assessment

This section summarizes the available toxicological data for this compound and its alternatives. The data is presented to highlight the differences in their hazard profiles.

Table 1: Comparative Mammalian Toxicity Data

SubstanceAcute Oral Toxicity (LD50, rat)Acute Inhalation Toxicity (LC50, rat)Carcinogenicity ClassificationKey Health Hazards
This compound 3118 mg/kg[3]0.27 - 0.51 mg/L (4h)IARC Group 1 (Carcinogenic to humans)[4]Lung carcinogen, skin and eye irritant, skin sensitizer, potential for liver and kidney damage.[2]
Zinc Phosphate > 5000 mg/kg> 5.7 mg/L (4h)Not classified as a human carcinogenLow acute toxicity, may cause respiratory irritation.
Polyphosphate-based Inhibitors Data not availableData not availableNot classified as human carcinogensGenerally considered low toxicity, but some studies suggest potential for increased metal leaching in water systems.[5][6]
Rare Earth (Cerium) Compounds Data not availableData not availableNot classified as human carcinogensGenerally considered to have low toxicity.[7]
Carcinogenicity of this compound

The primary health concern associated with this compound is its carcinogenicity, which is attributed to the hexavalent chromium ion.[6] The mechanism involves the cellular uptake of Cr(VI), which is a chromate (CrO₄²⁻) analogue to sulfate (SO₄²⁻) and phosphate (PO₄³⁻) and can enter cells through anion transport channels.[4][8] Inside the cell, Cr(VI) is reduced to reactive intermediates, including Cr(V) and Cr(IV), and ultimately to the more stable Cr(III).[9][10] These reactive intermediates and the final Cr(III) product can cause significant DNA damage, including the formation of DNA adducts, DNA strand breaks, and DNA-protein cross-links, leading to mutations and cancer.[11][12]

Below is a diagram illustrating the signaling pathway of this compound-induced carcinogenicity.

StrontiumChromateToxicity cluster_extracellular Extracellular Space cluster_cell Cell SrCrO4 This compound (SrCrO₄) AnionTransporter Anion Transporter SrCrO4->AnionTransporter Uptake CrVI_in Cr(VI) (intracellular) AnionTransporter->CrVI_in Reduction Cellular Reduction (e.g., Ascorbate, Glutathione) CrVI_in->Reduction ReactiveIntermediates Reactive Intermediates (Cr(V), Cr(IV), ROS) Reduction->ReactiveIntermediates CrIII Cr(III) Reduction->CrIII DNADamage DNA Damage (Adducts, Breaks, Cross-links) ReactiveIntermediates->DNADamage CrIII->DNADamage Mutation Mutation DNADamage->Mutation Cancer Cancer Mutation->Cancer

Caption: Cellular uptake and DNA damage pathway of hexavalent chromium.

Environmental Risk Assessment

The environmental risks of this compound and its alternatives are primarily assessed through their aquatic toxicity.

Table 2: Comparative Aquatic Toxicity Data

SubstanceTest OrganismEndpointResult
This compound Data refers to Potassium DichromateAlgae (EC50, 72h)0.84 mg/L
Zinc Phosphate Fish (Oncorhynchus mykiss)LC50 (96h)0.14 mg/L[9]
Daphnia magnaEC50 (48h)0.04 mg/L[9]
AlgaeEC50 (72h)0.136 mg/L[9]
Polyphosphate-based Inhibitors Fish, Daphnia, AlgaeL(E)C50>100 mg/L (for tricalcium phosphate and calcium hydrogenorthophosphate)[13]
Rare Earth (Cerium) Compounds Daphnia magnaLC500.012 mg/ml[14]
Marine Cyanobacterium (Prochlorococcus)EC50 (72h)Negative effect on growth at 100 µg/L[15]

This compound is classified as very toxic to aquatic life with long-lasting effects. Zinc phosphate is also classified as very toxic to aquatic organisms.[9][16] While specific polyphosphate corrosion inhibitors lack extensive public data, related phosphate compounds show low aquatic toxicity.[13] Rare earth compounds, such as cerium oxide, have shown toxicity to aquatic organisms, with some studies indicating high toxicity to crustaceans like Daphnia magna.[14]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols. Below are summaries of the key methodologies.

Mammalian Toxicity Testing
  • Acute Oral Toxicity (OECD Guideline 423): This method involves the administration of the test substance to a group of rodents at one of a series of fixed dose levels. The animals are observed for signs of toxicity and mortality over a 14-day period. The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.

  • Acute Inhalation Toxicity (OECD Guideline 403): This test exposes animals, typically rats, to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours). Animals are observed for toxic effects and mortality during and after exposure. The LC50 is the concentration of the substance in the air that is lethal to 50% of the test animals.[6][17]

Aquatic Ecotoxicity Testing
  • Fish, Acute Toxicity Test (OECD Guideline 203): Fish are exposed to the test substance in water for 96 hours. The mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure period.[18][19]

  • Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): Daphnia magna are exposed to the test substance for 48 hours. The concentration at which 50% of the daphnids are unable to swim (immobilized) is determined as the EC50.[18]

  • Alga, Growth Inhibition Test (OECD Guideline 201): A culture of a specific algal species is exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured, and the EC50 (the concentration causing a 50% reduction in growth) is calculated.[18]

Corrosion Resistance Testing
  • Salt Spray (Fog) Apparatus (ASTM B117 and ISO 9227): This is an accelerated corrosion test used to evaluate the performance of coatings. Coated panels are placed in a closed chamber and exposed to a continuous salt spray.[1][4][8][20][21][22][23] The test parameters, such as temperature, pH, and salt concentration, are strictly controlled. The panels are periodically inspected for signs of corrosion, such as blistering, rusting, and creep from a scribe. The duration of the test can range from 24 to over 1000 hours.[4]

Below is a diagram illustrating a typical experimental workflow for comparing the corrosion inhibition performance of different coatings.

CorrosionTestWorkflow Start Start: Select Coatings (this compound vs. Alternatives) PanelPrep Substrate Panel Preparation (e.g., Cleaning, Degreasing) Start->PanelPrep CoatingApp Coating Application (Controlled Thickness) PanelPrep->CoatingApp Curing Curing/Drying CoatingApp->Curing Scribing Scribing of Panels (Introduce a defect) Curing->Scribing SaltSpray Salt Spray Test (ASTM B117 / ISO 9227) Scribing->SaltSpray Evaluation Periodic Evaluation (e.g., Visual Inspection, Imaging) SaltSpray->Evaluation During Test DataAnalysis Data Analysis and Comparison (Corrosion Rating, Creep Measurement) SaltSpray->DataAnalysis After Test Completion Evaluation->SaltSpray End End: Comparative Performance Report DataAnalysis->End

Caption: Workflow for comparative corrosion resistance testing.

Conclusion

The data clearly indicates that this compound poses significant health and environmental risks, primarily due to the carcinogenicity and aquatic toxicity of hexavalent chromium. Alternatives such as zinc phosphate and rare earth-based inhibitors present a lower mammalian toxicity profile, as they are not classified as human carcinogens. However, their performance as corrosion inhibitors may not always match that of this compound, and they are not without their own environmental concerns, particularly regarding aquatic toxicity. The selection of an alternative should therefore involve a careful consideration of the specific application's performance requirements alongside a thorough risk assessment of the chosen substitute. Further research into the long-term health and environmental impacts of emerging alternatives is warranted.

References

Safety Operating Guide

Proper Disposal of Strontium Chromate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of strontium chromate, a substance recognized for its carcinogenic properties. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with regulatory standards. This compound must be managed as a hazardous waste from the point of generation through to its final disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards. It is a known carcinogen and can cause skin and eye irritation upon contact.[1] Inhalation of this compound dust can irritate the nose, throat, and lungs.[1]

Personal Protective Equipment (PPE): Proper PPE is mandatory when working with this compound to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Skin Protection: A lab coat, protective gloves, and full-cover work clothes.[2][3]

  • Respiratory Protection: A dust respirator is essential to prevent inhalation of airborne particles.[3] For large spills or in situations with inadequate ventilation, a self-contained breathing apparatus (SCBA) should be used.[2][3]

Work Area and Storage:

  • All work with this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood or a Class I, Type B biological safety hood.[1]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]

  • Store this compound in a cool, dry, and well-ventilated location.[4] The container should be kept tightly sealed.[4]

  • It must be stored separately from incompatible materials such as strong acids, strong bases, and water.[1]

Step-by-Step Spill and Disposal Procedures

In the event of a spill, immediate and decisive action is necessary to contain the substance and prevent exposure.

Spill Response Protocol:

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.[1] Remove any potential ignition sources.[1]

  • Assess the Spill and Don Appropriate PPE: Determine the extent of the spill and wear the appropriate level of PPE before attempting cleanup. For large spills, this may include a full chemical suit and an SCBA.[3]

  • Contain the Spill: To prevent the dust from becoming airborne, it is recommended to moisten the spilled material if appropriate.[2] Cover the spill with a plastic sheet or tarp to minimize its spread.[5]

  • Collect the Spilled Material:

    • Small Spills: Use appropriate tools, such as a brush and dustpan, to carefully collect the solid material. Place the collected material into a designated, labeled, and sealable hazardous waste container.[3]

    • Large Spills: Use a shovel to transfer the material into a suitable hazardous waste container.[3]

  • Decontaminate the Area: After the bulk of the material has been removed, decontaminate the surface by carefully washing the area with water.[3] All cleaning materials, including contaminated wipes and absorbent pads, must be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated items, including PPE, must be placed in a sealed container and disposed of as hazardous waste.[6] Do not take contaminated clothing home.[2]

Waste Disposal Protocol:

This compound is classified as a hazardous waste and its disposal is regulated.

  • Waste Collection and Labeling: All this compound waste, including spilled material and contaminated items, must be collected in a clearly labeled, sealed container. The label should identify the contents as "Hazardous Waste: this compound."

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.

  • Contact a Certified Disposal Company: Arrange for the pickup and disposal of the hazardous waste through a licensed and certified waste management company.[6]

  • Regulatory Compliance: It is imperative to adhere to all local, regional, and national regulations governing the disposal of hazardous waste.[4][7] For specific guidance, contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA).[1]

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for this compound. Adherence to these limits is crucial for personnel safety.

ParameterValueIssuing Organization
Threshold Limit Value (TWA)0.0005 mg/m³ACGIH
EU-OEL Limit Value0.010 mg/m³ (until 17 Jan 2025)European Union
EU-OEL Limit Value (welding/plasma cutting)0.025 mg/m³ (until 17 Jan 2025)European Union

TWA: Time-Weighted Average; ACGIH: American Conference of Governmental Industrial Hygienists; EU-OEL: European Union Occupational Exposure Limit.[2][3]

Experimental Protocols

The recommended procedure for managing this compound waste does not involve on-site chemical treatment or neutralization by laboratory personnel due to its hazardous nature. The standard and safest protocol is the collection and subsequent disposal by a certified hazardous waste management service. Any chemical treatment, such as reduction of the chromate ion, should only be performed by trained professionals at a licensed treatment, storage, and disposal facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

StrontiumChromateDisposal cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal start This compound Waste Generated collect Collect in Labeled, Sealed Container start->collect storage Store in Designated Hazardous Waste Area collect->storage Segregate Waste ppe Dispose of Contaminated PPE ppe->collect transport Arrange Pickup by Certified Waste Vendor storage->transport Schedule Disposal disposal Transport to Licensed Disposal Facility transport->disposal end Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Strontium Chromate

Author: BenchChem Technical Support Team. Date: December 2025

Strontium chromate, a powerful oxidizing agent and a known human carcinogen, necessitates stringent safety protocols in a laboratory setting.[1] This guide provides essential, immediate, and procedural information for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound, thereby minimizing exposure risks and ensuring a secure research environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent contact, inhalation, and ingestion. The required PPE varies based on the scale of the operation.

Table 1: Personal Protective Equipment for this compound

Situation Required PPE Specifications & Recommendations
Routine Laboratory Use Eye ProtectionSplash-proof or dust-resistant safety goggles and a faceshield.[2]
Hand ProtectionChemically resistant gloves. The specific material should be chosen based on the duration of exposure and the specific laboratory process.[3]
Respiratory ProtectionAn approved/certified dust respirator is essential. A minimum of a type FFP2 (EN 149) respirator is recommended.[2] Use in a well-ventilated area, preferably within a chemical fume hood.[3]
Protective ClothingA lab coat is required. For procedures with a higher risk of contamination, impervious clothing should be worn.[2]
Large Spill or Uncontrolled Release Eye ProtectionSplash goggles and a full-face shield.[4]
Hand ProtectionHeavy-duty, chemically resistant gloves.[4]
Respiratory ProtectionA self-contained breathing apparatus (SCBA) is necessary to prevent inhalation of high concentrations of dust.[1][4]
Protective ClothingA full chemical protection suit and boots are required to prevent any skin contact.[1][4]
Exposure Limits

It is critical to maintain airborne concentrations of this compound below established occupational exposure limits. Engineering controls such as fume hoods and local exhaust ventilation should be the primary means of controlling exposure.[4]

Table 2: Occupational Exposure Limits for this compound

Organization Limit Type Value
ACGIHTLV-TWA (as Cr(VI), inhalable fraction)0.0002 mg/m³[1]
ACGIHTLV-STEL (as Cr(VI), inhalable fraction)0.0005 mg/m³[1]
EU-OELTWA (as Cr)0.1 mg/m³[1]
NIOSHIDLH (as Cr(VI))15 mg/m³[5]

TLV-TWA: Threshold Limit Value - Time-Weighted Average TLV-STEL: Threshold Limit Value - Short-Term Exposure Limit EU-OEL: European Union Occupational Exposure Limit IDLH: Immediately Dangerous to Life or Health

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a systematic procedure is crucial for minimizing the risks associated with this compound.

Preparation and Engineering Controls
  • Work Area: Designate a specific area for handling this compound. This area should be equipped with a chemical fume hood or a Class I, Type B, biological safety hood.[3]

  • Ventilation: Ensure adequate local exhaust ventilation at the site of chemical release.[3]

  • Emergency Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[3]

  • Gather Materials: Before starting, ensure all necessary PPE is clean, available, and properly fitted.[3] Have appropriate spill cleanup materials readily available.

Handling Procedures
  • Avoid Dust: Handle this compound in a manner that avoids the formation of dust and aerosols.[1] If possible, moisten the powder to prevent it from becoming airborne.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[3] Wash hands thoroughly after handling and before leaving the work area.[3]

  • Clothing: Promptly change out of any clothing that becomes contaminated.[3] Do not take contaminated work clothes home.[6]

Storage
  • Container: Store this compound in a tightly closed, properly labeled container.[7]

  • Location: Keep the container in a cool, dry, and well-ventilated place.[4] It should be stored in a locked cabinet or room, separate from incompatible materials and food or feedstuffs.[1][4]

Disposal Plan: Managing this compound Waste

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[2]

Waste Collection
  • Spills: For small spills, use appropriate tools to carefully place the solid material into a sealed, labeled waste container.[4] For larger spills, evacuate the area and only allow trained personnel with appropriate PPE to clean it up.[3] The spilled material should be shoveled into a convenient waste disposal container.[4]

  • Contaminated Materials: All disposable PPE (gloves, lab coats, etc.) and any other materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.[8]

Disposal Procedure
  • Regulatory Compliance: Dispose of all this compound waste in accordance with local, state, and federal environmental regulations.[3][7] Contact your institution's environmental health and safety department for specific guidance.

  • Environmental Protection: Do not release this compound into the environment, including drains or sewers.[2][7]

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water.[1] Do not induce vomiting.[4] Seek immediate medical attention.[4]

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from preparation to disposal.

StrontiumChromate_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Gather & Inspect PPE emergency_prep Verify Emergency Equipment don_ppe Don Appropriate PPE emergency_prep->don_ppe handle_chemical Handle this compound (Avoid Dust) don_ppe->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate exposure_event Exposure Event handle_chemical->exposure_event Accident doff_ppe Doff & Dispose of PPE wash_hands Wash Hands Thoroughly collect_waste Collect Hazardous Waste (Sealed Container) wash_hands->collect_waste store_waste Store Waste Securely dispose_waste Dispose via EHS first_aid Follow Emergency Procedures (First Aid & Medical Attention) exposure_event->first_aid Immediate Action

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.